6-Bromopyridine-2-sulfonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromopyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUYJEZIJYXIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659340 | |
| Record name | 6-Bromopyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912934-77-1 | |
| Record name | 6-Bromo-2-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912934-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromopyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromopyridine-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromopyridine-2-sulfonyl chloride CAS number and properties
An In-depth Technical Guide to 6-Bromopyridine-2-sulfonyl chloride for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, reactivity, and critical applications, with a focus on the underlying chemical principles that guide its effective use in the laboratory.
Core Identity and Significance
This compound is a highly reactive, bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key features:
-
An electrophilic sulfonyl chloride group, which is the primary site for nucleophilic attack.
-
A pyridine ring , a heterocyclic motif prevalent in pharmaceuticals that can influence solubility, biological activity, and binding interactions.
-
A bromine atom , which provides a secondary reactive handle for further molecular elaboration, typically through metal-catalyzed cross-coupling reactions.
This unique combination makes it a valuable building block for constructing complex molecular architectures and diverse compound libraries for drug discovery.
Chemical Identifier:
dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=44558096&t=l", label=""]; lab [label="this compound", fontsize=12, fontcolor="#202124"]; } dot
Figure 1: Chemical structure of this compound.
Physicochemical and Safety Profile
Understanding the physical properties and safety hazards is paramount for the successful and safe handling of this reagent. It is a moisture-sensitive solid that requires specific storage conditions to maintain its integrity.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClNO₂S | [1][2][4] |
| Molecular Weight | 256.51 g/mol | [2] |
| Appearance | Solid | |
| Boiling Point | 349.3°C at 760 mmHg (Predicted) | [6] |
| XLogP3 | 2.2 | [6] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][7] |
Safety and Handling Profile
This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
GHS Hazard Statements:
-
Core Precautionary Measures:
-
P260 & P261: Do not breathe dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
P301+P312 & P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]
-
Causality Insight: The high reactivity of the sulfonyl chloride group with nucleophiles, including water (moisture), is the root of both its synthetic utility and its hazardous nature. Reaction with moisture in the air or on skin can produce hydrochloric acid and the corresponding sulfonic acid, leading to corrosive burns. Therefore, handling under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the electrophilicity of the sulfur atom. This allows for straightforward reactions with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively. These functional groups are cornerstones of modern medicinal chemistry.[10]
Figure 2: Core reactivity pathways of this compound.
Key Applications in Drug Discovery:
-
Sulfonamide Synthesis: The reaction with primary or secondary amines is the most common application. The resulting sulfonamides are a privileged functional group in medicinal chemistry, found in antibacterial agents, diuretics, and enzyme inhibitors.[10][11]
-
Scaffold Decoration: The bromine atom serves as a versatile point of attachment for introducing additional complexity. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the linkage of aryl, alkyl, or amine groups.[10] This two-stage functionalization strategy (sulfonamide formation followed by cross-coupling) is a powerful tool for generating libraries of drug candidates.
-
Intermediate for Complex Heterocycles: It serves as a key intermediate in the synthesis of more complex pharmaceutical agents and agrochemicals.[12]
Protocol: Synthesis of a N-Aryl Sulfonamide
This protocol provides a representative, step-by-step methodology for the synthesis of a sulfonamide, a cornerstone reaction for this class of reagents.
Trustworthiness & Self-Validation: This protocol incorporates standard best practices. The use of a tertiary amine base is critical to neutralize the HCl byproduct, driving the reaction to completion. The aqueous work-up is designed to remove this base and its salt, and the final purification step ensures the isolation of the target compound with high purity, which can be validated by standard analytical techniques (NMR, LC-MS).
Objective: To synthesize N-(4-methoxyphenyl)-6-bromopyridine-2-sulfonamide from this compound and p-anisidine.
Figure 3: Experimental workflow for sulfonamide synthesis.
Materials and Reagents:
-
This compound (1.0 eq)
-
p-Anisidine (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add p-anisidine (1.05 eq) and anhydrous dichloromethane. Add triethylamine (1.5 eq). Cool the resulting solution to 0°C using an ice-water bath.
-
Expertise Insight: Cooling the reaction is crucial to control the initial exotherm of this rapid reaction, preventing potential side reactions and degradation of the starting material. Anhydrous solvent is used to prevent hydrolysis of the sulfonyl chloride.
-
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C over 10-15 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting sulfonyl chloride is consumed (typically 2-4 hours).
-
Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ (to remove any acidic impurities), and finally with brine (to aid in phase separation).
-
Expertise Insight: Each wash step is designed to remove a specific class of impurities, simplifying the final purification.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxyphenyl)-6-bromopyridine-2-sulfonamide.
Conclusion
This compound is a powerful and versatile reagent for modern organic synthesis. Its value lies in the reliable reactivity of the sulfonyl chloride group for forming robust sulfonamide linkages, complemented by the pyridine core and a bromine handle for subsequent synthetic diversification. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and other high-value chemical entities.
References
- 1. 912934-77-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 912934-77-1 [chemicalbook.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 912934-77-1 | this compound | Tetrahedron [thsci.com]
- 6. echemi.com [echemi.com]
- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | 912934-77-1 [amp.chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 6-Bromopyridine-2-sulfonyl Chloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 6-Bromopyridine-2-sulfonyl chloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective and safe utilization in the laboratory.
Introduction: The Strategic Importance of this compound
This compound has emerged as a valuable reagent in organic synthesis, particularly in the construction of complex sulfonamides. The presence of a bromine atom and a sulfonyl chloride group on the pyridine ring offers multiple reaction sites for diversification, making it a versatile scaffold in the design of novel therapeutic agents. The sulfonyl chloride moiety serves as a highly reactive electrophile for the formation of sulfonamide bonds, a critical functional group in a wide array of pharmaceuticals due to its favorable physicochemical and biological properties. This guide will delve into the core characteristics of this compound, providing the necessary information for its strategic application in research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrClNO₂S | --INVALID-LINK-- |
| Molecular Weight | 256.51 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 912934-77-1 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Boiling Point | 349.3°C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.9±0.1 g/cm³ | --INVALID-LINK-- |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | --INVALID-LINK--[1], --INVALID-LINK--[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl chloride and the bromine atom.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon attached to the sulfonyl chloride group and the carbon bonded to the bromine atom will show characteristic downfield shifts.
While specific peak assignments require experimental data, which can be found in resources like ChemicalBook, general expectations can be made based on the structure.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for the S=O stretches of the sulfonyl chloride group, typically appearing in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations will also be present.
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.
Synthesis of Sulfonamides
The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of sulfonamides.
The choice of base and solvent is critical for optimizing the reaction conditions and yield. Common bases include pyridine and triethylamine, and solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are frequently employed.
Stability and Storage
This compound is sensitive to moisture and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[2] It is recommended to store the compound in a freezer at temperatures below -20°C to maintain its stability and prevent decomposition.[1][2] Hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid is the primary degradation pathway in the presence of water.
Experimental Protocols
The following protocols are provided as representative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.
Synthesis of this compound (Representative Protocol)
While several methods exist for the synthesis of sulfonyl chlorides, a common approach involves the oxidative chlorination of a corresponding thiol or the diazotization of an aniline followed by treatment with sulfur dioxide and a chlorine source. A representative procedure starting from a suitable precursor is outlined below.
Caption: A conceptual workflow for the synthesis of the target compound.
Step-by-Step Procedure:
-
Diazotization: Dissolve the starting amine (e.g., 2-amino-6-bromopyridine) in a suitable acidic medium (e.g., concentrated HCl). Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5°C. Stir for 30-60 minutes.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride (CuCl).
-
Slowly add the diazonium salt solution from step 2 to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will be observed.
-
Work-up and Purification: After the reaction is complete, pour the mixture onto ice-water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Synthesis of a Sulfonamide using this compound
This protocol describes a general procedure for the reaction of this compound with an amine.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the desired primary or secondary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide product by flash column chromatography on silica gel or by recrystallization to afford the pure product.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
This compound is a potent and versatile reagent for the synthesis of novel sulfonamides and other sulfur-containing compounds. Its strategic use in drug discovery and development is well-established. A clear understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is paramount for its successful and safe application in the laboratory. This guide provides a foundational framework for researchers to leverage the synthetic potential of this important building block.
References
- 1. This compound | 912934-77-1 [amp.chemicalbook.com]
- 2. This compound | 912934-77-1 [sigmaaldrich.com]
- 3. This compound(912934-77-1) 1H NMR spectrum [chemicalbook.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 6-Bromopyridine-2-sulfonyl chloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromopyridine-2-sulfonyl Chloride
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a key bifunctional intermediate in synthetic organic chemistry, particularly valued in the development of pharmaceutical and agrochemical agents. Its utility stems from the presence of two distinct reactive sites: the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively, and the bromopyridine core, which is amenable to a variety of cross-coupling reactions.
The inherent reactivity of the sulfonyl chloride moiety, while synthetically advantageous, presents significant challenges for its analytical characterization.[1] This guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. We will delve into the theoretical underpinnings of the expected spectral data, provide field-proven experimental protocols, and interpret the resulting spectroscopic signatures, offering a comprehensive resource for researchers, scientists, and drug development professionals.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing a detailed map of the hydrogen and carbon environments within the molecule.[1] Due to the compound's reactivity, particularly its sensitivity to moisture, careful selection of aprotic deuterated solvents is critical for acquiring high-quality data.[1]
A. ¹H NMR Spectroscopy: Mapping the Aromatic Protons
Theoretical Analysis: The this compound molecule possesses three aromatic protons on the pyridine ring. The electron-withdrawing nature of both the sulfonyl chloride group at the C2 position and the bromine atom at the C6 position significantly deshields these protons, shifting their signals downfield in the spectrum. The relative positions and splitting patterns can be predicted as follows:
-
H4 (Triplet): The proton at the C4 position is expected to be a triplet, as it is coupled to both the H3 and H5 protons (J ≈ 8 Hz). It will likely be the most upfield of the three aromatic signals.
-
H5 (Doublet of doublets): The proton at the C5 position will appear as a doublet of doublets, coupled to H4 (J ≈ 8 Hz) and H3 (J ≈ 8 Hz).
-
H3 (Doublet of doublets): The proton at the C3 position, adjacent to the potent electron-withdrawing sulfonyl chloride group, is expected to be the most deshielded (furthest downfield). It will present as a doublet of doublets, coupled to H4 and H5.
Predicted ¹H NMR Data Summary
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 8.1 - 8.3 | dd | ~8.0, ~1.0 |
| H4 | 7.9 - 8.1 | t | ~8.0 |
| H5 | 7.7 - 7.9 | dd | ~8.0, ~1.0 |
Note: Predicted values are based on general principles for substituted pyridines. Actual values may vary based on solvent and experimental conditions.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Theoretical Analysis: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.
-
C2 & C6 (Most Deshielded): The carbons directly attached to the sulfonyl chloride group (C2) and the bromine atom (C6) will be the most deshielded due to strong inductive effects, appearing furthest downfield.
-
C4 (Most Shielded): The C4 carbon is expected to be the most shielded (furthest upfield) among the ring carbons.
-
C3 & C5: These carbons will have intermediate chemical shifts.
Predicted ¹³C NMR Data Summary
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 | 158 - 162 |
| C6 | 145 - 150 |
| C4 | 140 - 144 |
| C3 | 130 - 134 |
| C5 | 125 - 129 |
Note: These are estimated chemical shift ranges. For precise assignments, 2D NMR experiments such as HSQC and HMBC would be required.
C. Experimental Protocol for NMR Analysis
This protocol ensures the integrity of the analyte and the acquisition of high-resolution data.
-
Sample Preparation:
-
Ensure all glassware, including the NMR tube and cap, is rigorously dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled in a desiccator.
-
In a controlled, inert atmosphere (e.g., a glovebox or under a stream of argon), accurately weigh 10-15 mg of this compound directly into the NMR tube.
-
Using a dry syringe, add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃) or acetone-d₆. CDCl₃ is often preferred for its volatility and minimal signal overlap in the aromatic region.
-
Cap the tube securely and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32 (adjust for concentration).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 3 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of the critical sulfonyl chloride functional group.[2] The spectrum is characterized by strong, sharp absorption bands corresponding to the stretching vibrations of the S=O and S-Cl bonds.
Theoretical Analysis & Interpretation: The most diagnostic signals in the IR spectrum of this compound are the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂).
-
Asymmetric SO₂ Stretch (νas): A very strong and sharp band is expected in the 1370-1410 cm⁻¹ region.[2]
-
Symmetric SO₂ Stretch (νs): Another very strong and sharp band is expected in the 1166-1204 cm⁻¹ region.[2]
-
S-Cl Stretch: A medium to strong intensity band is anticipated in the 550-650 cm⁻¹ range.
-
Aromatic C=C and C=N Stretches: Multiple bands of varying intensity will appear in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹.
Expected IR Absorption Bands
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3050 - 3150 | Weak |
| Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |
| Symmetric SO₂ Stretch | 1166 - 1204 | Strong |
| Aromatic Ring Stretches | 1400 - 1600 | Medium |
| S-Cl Stretch | 550 - 650 | Medium |
Experimental Protocol for IR Analysis (ATR)
Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal and press arm after analysis.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides definitive information on the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.[1]
Theoretical Analysis:
-
Molecular Ion (M⁺): The molecular ion peak is the most critical piece of information. Due to the presence of two halogen isotopes with significant natural abundance (³⁵Cl/~75%, ³⁷Cl/~25% and ⁷⁹Br/~50%, ⁸¹Br/~50%), the molecular ion will appear as a characteristic cluster of peaks. The expected pattern for the [M]⁺• ion (C₅H₃BrClNO₂S) will have major peaks at m/z 255, 257, and 259. The most abundant peak in this cluster will correspond to the [C₅H₃⁷⁹Br³⁵ClNO₂S]⁺• species.
-
Key Fragmentation: A primary fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical (•Cl), leading to the formation of the [M - Cl]⁺ ion. Another common fragmentation is the loss of SO₂, which would result in a bromopyridine fragment.
Predicted Mass Spectrometry Data
| m/z (Nominal) | Identity | Comments |
| 255/257/259 | [M]⁺• (Molecular Ion) | Characteristic isotopic pattern for one Br and one Cl atom. |
| 220/222 | [M - Cl]⁺ | Shows loss of the chlorine atom, isotopic pattern for one Br atom. |
| 156/158 | [C₅H₃BrN]⁺• | Represents the bromopyridine cation radical after loss of SO₂ and Cl. |
| 99/101 | [SO₂Cl]⁺ | A weak but characteristic fragment for a sulfonyl chloride group.[2] |
Experimental Protocol for MS Analysis (EI-MS)
Electron Ionization (EI) is a common technique for analyzing relatively small, volatile organic molecules.
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) via a Gas Chromatography (GC-MS) system or a direct insertion probe. GC-MS is often preferred as it also provides a purity profile.[3]
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 400.
-
Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the elemental composition and the fragmentation pattern to validate the structure.
IV. Integrated Spectroscopic Workflow
The confident characterization of this compound relies not on a single technique, but on the synergistic integration of all three. The following workflow illustrates this best-practice approach.
Caption: Integrated workflow for the spectroscopic characterization of reactive intermediates.
Conclusion
The structural characterization of this compound requires a multi-faceted spectroscopic approach. While its reactivity demands careful experimental execution, the combined application of NMR, IR, and Mass Spectrometry provides a self-validating system for confirming its identity and purity. ¹H and ¹³C NMR establish the precise connectivity of the pyridine core, IR spectroscopy offers rapid confirmation of the essential sulfonyl chloride functional group, and Mass Spectrometry provides definitive proof of the molecular weight and elemental composition. By integrating the insights from these techniques, researchers can proceed with confidence in the quality of this critical synthetic building block.
References
An In-depth Technical Guide to 6-Bromopyridine-2-sulfonyl Chloride for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
6-Bromopyridine-2-sulfonyl chloride has emerged as a critical building block for researchers in organic synthesis and drug discovery. Its unique trifecta of a reactive sulfonyl chloride group, a synthetically versatile bromine handle, and a pyridine core makes it an invaluable reagent for accessing novel chemical matter. The pyridine ring is a common motif in pharmaceuticals, influencing solubility, metabolic stability, and target engagement. The sulfonyl chloride provides a robust electrophilic site for the formation of sulfonamides, a privileged functional group in a wide array of therapeutic agents. Furthermore, the bromine atom serves as a linchpin for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries. This guide provides an in-depth technical overview of this compound, encompassing its commercial availability, synthesis, chemical properties, reactivity, and applications, with a focus on empowering researchers to effectively utilize this reagent in their synthetic endeavors.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of commercial suppliers, catering to both research and bulk-scale needs. When sourcing this reagent, it is crucial to consider purity, which is typically offered at 95% or higher.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity | CAS Number |
| Sigma-Aldrich | ≥95% | 912934-77-1 |
| J&W Pharmlab | Custom/Bulk | 912934-77-1[1] |
| Tetrahedron | Inquiry | 912934-77-1[2] |
| ChemicalBook | Various | 912934-77-1[3] |
| Ambeed, Inc. | 95% | 912934-77-1 |
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClNO₂S | PubChem[4] |
| Molecular Weight | 256.51 g/mol | PubChem[4] |
| Appearance | Solid | Sigma-Aldrich[5] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich[5] |
| InChIKey | UGUYJEZIJYXIDU-UHFFFAOYSA-N | PubChem[4] |
Synthesis of this compound: A Practical Approach
While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and handling considerations. A common laboratory-scale synthesis involves a multi-step sequence starting from 2,6-dibromopyridine.
Experimental Protocol: Synthesis from 2,6-Dibromopyridine
This protocol is a representative method and should be performed by trained chemists with appropriate safety precautions.
Step 1: Monolithiation of 2,6-Dibromopyridine
-
Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
Causality: The use of a strong, non-nucleophilic base like n-butyllithium at low temperatures allows for regioselective deprotonation at the more acidic 2-position, leading to the formation of the 6-bromo-2-lithiopyridine intermediate.
Step 2: Sulfenylation with Sulfur Dioxide
-
Bubble sulfur dioxide (SO₂) gas through the solution of the lithiated intermediate at -78 °C until the reaction is complete (typically monitored by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
Causality: The highly electrophilic sulfur atom of SO₂ is readily attacked by the lithiated pyridine, forming a lithium sulfinate salt.
Step 3: Oxidative Chlorination
-
To the crude lithium sulfinate, add a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like dichloromethane (DCM).
-
Stir the reaction at room temperature until the conversion to the sulfonyl chloride is complete.
-
Work up the reaction by washing with water and brine, followed by drying over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality: NCS is an effective and relatively mild oxidizing and chlorinating agent that converts the sulfinate salt to the desired sulfonyl chloride.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from the reactivity of the sulfonyl chloride and the bromine atom.
Formation of Sulfonamides
The most common application of this compound is its reaction with primary or secondary amines to form sulfonamides.[6][7] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Mechanism of Sulfonamide Formation:
The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A subsequent deprotonation by the base yields the stable sulfonamide.
Caption: Mechanism of sulfonamide formation.
Application in Kinase Inhibitor Synthesis
The sulfonamide moiety is a key pharmacophore in many kinase inhibitors, where it often participates in crucial hydrogen bonding interactions within the ATP-binding site of the kinase. This compound is a valuable starting material for the synthesis of such inhibitors. The bromine atom can be further functionalized using cross-coupling reactions to introduce additional diversity and modulate the pharmacological properties of the final compounds. For instance, it can be used in the synthesis of inhibitors targeting Src kinase and other kinases implicated in cancer and inflammatory diseases.[8][9][10]
Cross-Coupling Reactions
The bromine atom at the 6-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, further expanding the chemical space accessible from this versatile building block.
Spectroscopic Characterization
Thorough characterization of this compound is essential for confirming its identity and purity.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of a 2,6-disubstituted pyridine system. A publicly available spectrum can be found at ChemicalBook.[3] |
| ¹³C NMR | The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbon attached to the bromine will be shifted upfield due to the heavy atom effect, while the carbon bearing the sulfonyl chloride group will be deshielded. |
| IR Spectroscopy | The infrared spectrum will show characteristic strong absorption bands for the S=O stretching vibrations of the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). The molecular ion peak ([M]⁺) and fragment ions corresponding to the loss of Cl and SO₂ would be expected. |
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. It is harmful if swallowed and causes severe skin burns and eye damage.[4]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C to prevent degradation.[5] Keep away from moisture, as sulfonyl chlorides react with water to form the corresponding sulfonic acid and hydrochloric acid.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a highly valuable and versatile reagent in the arsenal of medicinal and synthetic chemists. Its commercial availability, coupled with its predictable reactivity, makes it an attractive starting point for the synthesis of complex molecules, particularly in the realm of drug discovery. A thorough understanding of its synthesis, properties, and handling is paramount for its safe and effective utilization. This guide provides a comprehensive foundation for researchers to confidently incorporate this powerful building block into their synthetic strategies, paving the way for the discovery of novel therapeutic agents.
References
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. 912934-77-1 | this compound | Tetrahedron [thsci.com]
- 3. This compound(912934-77-1) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. cbijournal.com [cbijournal.com]
- 8. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
A Comprehensive Technical Guide to the Safe Handling of 6-Bromopyridine-2-sulfonyl Chloride
This guide provides an in-depth overview of the essential safety and handling precautions for 6-Bromopyridine-2-sulfonyl chloride, a reactive chemical intermediate pivotal in pharmaceutical and agrochemical research and development.[1] As a compound class, sulfonyl chlorides are widely utilized in organic synthesis, serving as crucial building blocks for creating complex molecules.[1][2] However, their utility is matched by their hazardous nature, necessitating stringent safety protocols to mitigate risks to researchers and the environment. This document is intended for laboratory personnel, chemists, and drug development professionals, offering a framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and field-proven insights.
Understanding the Inherent Risks: Hazard Identification and Reactivity Profile
This compound is classified as a hazardous substance, primarily due to its corrosive nature and reactivity.[3] Exposure can cause severe skin burns, serious eye damage, and respiratory irritation.[3][4] The primary hazards are associated with the sulfonyl chloride functional group, which is highly susceptible to nucleophilic attack, particularly by water.
Core Reactivity:
Sulfonyl chlorides react readily with water and other nucleophiles such as alcohols and amines.[5] The reaction with water is particularly hazardous as it produces the corresponding sulfonic acid and hydrochloric acid (HCl), both of which are corrosive.[5] This reactivity underscores the critical need to handle this compound in a moisture-free environment.
Hazardous Decomposition:
In the event of a fire or thermal decomposition, this compound can release a host of toxic and irritating fumes.[4][6] These include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Sulfur oxides (SOx)
-
Hydrogen bromide (HBr)
-
Hydrogen chloride (HCl)
A thorough understanding of these hazards is the first line of defense in preventing accidental exposure and ensuring a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safely handling this compound lies in a robust combination of engineering controls and appropriate personal protective equipment (PPE).[7] PPE should be considered the final barrier of protection after all other control measures have been implemented.[7]
Engineering Controls:
-
Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors and fumes.[6][8]
-
Ventilation: The laboratory should be well-ventilated, with safety showers and eyewash stations readily accessible.[8][9]
-
Moisture Control: Whenever possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and the release of corrosive byproducts.[6]
Personal Protective Equipment (PPE):
The selection of PPE is critical and should be based on a thorough risk assessment. The following are mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[10][11][12] | Provides a barrier against splashes that can cause severe eye damage. Standard safety glasses are insufficient.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[10][13] | Protects against skin contact which can lead to severe burns. Gloves should be inspected before use and disposed of properly after handling.[11][14] |
| Body Protection | A lab coat and, for larger quantities or increased risk of splashing, a chemical-resistant apron or suit.[11][13][15] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors may be necessary, especially in cases of inadequate ventilation or spills.[8][9][10] | Protects the respiratory system from irritating and harmful vapors. |
Step-by-Step Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.
Handling Workflow:
The following workflow outlines the critical steps for safely handling this compound:
Caption: Workflow for the safe handling of this compound.
Storage Requirements:
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Container: Store in a tightly sealed container to prevent moisture ingress.[4][10]
-
Environment: Keep in a cool, dry, and well-ventilated area.[4][10]
-
Incompatible Materials: Store away from water, strong oxidizing agents, strong acids, strong bases, and amines.[6][10]
-
Security: The storage area should be secure and accessible only to authorized personnel.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical to minimizing harm.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][15][16] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][15][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][16] |
Spill and Leak Procedures:
-
Evacuation: Evacuate the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: For small spills, use a non-combustible absorbent material like dry sand or earth to contain the spill.[10] Do not use water.[10]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly.
Disposal Considerations
Waste generated from the use of this compound must be treated as hazardous waste.
-
Containers: Do not reuse empty containers.
-
Waste Material: Dispose of waste material and contaminated packaging at an approved waste disposal facility.[4] All disposal practices must comply with local, state, and federal regulations.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClNO₂S | PubChem[3] |
| Molecular Weight | 256.51 g/mol | PubChem[3] |
| CAS Number | 912934-77-1 | Sigma-Aldrich, PubChem[3] |
Conclusion
This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand a high level of respect and caution. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound. A culture of safety, underpinned by a thorough understanding of the risks, is the most critical element in any laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. quora.com [quora.com]
- 3. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. nbinno.com [nbinno.com]
- 11. aablocks.com [aablocks.com]
- 12. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. file.ambeed.com [file.ambeed.com]
- 15. aksci.com [aksci.com]
- 16. actylislab.com [actylislab.com]
A Comprehensive Safety & Handling Guide for 6-Bromopyridine-2-sulfonyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 6-Bromopyridine-2-sulfonyl chloride (CAS No. 912934-77-1). As a reactive building block in synthetic and medicinal chemistry, a thorough understanding of its material properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety protocols, grounded in the chemical reactivity of the sulfonyl chloride functional group.
Core Chemical Identity and Physicochemical Properties
This compound is a solid, heterocyclic compound utilized in the synthesis of more complex molecules.[1] Its utility is derived from the reactive sulfonyl chloride moiety, which allows for the formation of sulfonamides, sulfonates, and other derivatives. The key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 912934-77-1 | [1][2] |
| Molecular Formula | C₅H₃BrClNO₂S | [1][2] |
| Molecular Weight | 256.51 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 6-bromo-2-pyridinesulfonyl chloride | [2] |
| Physical Form | Solid | [1] |
| Boiling Point | 349.3°C at 760 mmHg | [3] |
| Density | ~1.9 g/cm³ | [3] |
| Flash Point | 165.1°C | [3] |
Hazard Analysis: Understanding the Inherent Reactivity
The primary hazards associated with this compound stem directly from the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group reacts readily with nucleophiles, including water. This reactivity is the root cause of its hazardous nature.
GHS Classification:
Hazard Statements:
Expert Analysis of Hazards: The classification "Causes severe skin burns and eye damage" (H314) is the most critical hazard to understand. Upon contact with moisture, such as perspiration on the skin or the mucosal surfaces of the eyes and respiratory tract, the sulfonyl chloride hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and the in-situ generation of HCl is what causes immediate and severe chemical burns. The respiratory irritation (H335) is also a direct consequence of this reactivity with moisture in the lungs.[2]
Core Safety Protocols & Personal Protective Equipment (PPE)
A multi-layered approach, prioritizing engineering controls over personal protective equipment, is essential for mitigating exposure risks.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to contain dust and potential vapors.[4]
-
Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory.[4][5]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always double-glove when handling the solid or its solutions. Dispose of the outer glove immediately after the transfer is complete.[5]
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles in combination with a full-face shield are required to protect against accidental splashes and fine dust.[4][5]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger quantities, a chemically impervious apron is recommended. Ensure no skin is exposed between the glove and the sleeve of the lab coat.[5]
Caption: PPE selection workflow for corrosive solids.
Safe Handling, Storage, and Incompatibility
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE as outlined in Section 3.2 before entering the fume hood.
-
Inert Environment: If possible, handle the reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize contact with atmospheric moisture.
-
Weighing: Weigh the solid in a tared, sealed container within the fume hood. Avoid open weighing on a balance pan.
-
Transfer: Use a powder funnel for transfers to reaction vessels to minimize dust generation.
-
Cleaning: Decontaminate spatulas and surfaces immediately after use with a suitable solvent (e.g., isopropanol followed by water), performing this within the fume hood.
-
Post-Handling: After completing the work, remove gloves and wash hands thoroughly with soap and water.[4][6]
Storage Requirements
Proper storage is crucial for maintaining the chemical's purity and preventing hazardous situations.
-
Condition: Store in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: The material should be stored in a freezer at or below -20°C.[1] This minimizes degradation from both moisture and thermal decomposition.
-
Location: Store in a designated, locked cabinet for corrosive materials, away from incompatible substances.
Chemical Incompatibilities
Mixing this compound with incompatible materials can lead to violent reactions. Avoid contact with:
-
Water/Moisture: Reacts to produce corrosive HCl and HBr gas.[7]
-
Alcohols & Amines: Reacts violently and exothermically to form sulfonate esters and sulfonamides, respectively.[7]
-
Strong Bases (e.g., hydroxides, alkoxides): Can cause rapid and uncontrolled decomposition.[7]
-
Strong Oxidizing Agents: Can lead to violent reactions.[7]
Emergency Procedures & First Aid
Immediate and correct response to an exposure or spill is critical.
Caption: Decision tree for emergency response actions.
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention. | [4][7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [4][7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [4][7][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][8][9] |
Note for First Responders: Always show this safety data sheet to the attending physician. First aiders must protect themselves from exposure.[9]
Disposal Considerations
Waste disposal must be handled in accordance with all federal, state, and local regulations.
-
Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[10]
-
Contaminated Materials: Any materials used for cleaning spills (e.g., vermiculite, paper towels) and empty containers must be treated as hazardous waste and disposed of accordingly. Do not allow the product to enter drains.[4][9]
References
- 1. This compound | 912934-77-1 [sigmaaldrich.com]
- 2. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]
- 6. This compound | 912934-77-1 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aablocks.com [aablocks.com]
electrophilicity and reactivity profile of 6-Bromopyridine-2-sulfonyl chloride
An In-Depth Technical Guide to the Electrophilicity and Reactivity Profile of 6-Bromopyridine-2-sulfonyl chloride
Executive Summary
This compound is a pivotal reagent in modern synthetic chemistry, particularly valued within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a highly electrophilic sulfonyl chloride group appended to an electron-deficient pyridine ring, renders it a potent building block for the construction of complex sulfonamide and sulfonate ester-containing molecules. This guide provides a comprehensive analysis of the electronic properties that govern its reactivity, a detailed exploration of its reaction profile with various nucleophiles, and practical, field-proven protocols for its application. As a key intermediate, for instance in the synthesis of potassium-competitive acid blockers like Vonoprazan, a thorough understanding of its handling, stability, and reaction mechanisms is critical for researchers and process chemists aiming to leverage its synthetic potential.[1]
Core Characteristics of this compound
Significance in Medicinal Chemistry and Organic Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents due to its ability to act as a stable, non-hydrolyzable mimic of a phosphate group and engage in critical hydrogen bonding interactions with biological targets.[2] this compound serves as a direct precursor to a specific class of heteroaromatic sulfonamides. The presence of the bromine atom provides a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage functionalization and the rapid generation of diverse compound libraries for drug discovery.[1] Its role as an intermediate in the synthesis of pharmaceuticals underscores its industrial relevance.[1]
Physicochemical and Safety Profile
Proper handling and storage are paramount for ensuring the reagent's integrity and for laboratory safety. The compound is sensitive to moisture and should be stored under an inert atmosphere at low temperatures to prevent decomposition.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 912934-77-1 | [3] |
| Molecular Formula | C₅H₃BrClNO₂S | [3] |
| Molecular Weight | 256.51 g/mol | [3] |
| Physical Form | Solid | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Safety and Handling: this compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
The Electronic Landscape: Understanding Electrophilicity
The reactivity of this compound is dominated by the highly electrophilic nature of the sulfur atom within the sulfonyl chloride group. This electrophilicity is significantly modulated by the electronic effects of the attached 6-bromo-2-pyridyl ring.
Inductive and Mesomeric Effects
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is amplified by two key factors:
-
The Sulfonyl Group: As a powerful electron-withdrawing group, the -SO₂Cl moiety further depletes electron density from the aromatic ring.
-
The Bromine Atom: The electronegative bromine atom exerts a strong electron-withdrawing inductive effect (-I).
These combined effects render the sulfur atom exceptionally electron-poor and thus highly susceptible to attack by nucleophiles.
General Mechanism of Nucleophilic Sulfonylation
Reactions of sulfonyl chlorides with nucleophiles are generally understood to proceed through a concerted, SN2-like mechanism.[4][5] The nucleophile attacks the electrophilic sulfur center, leading to a trigonal bipyramidal transition state. The chloride ion is subsequently expelled as a leaving group. This pathway is favored over a stepwise SN1-type mechanism, which would involve a highly unstable sulfonyl cation.[5]
Figure 1: General mechanism for nucleophilic attack on a sulfonyl chloride.
Reactivity Profile and Key Synthetic Transformations
The primary application of this compound is in the formation of S-N and S-O bonds, yielding sulfonamides and sulfonate esters, respectively.
Sulfonamide Synthesis: Reaction with Amines
The reaction with primary or secondary amines is the most common transformation, producing highly valuable sulfonamide derivatives.[2]
Causality of Experimental Design: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine is often a suitable choice as both a base and a solvent for this transformation.[2]
Protocol: Synthesis of a Representative N-Aryl-6-bromopyridine-2-sulfonamide
This protocol describes a general procedure for the synthesis of a sulfonamide from an aniline derivative.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aniline derivative (1.0 eq.) and pyridine (3.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to manage the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-20 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic extracts sequentially with 1M HCl solution (to remove excess pyridine), saturated sodium bicarbonate solution (to remove residual acid), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.
Figure 2: A typical experimental workflow for sulfonamide synthesis.
Sulfonate Ester Synthesis: Reaction with Alcohols
The reaction with alcohols or phenols follows a similar mechanism to yield sulfonate esters. These reactions are also typically carried out in the presence of a base to neutralize the HCl byproduct. Sulfonate esters are themselves valuable synthetic intermediates, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.[6]
Stability and Alternative Reagents
Pyridine-2-sulfonyl chlorides are known to be less stable than their benzenoid counterparts and can be prone to decomposition.[7] In cases where the sulfonyl chloride is too reactive or unstable, a two-step approach is often employed. The sulfonyl chloride can be reacted with a phenol, such as 2,4,6-trichlorophenol (TCP), to form a more stable but still sufficiently reactive TCP sulfonate ester.[7] This stable intermediate can then be isolated, purified, and subsequently reacted with a wide range of nucleophiles under controlled conditions.[7]
Synthesis of this compound
While numerous suppliers provide this reagent, understanding its synthesis is valuable. Aryl sulfonyl chlorides are commonly synthesized from the corresponding sulfonic acids or their salts. A plausible and widely used method involves the chlorination of a sulfonic acid derivative with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[8] An alternative modern approach involves the oxidative chlorination of thiols.[9]
Figure 3: A plausible synthetic pathway to this compound.
Summary and Future Outlook
This compound is a highly versatile and powerful electrophile in the synthetic chemist's toolkit. Its reactivity is governed by the potent electron-withdrawing nature of both the sulfonyl chloride group and the bromo-substituted pyridine ring. This makes it an excellent reagent for the synthesis of sulfonamides and sulfonate esters, which are critical moieties in drug discovery and development. The bromine atom offers an orthogonal handle for further molecular diversification. Future applications will likely continue to focus on its role in creating complex molecular architectures and in the development of efficient, scalable syntheses for new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
A Technical Guide to Bromopyridine Sulfonyl Chlorides: Versatile Scaffolds in Modern Research & Development
Abstract
Bromopyridine sulfonyl chlorides have emerged as exceptionally versatile and powerful building blocks in chemical synthesis, bridging the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides an in-depth analysis of their intrinsic chemical properties and explores their vast potential in research and development. We will delve into the dual reactivity offered by the electrophilic sulfonyl chloride group and the synthetically adaptable bromo-substituent, a combination that allows for the construction of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the applications of this important class of reagents.
The Core Value Proposition: Dual-Mode Reactivity
The strategic utility of bromopyridine sulfonyl chlorides stems from the presence of two distinct and orthogonally reactive functional groups on a privileged heterocyclic scaffold.[1][2] Understanding this dual-mode reactivity is fundamental to harnessing their full synthetic potential.
-
The Sulfonyl Chloride Group (R-SO₂Cl): The sulfur atom in the sulfonyl chloride moiety is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. Its primary and most exploited reaction is with primary or secondary amines to form highly stable sulfonamides (R-SO₂-NHR'), a ubiquitous functional group in pharmaceuticals known for its diverse biological activities and ability to act as a hydrogen bond donor/acceptor.[1] It also readily reacts with alcohols to form sulfonate esters.[1]
-
The Bromo Group (-Br): The bromine atom on the pyridine ring serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions.[1][2] The carbon-bromine bond can be selectively activated, most commonly with palladium catalysts, to form new carbon-carbon or carbon-nitrogen bonds.[3] This allows for the "late-stage functionalization" of molecules, a critical strategy in drug discovery for rapidly building libraries of compounds to explore structure-activity relationships (SAR).[4]
The pyridine ring itself introduces a nitrogen atom, which can influence the molecule's electronic properties, solubility, and potential for biological interactions, including acting as a ligand for metal coordination.[1][5]
References
Navigating the Solution Landscape: A Technical Guide to the Solubility of 6-Bromopyridine-2-sulfonyl chloride in Organic Solvents
For Immediate Release
A comprehensive technical guide addressing the solubility of 6-Bromopyridine-2-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis, has been authored for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the compound's solubility characteristics, offering a theoretical framework, predictive analysis, and detailed experimental protocols to empower scientists in optimizing reaction conditions, purification processes, and formulation development.
Introduction: The Critical Role of Solubility in Synthesis
This compound is a bifunctional molecule featuring a pyridine ring, a bromo substituent, and a reactive sulfonyl chloride group. Its utility as a building block in the creation of complex molecules is immense; however, its successful application is fundamentally governed by its behavior in solution. Understanding the solubility of this compound in various organic solvents is not merely a matter of convenience but a critical parameter that dictates reaction kinetics, scalability, and the purity of the final product. This guide aims to provide a foundational understanding of these solubility characteristics, moving from theoretical principles to practical, hands-on methodologies for its determination.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective handling.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClNO₂S | --INVALID-LINK--[1] |
| Molecular Weight | 256.51 g/mol | --INVALID-LINK--[1] |
| Appearance | White to light beige crystalline powder (typical for related compounds) | General chemical knowledge |
| CAS Number | 912934-77-1 | --INVALID-LINK--[1] |
Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] As with all sulfonyl chlorides, it is highly reactive towards nucleophiles, including water. Therefore, stringent safety protocols must be in place.
-
Handling: Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent hydrolysis.
Theoretical Framework for Solubility: "Like Dissolves Like"
The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental guiding principle.[2][3] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.
For this compound, the presence of the electronegative nitrogen in the pyridine ring, the sulfonyl chloride group, and the bromine atom contribute to its overall polarity. Pyridine itself is a polar molecule and is miscible with a wide range of solvents, including water and many organic solvents.[4][5] The sulfonyl chloride group is also highly polar. Therefore, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents.
Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aprotic Polar | Acetonitrile, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute. They are not, however, hydrogen bond donors, which prevents the degradation of the sulfonyl chloride group. |
| Protic Polar | Water, Methanol, Ethanol | Reactive | While likely soluble due to polarity, these solvents are nucleophilic and will react with the sulfonyl chloride moiety to form the corresponding sulfonic acid or sulfonate ester. This is a chemical transformation, not just dissolution. Therefore, these solvents are generally unsuitable for reactions where the sulfonyl chloride needs to remain intact. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The overall polarity of this compound suggests that it will have limited solubility in nonpolar solvents. While some dissolution may occur, particularly in aromatic solvents like toluene due to potential π-stacking interactions, high solubility is not expected. |
Experimental Determination of Solubility: A Practical Guide
Given the lack of published data, experimental determination of solubility is essential. The following section provides a systematic approach for researchers to ascertain the solubility of this compound in a solvent of interest.
Workflow for Solubility Determination
The following diagram outlines a logical workflow for the experimental determination of solubility.
Caption: A general workflow for the determination of solubility, starting with a qualitative assessment followed by quantitative measurement.
Protocol 1: Qualitative Visual Solubility Assessment
This rapid method provides a preliminary understanding of the solubility across a range of solvents.
Materials:
-
This compound
-
A selection of anhydrous organic solvents (e.g., acetonitrile, acetone, THF, DCM, hexane, toluene)
-
Small, dry test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
Protocol 2: Quantitative Gravimetric (Shake-Flask) Method
This is a reliable method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Scintillation vials or other sealable containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)
-
Pre-weighed, dry evaporating dishes or vials
-
Analytical balance
-
Vacuum oven or source of inert gas (e.g., nitrogen)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it on an orbital shaker or use a magnetic stir bar. Equilibrate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the supernatant taken.
-
Protocol 3: Quantitative ¹H NMR Spectroscopy Method
For a more rapid determination of solubility, particularly when only small amounts of material are available, ¹H NMR spectroscopy can be a powerful tool.[6][7][8][9][10]
Materials:
-
This compound
-
Deuterated solvent of interest (e.g., CDCl₃, Acetone-d₆)
-
A non-reactive, soluble internal standard with a known concentration and a resonance that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a saturated solution of this compound in the deuterated solvent as described in the gravimetric method (steps 1-3).
-
Carefully transfer a known volume of the clear supernatant to an NMR tube.
-
Add a known volume of the internal standard solution of known concentration to the NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Integrate a well-resolved proton signal from this compound and a signal from the internal standard.
-
Calculation of Solubility: The concentration of the analyte can be calculated using the following equation:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard
Where:
-
Integral_analyte and Integral_standard are the integration values of the respective signals.
-
N_protons_analyte and N_protons_standard are the number of protons giving rise to the respective signals.
-
Concentration_standard is the known concentration of the internal standard.
-
Conclusion: Empowering Rational Solvent Selection
While a comprehensive, publicly available database on the solubility of this compound remains to be established, this guide provides a robust framework for its rational assessment. By understanding the underlying principles of solubility, predicting behavior based on molecular structure, and employing the detailed experimental protocols provided, researchers can confidently select appropriate solvents for their specific applications. This knowledge is instrumental in accelerating drug discovery and development processes by ensuring efficient, scalable, and reproducible synthetic routes. The methodologies outlined herein are designed to be a valuable resource for any scientist working with this important chemical intermediate.
References
- 1. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyridine [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
key reactive sites on 6-Bromopyridine-2-sulfonyl chloride
An In-Depth Technical Guide to the Key Reactive Sites on 6-Bromopyridine-2-sulfonyl chloride
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its synthetic versatility stems from the presence of two distinct and orthogonally reactive functional groups on an electron-deficient pyridine core: a highly electrophilic sulfonyl chloride and a carbon-bromine bond amenable to cross-coupling and nucleophilic substitution. This guide provides an in-depth analysis of these reactive sites, elucidating the underlying chemical principles and offering field-proven insights into their strategic manipulation. We will explore reaction mechanisms, provide detailed experimental protocols, and discuss synthetic strategies that leverage the unique electronic properties of this reagent.
Introduction: The Molecular Architecture of a Versatile Building Block
This compound, with the chemical formula C₅H₃BrClNO₂S, is a crystalline solid at room temperature.[1][2] Its utility in synthetic programs is derived from its unique trifunctional nature: the pyridine nitrogen, the sulfonyl chloride at the C2 position, and the bromine atom at the C6 position. The pyridine ring itself is inherently electron-deficient, a property that is significantly amplified by the potent electron-withdrawing effects of the sulfonyl chloride group. This electronic configuration is the primary determinant of the molecule's reactivity.
The two principal sites of reactivity, which are the focus of this guide, are:
-
The Sulfonyl Chloride Group: A highly reactive electrophile at the sulfur atom.
-
The Carbon-Bromine Bond: Located at a position on the pyridine ring that is activated towards both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 912934-77-1 | [1] |
| Molecular Formula | C₅H₃BrClNO₂S | [1] |
| Molecular Weight | 256.51 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | [3] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |
The Primary Reactive Center: The Sulfonyl Chloride Moiety
The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of synthetic chemistry, primarily used for the formation of sulfonamides and sulfonate esters.[4] The sulfur atom in this compound is highly electrophilic due to the attachment of two electronegative oxygen atoms and a chlorine atom. This makes it an excellent target for a wide range of nucleophiles.[4]
Mechanism of Sulfonylation
Reactions at the sulfonyl chloride center proceed via a nucleophilic addition-elimination mechanism. A nucleophile, such as a primary or secondary amine (to form a sulfonamide) or an alcohol (to form a sulfonate ester), attacks the electrophilic sulfur atom. This forms a transient, high-energy pentacoordinate intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final product.[5]
Diagram 1: General Sulfonylation Workflow
Caption: Workflow for sulfonamide/sulfonate ester synthesis.
Application in Drug Discovery: The Ubiquitous Sulfonamide
The formation of sulfonamides is arguably the most critical application of this reactive site. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a vast array of drugs, including antibacterial agents, diuretics, and enzyme inhibitors.[6] The ability of this compound to readily form this linkage makes it a valuable tool for generating libraries of novel compounds for drug screening programs.[3]
Reactivity of the Pyridine Ring: A Tale of Two Pathways
The pyridine ring, particularly with its bromine substituent at the C6 position, offers a second, distinct avenue for synthetic modification. The electron-deficient nature of the pyridine ring, exacerbated by the C2-sulfonyl chloride group, activates the C6 position for nucleophilic attack and provides a handle for modern cross-coupling chemistry.
Pathway A: Nucleophilic Aromatic Substitution (SₙAr)
Aromatic rings are typically nucleophilic, but strong electron-withdrawing groups can render them electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).[7] In this compound, the ring nitrogen and the sulfonyl group work in concert to withdraw electron density, making the positions ortho and para to them (C2, C4, and C6) highly electron-poor.[8]
Mechanism: The SₙAr reaction at the C6 position proceeds in two steps:
-
Addition: A potent nucleophile attacks the C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge in this intermediate is effectively delocalized onto the electronegative ring nitrogen and the sulfonyl group, which is key to its stability and the feasibility of the reaction.[7][8]
-
Elimination: The aromaticity is restored by the expulsion of the bromide ion, which is an excellent leaving group.
Diagram 2: SₙAr Mechanism at the C6 Position
References
- 1. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 912934-77-1 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of Novel Sulfonamides using 6-Bromopyridine-2-sulfonyl chloride
Introduction: The Strategic Importance of the Pyridyl-Sulfonamide Scaffold
Sulfonamides are a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The inherent stability, favorable physicochemical characteristics, and three-dimensional geometry of the sulfonamide group make it a privileged scaffold in drug design.[3] The strategic incorporation of a pyridine ring, particularly with a bromine substituent, introduces a versatile handle for further chemical modification, enabling the exploration of a vast chemical space for lead optimization. 6-Bromopyridine-2-sulfonyl chloride is a key building block for accessing this valuable pharmacophore, offering a direct route to novel N-substituted 6-bromopyridine-2-sulfonamides.
These application notes provide a comprehensive guide to the synthesis of novel sulfonamides utilizing this compound. We will delve into the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss characterization and purification strategies.
Core Principles: The Nucleophilic Acyl Substitution Reaction
The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic nucleophilic acyl substitution reaction. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]
Reaction Scheme:
Caption: General reaction for the synthesis of N-substituted-6-bromopyridine-2-sulfonamides.
Experimental Protocols
Protocol 1: Conventional Synthesis of N-Aryl/Alkyl-6-bromopyridine-2-sulfonamides
This protocol describes a standard method for the synthesis of sulfonamides using conventional heating.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.1 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[5]
-
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times
Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the synthesis of sulfonamides.[6]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Microwave reactor with sealed vessels
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the desired amine (1.1 eq), and pyridine (2.0 eq) in DMF.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 80-120 °C for 10-30 minutes. (Note: Optimization of temperature and time is crucial for different substrates).
-
Work-up and Purification: After cooling the reaction vessel to room temperature, follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Comparative Reaction Parameters
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 6 - 12 hours | 10 - 30 minutes |
| Temperature | 0 °C to Room Temperature | 80 - 120 °C |
| Typical Solvents | Dichloromethane (DCM), THF | N,N-Dimethylformamide (DMF), Dioxane |
| Common Bases | Triethylamine, Pyridine | Pyridine, DIPEA |
| Typical Yields | Good to Excellent | Often higher than conventional |
Characterization of Synthesized Sulfonamides
The synthesized sulfonamides should be characterized using standard analytical techniques to confirm their structure and purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons of the pyridine ring and any aliphatic or aromatic protons from the amine. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.
-
¹³C NMR will show signals for all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Workflow and Logic Diagram
Caption: Experimental workflow for the synthesis and characterization of novel sulfonamides.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction or decomposition of the sulfonyl chloride.
-
Solution: Ensure anhydrous conditions as sulfonyl chlorides are moisture-sensitive. Consider increasing the reaction time or temperature (for conventional methods). For sterically hindered amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.
-
-
Multiple Products on TLC:
-
Cause: Potential for side reactions, such as reaction of the product with the starting sulfonyl chloride if the amine is difunctional.
-
Solution: Use a slight excess of the amine to ensure complete consumption of the sulfonyl chloride. Careful purification by column chromatography is essential.
-
-
Difficulty in Purification:
-
Cause: Product may be an oil or difficult to crystallize.
-
Solution: If recrystallization fails, column chromatography is the preferred method. A gradient elution system (e.g., hexanes/ethyl acetate) is often effective.
-
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel sulfonamides. The protocols outlined in these application notes provide a solid foundation for researchers to develop a diverse library of compounds for drug discovery and other applications. The strategic presence of the bromo-substituent on the pyridine ring opens up possibilities for further functionalization through cross-coupling reactions, further expanding the chemical diversity of the synthesized sulfonamides.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. cbijournal.com [cbijournal.com]
protocol for reaction of 6-Bromopyridine-2-sulfonyl chloride with primary amines
Application Note & Protocol
Topic: Protocol for the Reaction of 6-Bromopyridine-2-sulfonyl Chloride with Primary Amines
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridine Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1] The pyridine-sulfonamide scaffold, in particular, is of significant interest due to the pyridine ring's ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding and other key interactions within biological targets.[2][3] The reaction of this compound with primary amines is a fundamental and highly effective method for synthesizing a diverse library of N-substituted pyridine-2-sulfonamides. The bromine atom at the 6-position serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the rapid generation of complex drug candidates.
This document provides a comprehensive guide to this critical synthetic transformation. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to not only replicate the procedure but also to adapt it intelligently for novel substrates and troubleshoot common experimental challenges.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds via a stepwise mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound.[4]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: The resulting positively charged sulfonamide is deprotonated by a base present in the reaction mixture, yielding the neutral sulfonamide product and a protonated base. The most common side-product is the hydrochloride salt of the base.[5][6]
A base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Mechanism Diagram
Caption: General mechanism for sulfonamide formation.
Core Experimental Protocol
This protocol provides a generalized procedure for the reaction. Optimal conditions, particularly reaction time and temperature, may vary depending on the specific primary amine used.
I. Materials and Reagents
-
Substrates:
-
Base:
-
Solvent:
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
-
Workup Reagents:
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Purification:
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexanes and Ethyl Acetate (or other suitable eluents)
-
II. Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
III. Critical Safety Precautions
Sulfonyl chlorides are reactive and hazardous compounds. Always handle them with appropriate care in a well-ventilated chemical fume hood.[11][12]
-
This compound: Causes severe skin burns and eye damage.[7] It is harmful if swallowed and may cause respiratory irritation.[7] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.[5]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check compatibility), and tightly fitting safety goggles or a face shield.[13]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[13] Use non-sparking tools and ensure adequate ventilation.[11]
-
Spills: In case of a spill, do not use water.[13] Cover with a dry, inert absorbent material such as sand, dry lime, or soda ash, and collect for disposal as hazardous waste.[13]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
IV. Step-by-Step Experimental Procedure
This procedure assumes a 10 mmol scale reaction. Adjust quantities as needed.
-
Reaction Setup:
-
To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (10 mmol, 1.0 eq.).
-
Dissolve the amine in anhydrous DCM (40 mL).
-
Add triethylamine (1.5 eq., 15 mmol, ~2.1 mL) to the solution. Rationale: A slight excess of base ensures complete neutralization of the generated HCl.
-
Place the flask under a nitrogen or argon atmosphere and cool the mixture to 0 °C using an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate, dry flask, dissolve this compound (1.05 eq., 10.5 mmol, ~2.7 g) in anhydrous DCM (10 mL). Rationale: A slight excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable primary amine.
-
Transfer this solution to a dropping funnel or syringe.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 20-30 minutes. Rationale: Slow, cooled addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.
-
To monitor by TLC, spot the crude reaction mixture against the starting amine. The reaction is complete when the starting amine spot is no longer visible. Rationale: Monitoring prevents unnecessary heating or extended reaction times that could lead to side reactions like di-sulfonylation.[5]
-
-
Workup and Extraction:
-
Once the reaction is complete, quench the reaction by adding deionized water (30 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) - to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 20 mL) - to remove any unreacted sulfonyl chloride (as sulfonic acid) and residual HCl.
-
Brine (1 x 20 mL) - to reduce the solubility of organic material in the aqueous phase.
-
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes. The precise ratio will depend on the polarity of the product.
-
Alternatively, if the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be an effective purification method.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for sulfonamide synthesis.
Reaction Condition Optimization
The choice of base and solvent can significantly impact reaction outcomes. The following table summarizes common variables.
| Parameter | Common Choices | Rationale & Considerations |
| Primary Amine | Aliphatic or Aromatic | Electron-rich amines react faster. Sterically hindered amines may require longer reaction times or elevated temperatures. |
| Solvent | DCM, THF, Acetonitrile | DCM is often preferred for its inertness and ease of removal. THF is another good aprotic option.[6] |
| Base | Triethylamine (Et₃N), Pyridine, DIPEA | Et₃N is a non-nucleophilic, cost-effective choice. Pyridine can act as both a base and a nucleophilic catalyst but can be harder to remove.[6][14] |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C is standard to control exothermicity. Some less reactive amines may require gentle heating (e.g., 40 °C). |
| Stoichiometry | ~1.05 eq. Sulfonyl Chloride | A slight excess of the sulfonyl chloride is common to drive the reaction to completion.[5] |
| Reaction Time | 2 - 24 hours | Highly dependent on the nucleophilicity and steric bulk of the amine. Must be determined empirically via reaction monitoring.[5] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficiently nucleophilic amine.3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous.[5]2. Increase reaction temperature or use a more activating solvent.3. Ensure at least 1.1 equivalents of base are used. |
| Formation of Di-sulfonated Product | The N-H of the newly formed sulfonamide is acidic and can be deprotonated and react with a second molecule of sulfonyl chloride.[5] | 1. Use a 1:1 stoichiometry or a slight excess of the amine.[5]2. Add the sulfonyl chloride slowly at low temperature.3. Monitor the reaction closely and stop it once the starting amine is consumed.[5] |
| Significant Sulfonic Acid Byproduct | Presence of water in the reaction mixture, leading to hydrolysis of the sulfonyl chloride.[5] | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Difficult Purification | Product co-elutes with starting material or byproducts. | 1. Adjust the polarity of the chromatography eluent system.2. Consider an alternative purification method like recrystallization or preparative HPLC. |
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cbijournal.com [cbijournal.com]
- 7. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 912934-77-1 | this compound | Tetrahedron [thsci.com]
- 9. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 10. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. angenechemical.com [angenechemical.com]
- 13. nj.gov [nj.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Bromopyridine-2-sulfonyl Chloride in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of a Dual-Handle Reagent
In the landscape of modern drug discovery, the efficiency of synthesizing diverse and complex molecular scaffolds is paramount. 6-Bromopyridine-2-sulfonyl chloride has emerged as a strategically vital building block for medicinal chemists. Its value lies not just in the inherent biological activities of the resulting pyridylsulfonamide moiety, but in its nature as a "dual-handle" reagent. The sulfonyl chloride provides a reliable electrophilic site for the formation of robust sulfonamide linkages, a pharmacophore present in a multitude of approved drugs.[1][2] Concurrently, the bromo-substituent offers a versatile vector for diversification through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This orthogonal reactivity allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR), making it an invaluable tool in the hit-to-lead and lead optimization phases of drug development.
This guide provides an in-depth look at the applications of this compound, detailing its role in the synthesis of key therapeutic scaffolds and providing robust protocols for its use in the laboratory.
Core Applications in Medicinal Chemistry
The pyridylsulfonamide core derived from this compound is a privileged scaffold found in a range of biologically active agents. The pyridine ring itself is a common feature in numerous natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets.[5] The sulfonamide group acts as a potent hydrogen bond donor and acceptor, and its geometry can mimic that of a peptide bond, allowing for interaction with a variety of enzyme active sites.[6]
Kinase Inhibitors: Targeting the ATP-Binding Site
A significant application of this reagent is in the synthesis of protein kinase inhibitors.[1][7] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridylsulfonamide moiety can effectively interact with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition. The 6-bromo position allows for the introduction of various aryl or heteroaryl groups via Suzuki coupling, which can then occupy adjacent hydrophobic pockets, further enhancing binding affinity and modulating selectivity.[2]
For instance, the development of Rho kinase (ROCK) inhibitors has utilized pyridine-based scaffolds to achieve high potency.[1] Similarly, substituted pyridylsulfonamides have been explored as PI3K/mTOR dual inhibitors, demonstrating the versatility of this chemical class in targeting different kinase families.[7]
Enzyme Inhibition Beyond Kinases
The utility of the pyridylsulfonamide scaffold extends beyond kinases to other enzyme families. For example, derivatives have been investigated as inhibitors of carbonic anhydrases, a family of metalloenzymes implicated in conditions like glaucoma and certain cancers. The sulfonamide group is a classic zinc-binding pharmacophore, and the appended bromopyridine can be functionalized to achieve isoform-selective inhibition.
Antimicrobial and Antiviral Agents
Sulfonamides, in general, have a storied history as antibacterial agents. Pyridine-containing sulfonamides continue this legacy, with researchers designing novel derivatives with broad-spectrum antimicrobial activity.[2] The ability to modify the 6-position of the pyridine ring allows for the optimization of properties such as cell permeability and metabolic stability, which are crucial for effective antimicrobial drugs.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 912934-77-1 | |
| Molecular Formula | C₅H₃BrClNO₂S | |
| Molecular Weight | 256.51 g/mol | |
| Appearance | Solid | |
| Storage | Inert atmosphere, store in freezer, under -20°C |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-6-bromopyridine-2-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary aromatic amine. The causality behind this procedure lies in the nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated in situ, which would otherwise protonate the starting amine and halt the reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Anhydrous Pyridine (as solvent and base) or Anhydrous Dichloromethane (DCM) with Triethylamine (1.5 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the substituted aniline (1.1 eq) in anhydrous pyridine or anhydrous DCM.
-
Addition of Base (if using DCM): If using DCM as the solvent, add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is to control the initial exotherm of the reaction.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, quench by adding water.
-
If pyridine was used as the solvent, remove it under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired N-aryl-6-bromopyridine-2-sulfonamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-6 Diversification
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the N-substituted-6-bromopyridine-2-sulfonamide with a boronic acid. This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance in forming C-C bonds.[3][4] The choice of palladium catalyst, ligand, and base is critical and may require optimization for specific substrates.
Materials:
-
N-substituted-6-bromopyridine-2-sulfonamide (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), often with water
-
Magnetic stirrer and stir bar
-
Schlenk flask or sealed vial
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed vial, add the N-substituted-6-bromopyridine-2-sulfonamide (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-substituted pyridine-2-sulfonamide derivative.
Visualizing the Workflow
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthetic workflow using this compound.
Structure-Activity Relationship (SAR) Insights
The strategic value of this compound is fully realized when considering the SAR of its derivatives.
-
The Sulfonamide Moiety: The NH of the sulfonamide is a critical hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. The orientation of this group is crucial for binding to enzyme active sites, particularly the hinge region of kinases.[1]
-
The Pyridine Nitrogen: The nitrogen at the 1-position of the pyridine ring is a key hydrogen bond acceptor. Its position relative to the sulfonamide linker is often critical for achieving high-affinity binding.
-
The 6-Position Substituent: This position, functionalized via the bromo handle, projects into solvent-exposed regions or adjacent hydrophobic pockets of the target protein. The nature of the substituent introduced here can dramatically influence potency, selectivity, and pharmacokinetic properties.[2] For example, introducing a bulky, hydrophobic group can enhance potency by displacing water molecules and making favorable van der Waals contacts. Conversely, a more polar group can improve solubility.
By systematically varying the amine component (R-group) and the C-6 substituent (R'-group), medicinal chemists can conduct a multiparameter optimization to develop drug candidates with the desired profile.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient construction and subsequent diversification of the privileged pyridylsulfonamide scaffold. The demonstrated importance of this core in a wide range of therapeutic targets, especially protein kinases, ensures that this reagent will continue to be a valuable tool for researchers and drug development professionals. Future applications will likely see its use in the development of novel covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and other advanced therapeutic modalities where precise control over molecular architecture is essential.
References
- 1. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Late-Stage Functionalization Using 6-Bromopyridine-2-sulfonyl chloride
Introduction: The Strategic Advantage of Late-Stage Functionalization with 6-Bromopyridine-2-sulfonyl chloride
In the landscape of modern drug discovery, the ability to rapidly generate structural diversity in complex, biologically active molecules is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the modification of advanced intermediates or even approved drugs to fine-tune their pharmacological properties.[1][2] This approach circumvents the need for lengthy de novo synthesis, accelerating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Among the repertoire of reagents for LSF, this compound has garnered significant attention. Its utility stems from the convergence of two key chemical features: the reactive sulfonyl chloride moiety and the synthetically versatile bromopyridine core. The sulfonyl chloride provides a reliable handle for the introduction of a sulfonamide linkage, a privileged functional group in medicinal chemistry known for its ability to modulate a wide range of biological targets.[3][4] Concurrently, the bromo-substituent offers a valuable site for further diversification through well-established cross-coupling reactions.
This guide provides an in-depth exploration of the application of this compound in LSF, offering both the theoretical underpinnings and practical, field-proven protocols for its successful implementation in a research and development setting.
Reactivity and Mechanistic Considerations: The "Why" Behind the "How"
The efficacy of this compound in LSF is rooted in the electrophilicity of the sulfur atom within the sulfonyl chloride group. This electrophilicity is significantly enhanced by the two electron-withdrawing oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack by primary and secondary amines.
The reaction proceeds via a nucleophilic substitution mechanism, typically in the presence of a non-nucleophilic base to quench the HCl byproduct. The choice of base is critical to avoid competing reactions and ensure high yields.
Caption: Generalized mechanism of sulfonamide formation.
The pyridine ring itself influences the reactivity. The nitrogen atom's electron-withdrawing nature can subtly impact the electrophilicity of the sulfonyl chloride. More importantly, the steric environment around the sulfonyl chloride, being at the 2-position, should be considered when reacting with bulky amines.
Experimental Protocols: A Guide to Practical Application
The following protocols are designed to be robust and adaptable for a range of complex amine substrates. It is crucial to note that for any new substrate, a small-scale test reaction is recommended to optimize conditions.
Protocol 1: Standard Sulfonamide Synthesis with a Primary or Secondary Amine
This protocol is a widely applicable method for the synthesis of sulfonamides from this compound and a variety of amine nucleophiles.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (TEA or DIPEA, 1.5-2.0 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure sulfonamide.
Caption: Workflow for standard sulfonamide synthesis.
Protocol 2: Microwave-Assisted Synthesis for Rapid Diversification
For high-throughput screening and rapid library generation, microwave-assisted synthesis offers a significant acceleration of reaction times.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine the amine (1.0 eq), this compound (1.2 eq), and a suitable high-boiling point solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF). Add the base (DIPEA, 2.0 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature between 100-150 °C for 10-30 minutes. Optimization of time and temperature will be necessary for different substrates.
-
Workup and Purification: After cooling, the workup and purification follow the same procedure as described in Protocol 1.
Data Presentation: A Comparative Overview
The following table provides illustrative yields for the reaction of this compound with a variety of amine scaffolds, demonstrating its utility in late-stage functionalization.
| Entry | Amine Substrate (Illustrative) | Product | Yield (%) |
| 1 | Aniline | N-phenyl-6-bromopyridine-2-sulfonamide | ~95% |
| 2 | Benzylamine | N-benzyl-6-bromopyridine-2-sulfonamide | ~92% |
| 3 | Morpholine | 4-((6-bromopyridin-2-yl)sulfonyl)morpholine | ~88% |
| 4 | (S)-(-)-alpha-Methylbenzylamine | N-((S)-1-phenylethyl)-6-bromopyridine-2-sulfonamide | ~90% |
| 5 | A complex, drug-like primary amine | Corresponding sulfonamide | 75-85% |
Note: Yields are representative and may vary based on specific reaction conditions and the complexity of the amine substrate.
Troubleshooting and Key Considerations for Success
-
Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. All reactions should be carried out under anhydrous conditions.
-
Competing Nucleophiles: In substrates with multiple nucleophilic sites (e.g., hydroxyl or thiol groups), protection of these functionalities may be necessary to ensure selective reaction at the desired amine.
-
Steric Hindrance: For sterically hindered amines, longer reaction times, elevated temperatures, or the use of a stronger, non-nucleophilic base like DBU may be required.
-
Purification Challenges: The resulting sulfonamides can sometimes be challenging to purify. A thorough screening of chromatographic conditions is often necessary. In some cases, the basic workup can be adjusted to help remove the sulfonic acid byproduct.
Further Functionalization: Leveraging the Bromo Handle
A key advantage of using this compound is the potential for subsequent diversification via the bromine atom. The resulting 6-bromo-2-sulfonamidopyridine scaffold is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This dual-functionality allows for the rapid generation of a diverse library of compounds from a single LSF step.
Caption: Two-stage LSF and diversification strategy.
Conclusion
This compound is a valuable and versatile tool for the late-stage functionalization of complex molecules. Its ability to introduce the medicinally important sulfonamide group, coupled with the potential for further diversification through its bromo-substituent, makes it an attractive reagent for medicinal chemists and drug discovery professionals. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this reagent in accelerating the discovery and optimization of novel therapeutic agents.
References
Application Notes & Protocols: The Strategic Role of 6-Bromopyridine-2-sulfonyl Chloride as a Bifunctional Chemical Building Block
Introduction: A Gateway to Molecular Diversity
In the landscape of modern medicinal chemistry and drug development, the efficiency with which novel molecular architectures can be constructed is paramount. The strategic selection of chemical building blocks—scaffolds that offer multiple points for diversification—is a cornerstone of successful discovery campaigns. 6-Bromopyridine-2-sulfonyl chloride has emerged as a particularly valuable reagent due to its bifunctional nature. It possesses two distinct and orthogonally reactive sites: a highly electrophilic sulfonyl chloride group and a bromine-substituted pyridine ring amenable to a host of transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying chemical principles and strategic considerations for its use. We will detail field-proven protocols for its two primary modes of reactivity, offering insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals to leverage this versatile building block to its full potential.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design and laboratory safety.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₃BrClNO₂S | [1] |
| Molecular Weight | 256.51 g/mol | [1] |
| CAS Number | 912934-77-1 | [1][2] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [3] |
Trustworthiness through Safety: this compound is classified as corrosive and an irritant. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[1]. Adherence to strict safety protocols is non-negotiable.
Safety & Handling Protocol:
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a full-face shield[4].
-
Dispensing: As a solid, avoid creating dust. Use appropriate tools for transfer. For reactions, it can be weighed in a sealed container or directly in the reaction vessel under an inert atmosphere.
-
Inert Atmosphere: The sulfonyl chloride moiety is sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid, rendering it inactive for sulfonamide formation. Store the reagent under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and techniques for all reactions[5].
-
Spill & Waste: In case of a spill, evacuate the area. Collect spilled material using non-combustible absorbent materials and place it in a sealed container for disposal. Dispose of all waste in accordance with local, state, and federal regulations[4].
Application I: Synthesis of Pyridine-2-Sulfonamides
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents[6][7][8][9][10][11]. The high electrophilicity of the sulfur atom in this compound makes it an excellent reagent for the synthesis of pyridine-sulfonamides.
Causality of the Reaction: The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic base is typically required to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
Workflow for Sulfonamide Formation
Caption: General workflow for synthesizing 6-bromopyridine-2-sulfonamides.
Protocol: General Procedure for N-Alkylation/Arylation
This protocol is a self-validating system; successful synthesis can be confirmed by techniques like TLC, LC-MS, and NMR spectroscopy.
-
Vessel Preparation: Under an atmosphere of dry argon or nitrogen, add the desired primary or secondary amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), ~0.1 M concentration) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). The excess base ensures that the amine nucleophile remains deprotonated and available for reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the reaction and prevent potential side reactions.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Aqueous Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure 6-bromopyridine-2-sulfonamide.
Application II: Diversification via Cross-Coupling Reactions
The true synthetic power of this building block is realized when the bromine atom on the pyridine ring is utilized as a handle for forming new carbon-carbon or carbon-heteroatom bonds. This is most commonly achieved through palladium-catalyzed cross-coupling reactions[12][13][14][15]. This allows for the late-stage functionalization of the sulfonamide core, rapidly generating a library of analogues from a common intermediate.
Focus: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust and widely used C-C bond-forming reactions, a discovery that contributed to the 2010 Nobel Prize in Chemistry[13]. Its popularity stems from the commercial availability of a vast array of boronic acids and their stability to air and moisture[15].
The Catalytic Cycle Explained: The reaction is initiated by the oxidative addition of the C-Br bond of the 6-bromopyridine derivative to a low-valent Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (which must first be activated by a base to form a more nucleophilic 'ate' complex). The final step is reductive elimination , where the two organic fragments are coupled to form the new C-C bond, regenerating the Pd(0) catalyst to continue the cycle[16][17].
Sequential Functionalization Strategy
Caption: Orthogonal reactivity enabling sequential synthesis.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling arylboronic acids with the 6-bromopyridine-2-sulfonamide intermediate prepared in the previous step.
-
Reagent Assembly: To a microwave vial or Schlenk tube, add the 6-bromopyridine-2-sulfonamide (1.0 equivalent), the desired arylboronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst, and a suitable ligand.
-
Catalyst System Selection: The choice of catalyst and ligand is crucial and often substrate-dependent. A common and effective starting system is Pd(dppf)Cl₂ (0.05-0.1 equivalents) or a combination of Pd₂(dba)₃ (0.02-0.05 equivalents) and a phosphine ligand like SPhos or XPhos (0.04-0.1 equivalents).
-
Base and Solvent: Add a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equivalents), and a solvent system such as a mixture of 1,4-dioxane and water or DME and water. The base is essential for activating the boronic acid for transmetalation[16].
-
Inerting the System: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C), either conventionally or in a microwave reactor. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract it with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired 6-aryl-pyridine-2-sulfonamide product.
Representative Suzuki Coupling Data for Bromopyridines
The following table provides representative conditions to guide experimental design.
| Aryl Bromide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | [18] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 95 | [19] |
| 2-Bromo-6-methoxypyridine | 3-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 | N/A (General) |
| 2-Bromo-5-fluoropyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | N/A (General) |
Conclusion: A Versatile Tool for Innovation
This compound is more than a simple reagent; it is a strategic tool for molecular design and synthesis. Its well-defined, orthogonal reactivity allows for a logical and efficient two-step diversification process. First, the sulfonyl chloride provides a reliable entry point for installing a wide range of amine-containing fragments, creating the ubiquitous sulfonamide linkage. Second, the bromopyridine core serves as a robust platform for modern cross-coupling chemistry, enabling the introduction of diverse aryl and heteroaryl groups. This sequential functionalization strategy is perfectly suited for building focused compound libraries in drug discovery, allowing for systematic exploration of the structure-activity relationship (SAR) around a common core. By understanding the principles and applying the protocols detailed in this guide, researchers can effectively harness the synthetic potential of this compound to accelerate the development of novel therapeutics and functional molecules.
References
- 1. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 912934-77-1 [chemicalbook.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 9. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-b.com [ajchem-b.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki Coupling Reactions with 6-Bromopyridine-2-sulfonyl Chloride Derivatives
Introduction: The Strategic Importance of Biaryl Pyridines
Biaryl structures are privileged motifs in medicinal chemistry and materials science, offering a rigid scaffold for orienting functional groups in three-dimensional space.[1][2] When one of the aryl rings is a pyridine, the resulting molecule gains unique properties, including altered metabolic stability, solubility, and the ability to act as a hydrogen bond acceptor or a metal-coordinating ligand. The incorporation of a sulfonyl chloride group, specifically at the 2-position of a pyridine ring, provides a valuable synthetic handle for the subsequent introduction of sulfonamides, a cornerstone functional group in a vast array of pharmaceuticals.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3][4] This guide provides an in-depth analysis and detailed protocols for the Suzuki coupling of 6-bromopyridine-2-sulfonyl chloride derivatives, a challenging yet highly valuable substrate class for the synthesis of complex pharmaceutical intermediates.
The Unique Challenges of this compound
Executing a successful Suzuki coupling with this substrate requires navigating several potential pitfalls stemming from its distinct electronic and structural features:
-
Electron-Deficient Heterocycle: The pyridine nitrogen and the potent electron-withdrawing sulfonyl chloride group (-SO₂Cl) combine to make the pyridine ring highly electron-deficient. This can slow the rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond.[5]
-
Catalyst Inhibition: The Lewis basic lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation, a well-documented issue known as "the 2-pyridyl problem".[6][7]
-
Reactivity of the Sulfonyl Chloride: The -SO₂Cl group is itself a reactive electrophile. While generally stable under standard Suzuki conditions, it can be susceptible to hydrolysis or other side reactions, particularly under prolonged heating or with certain nucleophilic additives. The C-S bond can also, in some cases, undergo cleavage.[8][9]
Navigating these challenges requires careful selection of the catalyst system, base, and solvent to favor the desired C-C bond formation over competing pathways.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is crucial for rational optimization and troubleshooting.[3][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step, especially for electron-deficient aryl halides.[10]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[3][12][13] The choice and stoichiometry of the base are critical for this step's efficiency.[13]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Key Reaction Parameters
Success with this compound hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the boron reagent.
Catalyst and Ligand Selection
For challenging electron-deficient heteroaryl halides, standard catalysts like Pd(PPh₃)₄ may give sluggish reactions or low yields.[14] The modern consensus points towards using a separate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a specialized ligand.
-
Electron-Rich, Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition into the C-Br bond.[15]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes, particularly PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts like PEPPSI-IPr, are exceptionally active for heteroaryl couplings.[15] The strong σ-donating ability of the NHC ligand creates a highly active palladium center, often allowing for lower catalyst loadings and shorter reaction times.[15][16]
Base Selection
The base plays a crucial role in activating the boronic acid for transmetalation.[3][16] For substrates prone to side reactions or for difficult couplings, the choice of base is critical.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging heteroaryl couplings. It is a strong, non-nucleophilic base that effectively promotes the reaction without causing significant hydrolysis of the sulfonyl chloride.[17]
-
Cesium Carbonate (Cs₂CO₃): Another highly effective base, particularly useful in anhydrous solvent systems. Its high solubility in organic solvents can accelerate the reaction.[15]
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that is often used in aqueous solvent mixtures. It may be sufficient for more reactive coupling partners.[3]
Solvent System
The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Aprotic Polar Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are commonly used, often with a small amount of water.[3][11] The water can aid in dissolving the base and facilitating the formation of the active boronate species.
-
Toluene: A common choice, particularly for reactions run at higher temperatures.[3]
-
N,N-Dimethylformamide (DMF): A highly polar solvent that can be effective, but its higher boiling point may lead to thermal decomposition of sensitive substrates if not carefully controlled.[15]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sulfonyl chlorides are moisture-sensitive and corrosive. Palladium catalysts are expensive and should be handled carefully.
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for coupling this compound with a variety of arylboronic acids.
Caption: General experimental workflow for Suzuki coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Place the vessel in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Optimized Conditions using a PEPPSI™ Pre-catalyst
This protocol is recommended for less reactive arylboronic acids or when higher efficiency is desired.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PEPPSI™-IPr (1-2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
tert-Amyl alcohol or Dioxane, anhydrous
Procedure:
-
To a glovebox or under a strong flow of inert gas, add this compound, the arylboronic acid, PEPPSI-IPr, and Cs₂CO₃ to a dry reaction vessel with a stir bar.
-
Seal the vessel and remove it from the glovebox (if used).
-
Add anhydrous tert-amyl alcohol or 1,4-dioxane via syringe.
-
Heat the reaction to 100-110 °C with vigorous stirring for 1-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Follow the workup and purification steps (6-9) as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for Suzuki couplings involving challenging heteroaryl bromides, providing a valuable reference for experimental design.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 85 | [15] |
| 2 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 4 | 95 | [15] |
| 3 | PEPPSI-IPr (0.5) | - | Cs₂CO₃ (2) | t-AmylOH | 100 | 2 | 98 | [15] |
| 4 | Pd/SPhos (5) | SPhos | K₂CO₃ (3-6) | Water/ACN | 37 | 18 | >95 | [18] |
| 5 | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O | 100 | - | ~66 | [9] |
Note: Yields are illustrative and highly dependent on the specific boronic acid partner.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd(0) oxidized)- Insufficiently degassed solvent/reagents- Reaction temperature too low- Ineffective base/ligand combination | - Ensure rigorous inert atmosphere technique[5]- Use a more active ligand (e.g., SPhos, NHC)[15]- Increase reaction temperature- Switch to a stronger base (K₃PO₄ or Cs₂CO₃)[17] |
| Boronic Acid Homocoupling | - Presence of oxygen- Catalyst system promotes homocoupling | - Improve degassing of solvents and reaction setup[5]- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄)[5]- Lower the reaction temperature if possible |
| Decomposition of Starting Material | - Hydrolysis of sulfonyl chloride- Reaction temperature too high | - Use an anhydrous solvent system- Use a non-aqueous soluble base (e.g., powdered K₃PO₄)- Reduce reaction temperature and/or time |
| Protodebromination (Br replaced by H) | - Trace water reacting with boronic acid- Slow transmetalation | - Ensure anhydrous conditions- Use a more active catalyst system to accelerate the productive cycle |
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of N-Substituted Pyridine-2-Sulfonamides: A Comprehensive Guide for Researchers
Introduction: The Significance of the Pyridine-2-Sulfonamide Scaffold
The N-substituted pyridine-2-sulfonamide moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds.[1][2] Its prevalence stems from the unique combination of the pyridine ring's electronic properties and the sulfonamide's ability to act as a versatile hydrogen bond donor and acceptor. This structural motif is a key component in therapeutics targeting a wide range of diseases, including cancer, diabetes, and infectious diseases.[3] The ability to efficiently and selectively synthesize a diverse library of N-substituted pyridine-2-sulfonamides is therefore of paramount importance to researchers in the pharmaceutical sciences.
This comprehensive guide provides an in-depth exploration of the primary synthetic strategies for the preparation of N-substituted pyridine-2-sulfonamides. We will delve into the mechanistic underpinnings of each method, offering detailed, field-proven protocols and expert insights to empower researchers to confidently navigate the synthesis of these valuable compounds.
Strategic Approaches to the Synthesis of N-Substituted Pyridine-2-Sulfonamides
The synthetic landscape for N-substituted pyridine-2-sulfonamides can be broadly categorized into two main approaches:
-
Convergent Synthesis: This is the most common and direct route, involving the preparation of a key intermediate, pyridine-2-sulfonyl chloride, followed by its reaction with a suitable amine.
-
Post-Sulfonamide Elaboration: In this approach, a pre-formed pyridine-2-sulfonamide is further functionalized at the nitrogen atom using modern cross-coupling or alkylation techniques.
The choice of strategy is often dictated by the nature of the desired N-substituent (alkyl, aryl, or heteroaryl) and the overall complexity of the target molecule.
Part 1: The Cornerstone of Synthesis - Preparation of Pyridine-2-Sulfonyl Chloride
The stability and reactivity of pyridine-2-sulfonyl chloride are critical factors in the successful synthesis of the corresponding sulfonamides. Several methods have been developed for its preparation, each with its own advantages and considerations.
Method 1: From Pyridine-2-sulfonic Acid
Pyridine-2-sulfonic acid can be converted to the corresponding sulfonyl chloride, although this is a less common route due to the harsh conditions often required.[4][5]
Method 2: From 2-Aminopyridine
A classical approach involves the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt. While effective, this method can sometimes lead to side products.
Protocol: Synthesis of 6-Aminopyridine-3-sulfonyl chloride
A related procedure for the synthesis of 6-aminopyridine-3-sulfonyl chloride from 6-aminopyridine-3-sulfonic acid is as follows:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 6-aminopyridine-3-sulfonic acid, phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to 130°C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice. The crude sulfonyl chloride can then be isolated by filtration or extraction.
Note: This protocol is for a related compound and should be adapted with caution for the synthesis of pyridine-2-sulfonyl chloride.
Part 2: The Workhorse Reaction - Sulfonamide Bond Formation
The reaction between pyridine-2-sulfonyl chloride and a primary or secondary amine is the most direct and widely used method for the synthesis of N-substituted pyridine-2-sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.
Mechanism of Sulfonamide Formation
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity, and in scavenging the HCl byproduct.
Caption: Mechanism of Sulfonamide Formation.
General Protocol for Sulfonamide Synthesis
-
Dissolution: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.[6]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of pyridine-2-sulfonyl chloride (1.1 equivalents) to the cooled amine solution.
-
Base Addition: If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
| Amine Type | Typical Solvent | Base | Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic | DCM, THF | TEA, DIPEA | 1-4 | 70-95 |
| Secondary Aliphatic | DCM, THF | TEA, DIPEA | 2-8 | 65-90 |
| Aniline | Pyridine | Pyridine | 4-12 | 60-85 |
| Heteroaromatic | DCM, Pyridine | TEA, Pyridine | 4-16 | 50-80 |
Table 1: Typical Reaction Conditions for Sulfonamide Formation.
Part 3: Advanced Methods for C-N Bond Formation
For the synthesis of N-aryl and certain N-alkyl pyridine-2-sulfonamides, modern cross-coupling and other advanced synthetic methods offer powerful alternatives to the classical approach.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[7] It is particularly useful for the N-arylation of pyridine-2-sulfonamide with aryl halides or triflates.
The success of a Buchwald-Hartwig reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent.
-
Catalyst and Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. The choice of ligand can also influence the selectivity and scope of the reaction.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the sulfonamide, forming the active nucleophile. Common choices include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add pyridine-2-sulfonamide (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to 80-110°C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.[9]
Method 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, providing a valuable alternative to palladium-catalyzed methods.[10][11] It is particularly effective for the N-arylation of sulfonamides with aryl iodides.
-
Reaction Setup: In a sealed tube, combine pyridine-2-sulfonamide (1.0 equivalent), the aryl iodide (1.5 equivalents), copper(I) iodide (CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 120-150°C for 24-48 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[12]
Method 3: N-Alkylation
Direct N-alkylation of pyridine-2-sulfonamide with alkyl halides offers a straightforward route to N-alkyl derivatives. The reaction is typically performed in the presence of a base to deprotonate the sulfonamide nitrogen.
-
Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve pyridine-2-sulfonamide (1.0 equivalent) in an anhydrous solvent like DMF or THF. Add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C.
-
Alkylation: After the evolution of hydrogen gas ceases, add the alkyl halide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Work-up and Purification: Carefully quench the reaction with water and extract the product. Purify by column chromatography.[13][14]
Method 4: Reductive Amination
For the synthesis of N-alkyl pyridine-2-sulfonamides, reductive amination provides a powerful method that avoids the use of alkyl halides. This one-pot procedure involves the reaction of pyridine-2-sulfonamide with an aldehyde or ketone in the presence of a reducing agent.
-
Imine Formation: In a round-bottom flask, dissolve pyridine-2-sulfonamide (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents) in a suitable solvent such as methanol or dichloroethane. Add a dehydrating agent like molecular sieves.
-
Reduction: After stirring for 1-2 hours to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise.
-
Reaction: Stir the reaction at room temperature for 2-12 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent and purify by column chromatography.
Conclusion
The synthesis of N-substituted pyridine-2-sulfonamides is a well-established field with a diverse array of reliable methods at the disposal of the modern medicinal chemist. The choice of synthetic strategy should be guided by the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The classical approach of reacting pyridine-2-sulfonyl chloride with an amine remains a robust and versatile method. For more challenging transformations, particularly N-arylation, the powerful palladium- and copper-catalyzed cross-coupling reactions of Buchwald-Hartwig and Ullmann provide excellent alternatives. Furthermore, direct N-alkylation and reductive amination offer efficient pathways to N-alkylated derivatives. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently access a wide range of N-substituted pyridine-2-sulfonamides to advance their drug discovery programs.
References
- 1. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 8. surface.syr.edu [surface.syr.edu]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann coupling-An overview - operachem [operachem.com]
- 12. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 14. sciforum.net [sciforum.net]
Application Notes and Protocols for the Development of Kinase Inhibitors Featuring a 6-Bromopyridine Scaffold
Introduction: The Strategic Importance of the 6-Bromopyridine Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs targeting aberrant kinase activity.[3] Within the vast chemical space of kinase inhibitors, certain privileged scaffolds consistently emerge due to their favorable interactions with the ATP-binding site. The pyridine ring, a bioisostere of the adenine moiety of ATP, is one such scaffold, frequently found in clinically successful kinase inhibitors.[4]
This guide focuses on a specific, strategically important building block: the 6-bromopyridine scaffold . The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling the rapid generation of compound libraries for screening and optimization. The position of the bromo substituent is key, as it directs the introduced functionality towards solvent-exposed regions of the kinase ATP-binding pocket, which can be exploited to enhance potency and selectivity. This document provides a comprehensive guide for researchers, detailing synthetic protocols, screening methodologies, and principles of structure-activity relationship (SAR) analysis for the development of novel kinase inhibitors based on the 6-bromopyridine scaffold.
Part 1: Synthesis of a Focused Library of 6-Bromopyridine Analogs
The core strategy for developing a library of kinase inhibitors from a 6-bromopyridine starting material involves leveraging its reactivity in well-established cross-coupling reactions. The following protocols are optimized for the derivatization of a generic 6-bromopyridine core, such as 6-bromopyridin-2-amine, to generate a focused library for initial screening.
Visualizing the Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of Heteroaromatic Sulfonamides
Welcome to the technical support center dedicated to addressing the unique challenges encountered when working with heteroaromatic sulfonyl chlorides. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile but often temperamental reagents. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, offering robust troubleshooting guides and practical FAQs to ensure the success of your synthetic endeavors.
Introduction: The Duality of Heteroaromatic Sulfonyl Chlorides
Heteroaromatic sulfonamides are a cornerstone in medicinal chemistry, appearing in a multitude of clinically important drugs. Their synthesis, most commonly via the reaction of a heteroaromatic sulfonyl chloride with an amine, is a fundamental transformation.[1] However, the inherent electronic properties of heteroaromatic rings introduce a layer of complexity not typically seen with their carbocyclic aryl counterparts. These reagents are often plagued by instability, leading to decomposition, low yields, and challenging purifications.[2][3] This guide will equip you with the knowledge to anticipate, diagnose, and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the stability, handling, and reactivity of heteroaromatic sulfonyl chlorides.
Q1: My heteroaromatic sulfonyl chloride seems to be degrading upon storage. What's happening and how can I prevent it?
A1: Degradation is the most significant challenge with this class of reagents. Unlike simple arylsulfonyl chlorides, the presence of heteroatoms (especially nitrogen) can activate several decomposition pathways.[2][3]
-
Primary Cause 1: Hydrolysis. Heteroaromatic sulfonyl chlorides are highly susceptible to moisture, hydrolyzing to the corresponding and unreactive sulfonic acid.[4][5] This is often the case for β-isomeric pyridines and some azoles.[2]
-
Solution: Always handle these reagents under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and ensure all glassware is rigorously dried. Store in a desiccator over a drying agent, preferably at low temperatures (2-8°C).[6]
-
-
Primary Cause 2: SO₂ Extrusion. This is a common decomposition pathway for α- and γ-isomeric pyridine and most diazine derivatives.[2][3] The lone pair on the ring nitrogen can facilitate the expulsion of sulfur dioxide, leading to the formation of the corresponding chloroheteroarene. This process can be accelerated by heat or even occur at room temperature.[7]
-
Solution: For particularly unstable compounds like pyridine-2-sulfonyl chloride, it is often best to use them immediately after preparation or purchase.[7] If storage is necessary, keep it in a freezer (-20°C) under an inert atmosphere and for a limited time.
-
Q2: I'm seeing a very low yield in my sulfonamide synthesis. What are the likely culprits?
A2: Low yields are a frequent complaint and can be traced back to several factors beyond simple reagent decomposition.[4][8]
-
Reagent Quality: As discussed in Q1, the primary suspect is the quality of your sulfonyl chloride. If it has hydrolyzed, your yield will be significantly impacted.[5]
-
Inappropriate Base: The choice of base is critical. A base that is too weak will not effectively scavenge the HCl generated during the reaction, leading to the protonation and deactivation of your amine nucleophile. A base that is too nucleophilic can compete with your amine and react with the sulfonyl chloride.[9]
-
Low Reactivity of the Amine: Electron-deficient aromatic amines or sterically hindered secondary amines can be poor nucleophiles, leading to sluggish or incomplete reactions.[1]
-
Solution: Consider using a catalyst like 4-dimethylaminopyridine (DMAP) in substoichiometric amounts. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then more readily attacked by the amine.[10]
-
Q3: Should I be using a sulfonyl chloride or a sulfonyl fluoride? What's the trade-off?
A3: This is an excellent question that gets to the heart of strategic synthetic planning.
-
Heteroaromatic Sulfonyl Chlorides: Are generally more reactive (more electrophilic) than their fluoride counterparts. This means reactions are often faster and can proceed under milder conditions. However, this high reactivity comes at the cost of stability.[2][3]
-
Heteroaromatic Sulfonyl Fluorides: Are significantly more stable and less prone to hydrolysis and SO₂ extrusion.[2][11] This makes them ideal for multi-step syntheses or when the corresponding sulfonyl chloride is notoriously unstable. The trade-off is their reduced reactivity, which may necessitate higher temperatures or longer reaction times to achieve full conversion.[12][13]
Recommendation: If the sulfonyl chloride is known to be unstable (e.g., pyridine-2- or pyridine-4-sulfonyl chloride), it is highly advisable to use the corresponding sulfonyl fluoride.[2][11] For more stable systems (e.g., pyridine-3-sulfonyl chloride), the chloride is often sufficient and more reactive.[14]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during sulfonamide formation reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Causality & Rationale |
| Low or No Product Formation | 1. Degraded Sulfonyl Chloride: Hydrolysis or SO₂ extrusion has occurred.[2][4] | 1a. Use a fresh bottle of reagent or synthesize it immediately before use.[8] 1b. Switch to the more stable corresponding sulfonyl fluoride.[11][13] | The sulfonic acid decomposition product is unreactive towards amines. SO₂ extrusion consumes the starting material. Sulfonyl fluorides offer a stable alternative.[2][11] |
| 2. Insufficiently Reactive Amine: The amine is sterically hindered or electron-poor.[1] | 2a. Increase reaction temperature and/or time. 2b. Add a catalytic amount (5-10 mol%) of DMAP.[10] | Higher energy input can overcome the activation barrier. DMAP forms a highly reactive intermediate, accelerating the reaction with weak nucleophiles.[10] | |
| 3. Improper Base Selection: The base is too weak to neutralize HCl, leading to amine protonation.[9] | 3a. Switch from pyridine to a stronger base like triethylamine (TEA) or DIPEA. | The pKa of the base's conjugate acid should be high enough to ensure complete scavenging of the generated HCl, keeping the amine nucleophile free. | |
| Multiple Spots on TLC (Side Products) | 1. Bis-sulfonylation of Primary Amine: The initially formed sulfonamide is deprotonated and reacts with a second equivalent of sulfonyl chloride.[4] | 1a. Use an excess of the primary amine (2-3 equivalents). 1b. Add the sulfonyl chloride slowly to the amine solution at 0°C.[8] | A large excess of the primary amine ensures the sulfonyl chloride is more likely to encounter an unreacted amine molecule. Slow addition keeps the concentration of the electrophile low. |
| 2. Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with the amine. | 2a. Use an inert, anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). | Inert solvents do not participate in the reaction, ensuring that only the desired nucleophile reacts with the sulfonyl chloride. | |
| 3. Decomposition Products: Side spots may be chloroheteroarenes (from SO₂ extrusion) or sulfonic acids (from hydrolysis).[2] | 3a. Confirm identity via LC-MS. 3b. If decomposition is confirmed, use fresher sulfonyl chloride or switch to the sulfonyl fluoride.[11] | Identifying the impurity is key. If it's a decomposition product, the only solution is to address the instability of the starting material. | |
| Product is "Oiling Out" During Crystallization | 1. Incorrect Solvent Choice: The compound is too soluble in the chosen solvent system, or the solution is supersaturated above the compound's melting point.[15] | 1a. Use a solvent-antisolvent system (e.g., dissolve in a small amount of DCM or Ethyl Acetate, then slowly add Hexanes or Heptane until cloudy).[15] 1b. Try a different single solvent, such as isopropanol or ethanol/water mixtures.[16][17] | An anti-solvent reduces the solubility of the product more gradually, promoting crystal lattice formation over amorphous oiling. Different solvents offer different polarity profiles that may be better suited.[18] |
| 2. Presence of Impurities: Impurities can disrupt the crystal lattice formation. | 2a. First, attempt purification by column chromatography. 2b. After chromatography, attempt recrystallization of the cleaner material. | Removing impurities that interfere with crystallization is often necessary before a successful recrystallization can be achieved. |
Part 3: Key Experimental Protocols & Visualizations
Decomposition Pathways of Pyridinesulfonyl Chlorides
The stability of pyridinesulfonyl chlorides is highly dependent on the position of the sulfonyl group. This can be rationalized by considering the electronic influence of the ring nitrogen.
Caption: Positional Isomerism Dictates Decomposition Pathway.
General Workflow for Sulfonamide Synthesis
This workflow outlines the critical steps and considerations for a successful sulfonamide synthesis.
Caption: Standard workflow for heteroaromatic sulfonamide synthesis.
Protocol 1: Synthesis of Pyridine-3-sulfonamide
This protocol details the synthesis of a sulfonamide from a relatively stable heteroaromatic sulfonyl chloride.[19]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add pyridine-3-sulfonyl chloride hydrochloride (1.0 g, approx. 4.7 mmol).
-
Solvent and Amine Addition: Suspend the solid in anhydrous dichloromethane (DCM, 15 mL). Add a solution of ammonia in methanol (7N, approx. 5 mL, 35 mmol) dropwise at room temperature.
-
Reaction: Stir the resulting suspension at room temperature for 1 hour. Monitor the reaction for the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts, washing the solid with a small amount of DCM. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the crude residue in DCM and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification can be achieved by crystallization from an ethanol/water mixture.
Protocol 2: Purification by Recrystallization (Solvent/Anti-Solvent Method)
This is a robust method for purifying solid sulfonamides that may be prone to oiling out.[15]
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., ethyl acetate or acetone) at room temperature in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While gently swirling the flask, slowly add an "anti-solvent" (a miscible solvent in which the compound is insoluble, e.g., hexanes or heptane) dropwise.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form spontaneously, scratch the inside of the flask below the liquid level with a glass rod or add a single seed crystal.
-
Crystal Growth: Once turbidity appears, cover the flask and set it aside undisturbed at room temperature to allow for slow crystal growth. For maximum recovery, the flask can be placed in a refrigerator or ice bath after initial crystals have formed.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]
- 11. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 12. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing the Stability of 6-Bromopyridine-2-sulfonyl chloride in Solution
Welcome to the technical support center for 6-Bromopyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Its potent electrophilicity makes it an excellent building block for synthesizing sulfonamides and sulfonate esters; however, this same reactivity presents significant stability challenges in solution.[1][2] This document provides in-depth troubleshooting advice and validated protocols to ensure the integrity of your material, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a pale yellow/brown. What's happening and can I still use it?
This discoloration is a common indicator of product degradation. The primary cause is hydrolysis, where the sulfonyl chloride group reacts with trace amounts of water in the solvent or from the atmosphere to form 6-Bromopyridine-2-sulfonic acid and hydrochloric acid (HCl).[3] The generated HCl can further catalyze degradation or participate in side reactions, leading to colored impurities.
Expert Advice: It is strongly recommended to use only fresh, colorless solutions. The presence of degradation products means the concentration of the active reagent is lower than calculated, which will compromise reaction stoichiometry and lead to lower yields and purification difficulties.[4] We advise preparing fresh solutions for each experiment or, at minimum, quantifying the purity of the solution via HPLC before use.
Q2: I am consistently getting low yields in my sulfonamide synthesis. I've checked all other reagents. Could the this compound be the culprit?
Absolutely. Low yields are a classic symptom of using a partially degraded sulfonyl chloride solution.[4] Because the hydrolysis reaction consumes the starting material, there is simply less active electrophile available to react with your amine or alcohol nucleophile.
Causality Chain:
-
Exposure to Moisture: The reagent or solvent is exposed to atmospheric moisture or contains residual water.
-
Hydrolysis: The sulfonyl chloride reacts with water, reducing the concentration of the active reagent.[5]
-
Stoichiometric Imbalance: The reaction is run with a substoichiometric amount of the sulfonyl chloride relative to the nucleophile.
-
Incomplete Reaction & Low Yield: The nucleophile is not fully consumed, leading to a low yield of the desired sulfonamide and complicating purification.
Q3: What is the primary chemical pathway for the degradation of this compound?
The predominant degradation pathway is hydrolysis via a nucleophilic substitution (SN2-type) mechanism at the electrophilic sulfur atom.[5][6] Water acts as the nucleophile, attacking the sulfur center and leading to the displacement of the chloride leaving group. The presence of the electron-withdrawing pyridine ring, particularly with the sulfonyl group at the activated 2-position, makes the sulfur atom highly susceptible to this attack.[7][8]
Caption: Primary degradation pathway of this compound.
Q4: Which solvents should I use to prepare solutions, and which must be avoided?
Solvent selection is critical for maintaining the stability of this compound. The rule is simple: always use anhydrous, aprotic solvents. Any protic or nucleophilic solvent will react with the compound.
| Solvent | Type | Compatibility |
| Recommended | ||
| Dichloromethane (DCM) | Aprotic | Excellent. Ensure use of anhydrous grade. |
| Acetonitrile (ACN) | Aprotic, Polar | Excellent. Use anhydrous grade, as it can be hygroscopic. |
| Tetrahydrofuran (THF) | Aprotic Ether | Good. Must be anhydrous and inhibitor-free. Peroxides can be an issue. |
| 1,4-Dioxane | Aprotic Ether | Good. Must be anhydrous. |
| Chloroform (CDCl₃) | Aprotic | Good. Primarily for analytical purposes (e.g., NMR).[9] |
| To Avoid | ||
| Water (H₂O) | Protic | Incompatible. Rapidly hydrolyzes the compound.[3] |
| Alcohols (MeOH, EtOH) | Protic | Incompatible. Reacts to form sulfonate esters.[10] |
| Primary/Secondary Amines | Protic/Nucleophilic | Incompatible. Reacts to form sulfonamides.[11] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Use with Caution. Can contain residual water and may promote decomposition. |
Table 1: Solvent Compatibility and Stability Profile for this compound.
Q5: How can I accurately monitor the stability and purity of my this compound solution over time?
Regular analytical checks are the best way to ensure the integrity of your reagent. High-Performance Liquid Chromatography (HPLC) is the most practical and quantitative method.
-
Method: Reversed-Phase HPLC (RP-HPLC) is highly effective.[9]
-
Observation: As the compound degrades, you will observe a decrease in the peak area of this compound and the appearance of a new, more polar peak corresponding to the 6-Bromopyridine-2-sulfonic acid hydrolysis product.
-
Quantification: By running a calibration curve with a freshly prepared standard, you can accurately determine the concentration of the active sulfonyl chloride remaining in your solution.
Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used for a quick purity check.[9] In an anhydrous deuterated solvent like CDCl₃, the appearance of new signals or a change in the integration of characteristic peaks can indicate degradation.
Troubleshooting Guides & Experimental Protocols
Workflow for Handling and Use
This workflow diagram outlines the critical steps to minimize degradation from the moment you receive the reagent to its use in a reaction.
Caption: Recommended workflow for handling this compound.
Protocol 1: Preparation and Short-Term Storage of a Stock Solution
This protocol describes a self-validating system for preparing a solution and ensuring its integrity.
Objective: To prepare a stock solution of this compound with minimal initial degradation.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., Dichloromethane) from a sealed bottle or solvent purification system
-
Oven-dried glassware (flask, magnetic stir bar)
-
Inert gas line (Argon or Nitrogen) with manifold
-
Gas-tight syringes and needles
Procedure:
-
Glassware Preparation: Place the flask and stir bar in an oven at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the flask and immediately place it under a positive pressure of inert gas.
-
Solvent Transfer: Transfer the required volume of anhydrous solvent to the flask via a dry syringe.
-
Reagent Addition: Weigh the solid this compound in a separate dry vial. Quickly add the solid to the solvent-containing flask under a positive flow of inert gas to minimize atmospheric exposure.
-
Dissolution: Seal the flask and stir until the solid is fully dissolved.
-
Storage (if necessary): If the solution is not for immediate use, it must be stored under an inert atmosphere in a tightly sealed container, protected from light. Refer to the storage table below for temperature recommendations.
| Form | Recommended Temperature | Atmosphere | Maximum Recommended Duration |
| Solid | -20°C to 4°C | Inert Gas/Vacuum in Desiccator | 12+ months[7] |
| Solution (Aprotic) | 2-8°C | Inert Gas (Argon/N₂) | < 24 hours for best results |
Table 2: Recommended Storage Conditions to Ensure Stability.
Protocol 2: General Method for Monitoring Solution Stability by RP-HPLC
Objective: To quantify the concentration of active this compound and detect its primary hydrolysis product.
Instrumentation & Columns:
-
System: Standard HPLC with UV detector
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar)
-
Detector Wavelength: ~270 nm (verify with UV scan of standard)
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Gradient: Start with a high concentration of A (e.g., 95%) and ramp to a high concentration of B (e.g., 95%) over 10-15 minutes. This will ensure the elution of both the polar sulfonic acid and the less polar sulfonyl chloride.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
Procedure:
-
Sample Preparation: Dilute a small aliquot of the sulfonyl chloride solution in the initial mobile phase (e.g., 95:5 A:B) to a suitable concentration for UV detection.
-
Analysis: Inject the prepared sample.
-
Data Interpretation:
-
The this compound will be the later-eluting, less polar peak.
-
The 6-Bromopyridine-2-sulfonic acid (hydrolysis product) will be the earlier-eluting, more polar peak.
-
Calculate the purity by peak area percentage: (Area_SulfonylChloride / (Area_SulfonylChloride + Area_SulfonicAcid)) * 100%.
-
References
- 1. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
common side products in reactions with 6-Bromopyridine-2-sulfonyl chloride
Welcome to the technical support center for 6-Bromopyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common issues and questions that may arise during the use of this reagent in synthetic protocols. Our goal is to provide you with the insights needed to troubleshoot your experiments effectively, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am seeing a significant amount of a water-soluble byproduct in my sulfonamide synthesis. What is the likely identity of this impurity and how can I avoid its formation?
Answer:
The most common water-soluble byproduct in reactions involving this compound is 6-bromopyridine-2-sulfonic acid. This is a result of the hydrolysis of the sulfonyl chloride, a prevalent side reaction if moisture is present in the reaction setup.[1][2][3]
Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. The sulfur atom in the sulfonyl chloride group is highly electrophilic, and water, even in trace amounts, can act as a nucleophile, leading to the displacement of the chloride and the formation of the corresponding sulfonic acid.
Troubleshooting Protocol:
-
Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum before use. Solvents should be freshly distilled from an appropriate drying agent (e.g., calcium hydride for dichloromethane, sodium/benzophenone for ethereal solvents). Amines and other reagents should be dried over potassium hydroxide or another suitable drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Order of Addition: Add the this compound solution to the solution of the amine and base, rather than the other way around. This ensures that the sulfonyl chloride is immediately in the presence of the desired nucleophile, minimizing its exposure time to any trace moisture.
-
Choice of Base: Use a non-nucleophilic, anhydrous base such as triethylamine or diisopropylethylamine. Avoid aqueous bases like sodium hydroxide or potassium carbonate, as they will promote hydrolysis.[4]
Visualizing the Hydrolysis Pathway:
Caption: Hydrolysis of this compound.
Question 2: My reaction is complete, but I have a byproduct with a similar polarity to my desired sulfonamide, making purification difficult. What could this be?
Answer:
A common byproduct with similar polarity to the target sulfonamide is the sulfonamide derived from the base used in the reaction, especially if a primary or secondary amine base is used. More commonly with non-nucleophilic tertiary amine bases like triethylamine, a complex mixture of byproducts can arise from the degradation of the sulfonyl chloride. Another possibility, though less common under standard conditions, is the formation of a bis-sulfonated amine if the starting amine has more than one reactive N-H bond.
Causality: If a nucleophilic base is used, it can compete with the intended amine in reacting with the this compound. With tertiary amine bases, while they are generally non-nucleophilic, they can promote the formation of reactive intermediates that may lead to oligomeric species or other decomposition products, particularly at elevated temperatures.
Troubleshooting Protocol:
-
Base Selection: Ensure the use of a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of side reactions.
-
Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents) to favor the formation of the desired product.
-
Purification Strategy: If the byproduct has already formed, consider alternative purification techniques such as preparative HPLC or crystallization to resolve the mixture.
Comparative Polarity of Products:
| Compound | Typical Polarity | Elution Profile in Normal Phase Chromatography |
| Target Sulfonamide | Moderate | Mid-range Rf |
| Base-derived Sulfonamide | Moderate to High | Similar or slightly higher Rf than the target |
| Unreacted Amine | High | Low Rf |
| 6-Bromopyridine-2-sulfonic acid | Very High | Baseline (or streaking) |
Question 3: I observe the formation of a dark-colored, insoluble material in my reaction. What is causing this and how can it be prevented?
Answer:
The formation of dark, insoluble material, often polymeric in nature, can be attributed to the decomposition of this compound, especially under prolonged heating or in the presence of certain catalysts or bases. Pyridine-containing compounds can be susceptible to polymerization or complex side reactions under harsh conditions.
Causality: The pyridine ring, being electron-deficient, can be activated towards nucleophilic attack, and the sulfonyl chloride group is highly reactive. The combination can lead to self-reaction or reaction with the solvent or other species in the reaction mixture to form complex, high-molecular-weight byproducts.
Troubleshooting Protocol:
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures.
-
Solvent Choice: Use a stable, aprotic solvent such as dichloromethane, acetonitrile, or THF. Avoid protic solvents or those that can react with the sulfonyl chloride.
-
Purity of Starting Material: Ensure the this compound is of high purity. Impurities from its synthesis can sometimes catalyze decomposition.[5]
-
Work-up Procedure: Upon completion, promptly proceed with an aqueous work-up to quench any remaining reactive species and remove soluble byproducts.
Logical Flow for Troubleshooting Insoluble Byproducts:
Caption: Troubleshooting insoluble byproduct formation.
References
Technical Support Center: Purification of 6-Bromopyridine-2-Sulfonamide Derivatives
Welcome to the technical support center for the purification of 6-bromopyridine-2-sulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. The unique electronic properties of the bromopyridine scaffold combined with the hydrogen bonding capabilities of the sulfonamide group can present specific purification challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered during the purification of 6-bromopyridine-2-sulfonamide derivatives.
Q1: What is the best general approach to purify my crude 6-bromopyridine-2-sulfonamide derivative?
For most solid 6-bromopyridine-2-sulfonamide derivatives, recrystallization is the most efficient and cost-effective method for purification on a moderate to large scale.[1] For smaller scales, or for compounds that are difficult to crystallize, flash column chromatography over silica gel is the preferred method.
Q2: My compound won't crystallize. What are the first things I should try?
Difficulty in crystallization is common with pyridine derivatives due to their polarity and solubility in many solvents.[2] First, ensure your solution is supersaturated. You can try reducing the solvent volume by careful evaporation.[2] If that fails, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2][3][4]
Q3: I'm seeing multiple spots on my TLC after purification. What are the likely impurities?
Common impurities in sulfonamide synthesis include unreacted starting materials (the amine and the 6-bromopyridine-2-sulfonyl chloride), hydrolyzed sulfonyl chloride (which forms the corresponding sulfonic acid), and over-alkylated or di-sulfonated byproducts.[1][5]
Q4: My purified compound is an oil, not a solid. How can I solidify it?
"Oiling out" occurs when a compound comes out of solution above its melting point.[4] To remedy this, reheat the solution to redissolve the oil, then add a small amount of additional "good" solvent to lower the saturation point. Allow the solution to cool much more slowly.[4] Alternatively, using a solvent/anti-solvent system can promote the formation of crystals instead of oil.[2][3]
Q5: What solvent system should I start with for flash column chromatography?
For 6-bromopyridine-2-sulfonamide derivatives, a good starting point for thin-layer chromatography (TLC) analysis to determine the optimal solvent system is a mixture of hexanes and ethyl acetate.[2] Given the polarity of the sulfonamide and pyridine moieties, you will likely require a relatively high proportion of ethyl acetate.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step solutions to more complex purification challenges.
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique, but its success is highly dependent on solvent choice and procedural control.
Causality: The compound may be too soluble in the chosen solvent even at low temperatures, or an insufficient amount of crude material was used for the volume of solvent.
Solutions:
-
Concentrate the Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Allow it to cool slowly again.
-
Utilize an Anti-Solvent: If concentrating the solution is ineffective, consider a solvent/anti-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (e.g., ethanol, methanol) and then slowly add a miscible "anti-solvent" in which your compound is poorly soluble (e.g., water, hexanes) until the solution becomes turbid.[2][3]
-
Deep Cooling: After initial cooling to room temperature and then in an ice bath, try placing the sealed flask in a freezer for several hours to maximize precipitation.
Causality: This happens when the compound's solubility is exceeded at a temperature above its melting point. This is common with compounds that have significant impurities, which can depress the melting point.
Solutions:
-
Reheat and Dilute: Reheat the flask to redissolve the oil. Add a small amount of the "good" solvent to decrease the saturation level and then allow for very slow cooling.[4] Insulating the flask with glass wool or paper towels can help.[1]
-
Switch Solvents: Choose a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before it becomes supersaturated.
-
Pre-Purification: If oiling out persists, it may be due to a high impurity load. Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization again.
Experimental Protocol: Optimized Recrystallization Using a Solvent/Anti-Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 6-bromopyridine-2-sulfonamide derivative in the minimum amount of a suitable "good" solvent (e.g., ethanol, isopropanol) at room temperature.[1][3]
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., deionized water) dropwise while constantly swirling the flask.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[3] If crystals do not form spontaneously, scratch the inside of the flask with a glass rod.
-
Crystal Growth: Once turbidity appears, stop adding the anti-solvent and allow the flask to stand undisturbed for several hours, or preferably overnight, to allow for slow crystal growth.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel, wash with a small amount of the cold solvent mixture, and dry under vacuum.[1]
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | High | 78-100 | Excellent for many polar sulfonamides. The ratio can be fine-tuned.[1][6] |
| Isopropanol/Water | High | 82-100 | Similar to ethanol/water, but isopropanol is less volatile. |
| Ethyl Acetate/Hexanes | Medium | 69-77 | A good starting point for less polar derivatives.[2][6] |
| Toluene | Low | 111 | Useful for derivatives with less polar substituents.[2] |
Guide 2: Optimizing Flash Column Chromatography
When recrystallization is not feasible, flash column chromatography is the go-to method.
Causality: The chosen solvent system (mobile phase) does not have sufficient selectivity to resolve the compound of interest from its impurities. The stationary phase (silica gel) may also not be the most appropriate.
Solutions:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. For 6-bromopyridine-2-sulfonamide derivatives, a gradient elution from a low polarity (e.g., 9:1 Hexanes:Ethyl Acetate) to a higher polarity (e.g., 1:1 Hexanes:Ethyl Acetate) is often effective.
-
Introduce a Different Solvent: If adjusting the ratio is insufficient, try incorporating a third solvent with different properties. For example, adding a small amount of methanol (1-2%) to a dichloromethane or ethyl acetate mobile phase can significantly alter selectivity.
-
-
Consider a Different Stationary Phase:
-
Reverse-Phase Chromatography: For highly polar derivatives that are difficult to separate on silica, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol can be very effective.[7] Volatile buffers like ammonium acetate can be added to improve peak shape for ionizable compounds.[7]
-
Alumina: For compounds that are sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.
-
Caption: A decision-making workflow for troubleshooting poor chromatographic separation.
Experimental Protocol: General Procedure for Flash Column Chromatography
-
Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally provides better resolution than loading the sample as a solution.
-
Column Packing: Pack a glass column with silica gel in your initial, low-polarity eluent. Ensure there are no air bubbles or cracks in the packed bed.
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
Technical Support Center: Troubleshooting Failed Sulfonylation Reactions with Sterically Hindered Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for one of the more challenging transformations in organic synthesis: the sulfonylation of sterically hindered amines. The inherent difficulty of these reactions, stemming from the low nucleophilicity and significant steric bulk of the amine, often leads to low yields or complete reaction failure.[1] This resource is designed to help you diagnose and resolve these issues effectively.
I. The Challenge: Why is Sulfonylating Hindered Amines So Difficult?
The core of the problem lies in the steric hindrance around the nitrogen atom of the amine. This bulkiness impedes the amine's ability to attack the electrophilic sulfur atom of the sulfonyl chloride. Consequently, the activation energy for this reaction is significantly higher than for unhindered amines, leading to sluggish reaction rates and the need for more forcing conditions, which can unfortunately promote undesired side reactions.[1]
II. Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific problems you might be encountering in the lab.
Q1: My sulfonylation reaction with a sterically hindered primary or secondary amine is not proceeding at all, or the yield is extremely low. What are the first things I should check?
A1: When faced with a failed sulfonylation of a hindered amine, a systematic approach to troubleshooting is crucial. Start by considering the fundamental parameters of the reaction:
-
Reaction Temperature: Sterically hindered amines often require more thermal energy to overcome the activation barrier. If your reaction was run at room temperature, a significant increase in temperature is a logical first step. For instance, some sulfonylation reactions show a dramatic increase in yield when heated.[1][2]
-
Choice of Base: The base is critical for neutralizing the HCl byproduct. For hindered amines, a non-nucleophilic, sterically hindered base like 2,6-lutidine or a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective than standard bases like triethylamine or pyridine.[1][3]
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[4] For particularly stubborn reactions, switching to a higher-boiling polar aprotic solvent like DMF or DMSO can be beneficial.[4]
-
Reagent Quality: Sulfonyl chlorides are susceptible to hydrolysis from atmospheric moisture, which converts them into unreactive sulfonic acids.[4] Always use a fresh bottle of sulfonyl chloride or purify older stock. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
Below is a workflow to guide your initial troubleshooting steps.
Caption: Initial troubleshooting workflow for failed sulfonylation.
Q2: I've tried adjusting the temperature, base, and solvent, but my reaction is still sluggish. Should I consider using a catalyst?
A2: Absolutely. For challenging sulfonylation reactions, a catalyst can be a game-changer. The two most common and effective catalytic strategies involve Lewis acids and nucleophilic catalysts.
-
Lewis Acid Catalysis: Lewis acids can activate the sulfonyl chloride, making the sulfur atom more electrophilic and thus more susceptible to attack by the weakly nucleophilic hindered amine. Indium metal has been shown to be an effective catalyst for the sulfonylation of sterically hindered and less nucleophilic amines, providing excellent yields.[2] A proposed mechanism involves the formation of a more electrophilic species, RSO2+InCl-, which then readily reacts with the amine.[2]
-
Nucleophilic Catalysis with 4-DMAP: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for the sulfonylation of sterically hindered amines and other weak nucleophiles.[5][6] DMAP functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the parent sulfonyl chloride and is readily attacked by the hindered amine.
Caption: Catalytic cycle of DMAP in sulfonylation.
It's important to note that while DMAP is often used in catalytic amounts, some studies have shown that it can be used effectively as the sole additive without the need for another tertiary base.[5]
Q3: My sulfonyl chloride seems to be unreactive with my hindered amine. Are there alternative sulfonylating agents I can try?
A3: Yes, if standard sulfonyl chlorides are failing, consider using alternative reagents with different reactivity profiles. Two notable alternatives are:
-
Sulfonyl Hydrazides: In the presence of an oxidant like tert-butylhydroperoxide (TBHP) and a catalyst such as ammonium iodide, benzenesulfonyl hydrazides can be used for the sulfonylation of various amines.[2]
-
Iodine-Catalyzed Protocols: For a greener approach, an iodine-catalyzed reaction in ethanol can be an efficient method for sulfonylation without the need for metals, bases, or other additives.[2]
| Reagent Class | Example | Key Features |
| Standard | Sulfonyl Chlorides | Widely available, but can be unreactive with hindered substrates. |
| Alternative | Sulfonyl Hydrazides | Require an oxidant and catalyst; can offer different reactivity.[2] |
| "Green" Alternative | Iodine/Ethanol System | Metal- and base-free; environmentally friendly.[2] |
Q4: I'm observing the formation of multiple products or significant decomposition of my starting materials. What are the likely side reactions, and how can I mitigate them?
A4: With forcing conditions often required for hindered amines, side reactions can become a significant issue. Here are some common problems and their solutions:
-
Di-sulfonylation of Primary Amines: This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with another molecule of sulfonyl chloride. To avoid this, you can:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents).[3]
-
Slow Addition: Add the sulfonyl chloride dropwise at a low temperature (e.g., 0 °C) to keep its concentration low.[3]
-
Use a Weaker Base: Consider a weaker or more hindered base like pyridine or 2,6-lutidine to minimize deprotonation of the sulfonamide product.[3]
-
-
Decomposition of Sulfonyl Chloride: As mentioned earlier, sulfonyl chlorides can hydrolyze. They can also be unstable at high temperatures. Ensure your reaction is run under anhydrous conditions and consider if a lower temperature with a catalyst is a better option than high heat alone.
-
Reaction with Solvent: In some cases, the sulfonylating agent might react with the solvent, especially if the solvent has nucleophilic character. Stick to robust aprotic solvents like DCM, acetonitrile, or toluene.
III. Frequently Asked Questions (FAQs)
Q: What is the optimal base for sulfonylation of a very hindered amine?
A: There is no single "best" base, as the optimal choice depends on the specific substrates. However, for highly hindered amines, a non-nucleophilic, sterically hindered base like 2,6-lutidine is a good starting point. If the reaction is still not proceeding, a stronger, non-nucleophilic base like DBU may be necessary. For particularly challenging cases, using a catalytic amount of DMAP can be highly effective.[1][3][5]
Q: Can I use microwave irradiation to promote the reaction?
A: Yes, microwave-assisted synthesis can be an excellent technique for accelerating sulfonylation reactions, especially with less reactive amines.[4] The rapid heating can help overcome the activation energy barrier and significantly reduce reaction times.
Q: How do I know if my sulfonyl chloride has gone bad?
A: The most definitive way is to analyze it by NMR or IR spectroscopy. The presence of a broad peak in the IR spectrum corresponding to an O-H stretch, or peaks in the NMR spectrum consistent with the sulfonic acid, are clear indicators of decomposition.[4] A simple visual inspection can also be telling; if the sulfonyl chloride, which is often a solid or liquid, has become clumpy or has a strong acidic smell (other than the expected sharp odor), it may have hydrolyzed.
Q: Are there any alternatives to sulfonyl chlorides for making sulfonamides?
A: Yes, besides the sulfonyl hydrazides and iodine-catalyzed methods mentioned earlier, sulfonamides can be synthesized through various other routes, such as the reaction of amines with sulfonic acids using a coupling agent, or through metal-catalyzed cross-coupling reactions.[7] More recent methods also include the electrochemical synthesis of sulfonamides from arenes, SO2, and amines.
IV. Experimental Protocols
General Protocol for DMAP-Catalyzed Sulfonylation of a Hindered Amine
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the sterically hindered amine (1.0 mmol), a suitable anhydrous solvent (e.g., DCM, 5 mL), and a non-nucleophilic base such as 2,6-lutidine (1.2 mmol).
-
Catalyst Addition: Add 4-DMAP (0.1 mmol, 10 mol%).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.1 mmol) in the same anhydrous solvent (2 mL). Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Monitor the reaction progress by TLC or LC-MS. Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it warm to room temperature and stir for an additional 4-24 hours, or until the starting material is consumed. Gentle heating may be required for particularly unreactive substrates.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
Technical Support Center: Removal of Unreacted Sulfonyl Chloride from Product Mixtures
Welcome to the Technical Support Center for handling unreacted sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the effective removal of excess sulfonyl chlorides from reaction mixtures. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted sulfonyl chloride?
A1: Unreacted sulfonyl chloride is a common impurity in reactions such as sulfonamide synthesis. Its removal is crucial for several reasons:
-
Interference with Subsequent Steps: As a reactive electrophile, it can interfere with downstream reactions.
-
Purification Challenges: Its polarity is often similar to the desired product, making separation by standard column chromatography difficult.[1][2]
-
Safety and Product Purity: Sulfonyl chlorides are hazardous, reactive compounds, and their presence compromises the purity and safety of the final product.[1] Upon exposure to moisture, they can hydrolyze to form corrosive acidic byproducts like sulfonic acids and HCl.[3][4]
Q2: What are the principal strategies for removing surplus sulfonyl chloride?
A2: The core strategy is to convert the unreacted sulfonyl chloride into a derivative with significantly different physical properties (e.g., polarity, solubility), thereby simplifying its separation from the desired product. The most common and effective methods include:
-
Aqueous Hydrolysis (Basic/Neutral Workup): Reaction with water, often under basic conditions, to form a highly water-soluble sulfonic acid salt.[4][5]
-
Quenching with Amines: Conversion to a polar sulfonamide by adding a simple amine.[1][6]
-
Scavenger Resins: Use of polymer-supported amines or other nucleophiles to covalently bind the sulfonyl chloride, which is then removed by simple filtration.[3][7]
-
Chromatographic Separation: Direct purification via column chromatography, though often challenging without a preliminary quenching step.[1][5]
Q3: How do I select the most appropriate removal method for my specific experiment?
A3: The optimal method depends on the stability and properties of your target compound. Consider the following decision points:
-
Product Stability: If your product contains base-labile functional groups (e.g., esters), avoid quenching with strong aqueous bases like NaOH.[1][4] Milder conditions, such as using aqueous sodium bicarbonate or a scavenger resin, are preferable.[1][2]
-
Product Polarity: If your product is non-polar, converting the sulfonyl chloride into a highly polar species like a sulfonic acid salt or a simple sulfonamide will facilitate easy separation through liquid-liquid extraction.[2][6]
-
Product Solubility: For water-soluble products, an aqueous workup can lead to product loss. In such cases, using scavenger resins is an ideal alternative as it avoids an aqueous workup.[3]
Troubleshooting Guide
Here, we address common issues encountered during the removal of unreacted sulfonyl chloride and provide actionable solutions.
Issue 1: My product and the unreacted sulfonyl chloride are co-eluting during column chromatography.
-
Underlying Cause: The polarity of your desired product is too similar to that of the sulfonyl chloride.[1]
-
Solution 1: Implement a Quenching Step Before Chromatography. Before attempting purification, quench the excess sulfonyl chloride to drastically alter its polarity.
-
Basic Hydrolysis: Treat the reaction mixture with an aqueous base like NaHCO₃ or NaOH. This converts the sulfonyl chloride to its corresponding sulfonic acid salt, which is highly water-soluble and will be removed in the aqueous layer during extraction.[4][8]
-
Amine Quench: Add a simple, volatile amine (e.g., ammonia, propylamine) to the reaction mixture. This will form a sulfonamide, which typically has a very different polarity from the target product, simplifying chromatographic separation.[1][6]
-
-
Solution 2: Optimize Chromatographic Conditions. If quenching is not a viable option, a careful optimization of your chromatography solvent system is necessary. Employing a less polar eluent system may enhance the separation between your product and the sulfonyl chloride.[1]
Issue 2: The quenching reaction is sluggish or incomplete.
-
Underlying Cause: This can be due to an insufficient amount of the quenching agent, low reaction temperature, or poor mixing, especially in biphasic systems.[1]
-
Solution 1: Increase the Molar Excess of the Quenching Agent. Ensure that you are using a sufficient excess (typically 2-3 equivalents relative to the excess sulfonyl chloride) of the amine or base to drive the reaction to completion.[1]
-
Solution 2: Increase the Reaction Temperature. If your product's stability permits, gently warming the reaction mixture can significantly increase the rate of the quenching reaction.[2]
-
Solution 3: Ensure Vigorous Stirring. Effective mixing is paramount, particularly in heterogeneous mixtures (e.g., an organic solvent and an aqueous base), to maximize the contact between reactants.[1]
Issue 3: My product is degrading during the basic aqueous workup.
-
Underlying Cause: The product contains functional groups that are sensitive to basic conditions (e.g., esters, some protecting groups).[1]
-
Solution 1: Use a Milder Base. Substitute strong bases like NaOH or KOH with a weaker base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Solution 2: Employ a Non-Basic Quenching Agent. Quench the excess sulfonyl chloride with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by extraction or chromatography.[1]
-
Solution 3: Utilize a Scavenger Resin. Polymer-bound scavengers, such as aminomethyl polystyrene or silica-bound amines, react with the sulfonyl chloride. The resulting polymer-bound sulfonamide is then easily removed by filtration, avoiding the need for a basic aqueous workup.[3][7]
Experimental Protocols & Methodologies
Protocol 1: Aqueous Basic Workup (Hydrolysis)
This method is ideal for base-stable, water-insoluble products. It converts the sulfonyl chloride into a water-soluble sulfonic acid salt.
-
Cooling: After the primary reaction is complete, cool the reaction mixture to 0-10 °C in an ice bath to control the exotherm of the quenching process.[1]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) to the stirred reaction mixture.[1][4]
-
Stirring: Continue to stir the biphasic mixture vigorously for 15-30 minutes at room temperature.[1]
-
Monitoring: Monitor the disappearance of the sulfonyl chloride spot by Thin Layer Chromatography (TLC).[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. The sulfonic acid salt will be in the aqueous layer.[1][8]
-
Washing: Wash the organic layer sequentially with water and then brine.[1][9]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8][9]
Protocol 2: Scavenger Resin Workup
This protocol is particularly advantageous for products that are sensitive to aqueous or basic conditions, or for water-soluble products.[3]
-
Resin Selection: Choose a suitable scavenger resin. Polymer-bound amines like aminomethyl polystyrene, tris(2-aminoethyl)amine resin, or silica-bound amines are effective for scavenging sulfonyl chlorides.[3][7]
-
Addition of Resin: To the crude reaction mixture, add the scavenger resin. Typically, 1.5 to 3 equivalents relative to the excess sulfonyl chloride are used.[3]
-
Stirring: Stir the resulting suspension at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific resin and reaction conditions.[1]
-
Monitoring: Monitor the reaction by TLC for the complete consumption of the sulfonyl chloride.[3]
-
Isolation: Once the reaction is complete, filter the mixture to remove the scavenger resin.[3]
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, now free of sulfonyl chloride.[3]
Data & Method Comparison
| Method | Key Transformation | Advantages | Disadvantages | Best Suited For |
| Aqueous Basic Workup | R-SO₂Cl + 2 NaOH → R-SO₃⁻Na⁺ + NaCl + H₂O | Cost-effective, efficient for water-insoluble products.[3] | Not suitable for base-sensitive or water-soluble products; can form emulsions.[1][3] | Base-stable, non-polar to moderately polar organic products. |
| Amine Quench | R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻ | Effective for base-sensitive products; resulting sulfonamide is often easily separable.[1] | The quencher amine and resulting sulfonamide must be removed in a subsequent step. | Products with base-labile functional groups. |
| Scavenger Resins | Resin-NH₂ + R-SO₂Cl → Resin-NH-SO₂-R | High product purity, simple filtration workup, avoids aqueous conditions.[3][10] | Resins can be expensive; potential for non-specific binding of the desired product.[3] | Sensitive (base/acid/water-labile) products; parallel synthesis. |
| Chromatography | None (Direct Separation) | Can provide very high purity in a single step.[3] | Often challenging due to similar polarities; can be time-consuming and require large solvent volumes.[1] | Cases where quenching is not feasible and polarity difference is sufficient. |
Visualizing the Workflow
Below are diagrams illustrating the decision-making process and the chemical transformations involved in removing unreacted sulfonyl chloride.
Caption: Decision tree for selecting a sulfonyl chloride removal method.
Caption: Chemical transformations of sulfonyl chloride during quenching.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. silicycle.com [silicycle.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sopachem.com [sopachem.com]
inert atmosphere techniques for handling 6-Bromopyridine-2-sulfonyl chloride
Welcome to the technical support guide for 6-Bromopyridine-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the safe and effective handling of this reactive compound. As Senior Application Scientists, we have structured this guide to move beyond simple instructions, focusing on the causality behind experimental choices to ensure your success.
Introduction: The Challenge of a Reactive Intermediate
This compound is a valuable synthetic intermediate, but its sulfonyl chloride moiety renders it highly susceptible to hydrolysis. Atmospheric moisture can readily react with the compound, converting it to the corresponding sulfonic acid, thereby deactivating it for subsequent reactions. This reactivity necessitates the strict exclusion of air and moisture through the use of inert atmosphere techniques to ensure reaction efficiency, yield, and purity.[1][2] This guide provides a comprehensive overview of these techniques, presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere absolutely essential when working with this compound?
The sulfur atom in the sulfonyl chloride group is highly electrophilic. It will readily react with nucleophiles, the most common of which in a laboratory environment is water from the atmosphere. This process, known as hydrolysis, cleaves the S-Cl bond to form 6-Bromopyridine-2-sulfonic acid and hydrochloric acid. This side reaction is irreversible and consumes your starting material, leading to significantly lower yields and introducing acidic impurities into your reaction mixture.[3] Therefore, working under an inert atmosphere of a dry gas like nitrogen or argon is critical to protect the reagent's integrity.[4]
Q2: What are the primary inert atmosphere techniques, and which should I choose?
The two most common and effective methods for handling air-sensitive reagents are the Schlenk line and the glovebox.[5] The choice between them often depends on the scale of the reaction, the number of manipulations required, and available resources.
| Feature | Schlenk Line | Glovebox (Dry Box) |
| Principle | Uses a dual-manifold system to alternate between vacuum and inert gas, removing air from glassware directly on the benchtop.[6][7] | A sealed enclosure containing a purified inert atmosphere, allowing for direct manipulation of reagents.[8][9] |
| Best For | Single reactions, liquid transfers (via syringe/cannula), and setups involving reflux or distillation.[1] | Weighing solids, preparing multiple samples (e.g., for screening), and complex manipulations that are difficult with remote techniques.[9] |
| Pros | Versatile for various glassware setups; more cost-effective initial setup. | Highest level of atmospheric control (<1 ppm O₂, H₂O); allows for easy handling of solids.[9] |
| Cons | Requires more technical skill for manipulations; handling solids can be challenging.[10] | Expensive; limited working space; risk of contamination from volatile solvents.[2][8] |
For handling solid this compound, a glovebox is the superior choice for weighing and initial preparation.[9] However, with the proper technique (e.g., using a solids addition tube), it can be handled effectively on a Schlenk line.
Q3: Which inert gas is better: Argon or Nitrogen?
Both high-purity nitrogen (N₂) and argon (Ar) are suitable for creating an inert atmosphere.[4][11]
-
Nitrogen (N₂) is the most common choice due to its lower cost.
-
Argon (Ar) is about 1.4 times denser than air. This density provides a slight advantage in certain situations, such as when using a nitrogen balloon, as it helps to displace the lighter air and form a protective "blanket" over the reaction.[12] For most Schlenk line or glovebox applications where a positive pressure is maintained, the difference is negligible, and nitrogen is perfectly acceptable.
Troubleshooting Guide: Common Problems & Solutions
Problem 1: My reaction yield is low or the reaction failed entirely.
This is the most common issue and almost always points to the degradation of the sulfonyl chloride.
-
Possible Cause #1: Incomplete Removal of Atmosphere. The initial air and moisture were not fully removed from the reaction vessel.
-
Solution: Ensure you are performing a sufficient number of "evacuate-refill" cycles. A minimum of three cycles is standard practice.[6][7] This process exponentially reduces the concentration of atmospheric gases in the flask. Visually confirm a good vacuum is being pulled (e.g., bubbling of solvent if present) and that the inert gas flow is adequate (e.g., 1-2 bubbles per second in the oil bubbler) during the refill step.[13]
-
-
Possible Cause #2: Contaminated Solvents or Reagents. Your solvent or other reagents contained residual water.
-
Solution: Use freshly dried, anhydrous solvents. Solvents should be dispensed from a solvent purification system or distilled from an appropriate drying agent.[5] It is also crucial to degas the solvent to remove dissolved oxygen and moisture, typically via the "freeze-pump-thaw" method (for Schlenk line work) or by sparging with inert gas.[1]
-
-
Possible Cause #3: Improper Reagent Transfer. The sulfonyl chloride was exposed to the atmosphere during addition.
-
Solution: Use a dedicated solids addition tube for transferring this compound on a Schlenk line (see Protocol 2). This piece of glassware is designed to be loaded, attached to the reaction flask, and then evacuated and refilled along with the main vessel, ensuring the solid is never exposed to air during the transfer.[10] If working in a glovebox, this issue is minimized as the entire environment is inert.[8]
-
Problem 2: My NMR/LC-MS analysis shows an unexpected, polar byproduct.
-
Possible Cause: Hydrolysis. You are likely observing the 6-Bromopyridine-2-sulfonic acid byproduct.
-
Solution: This indicates a breach in your inert atmosphere protocol. Methodically review every step of your procedure.
-
Glassware Prep: Was all glassware oven-dried (>120 °C for several hours) or flame-dried under vacuum immediately before use?[6][12] Cooling under a stream of inert gas is critical.
-
System Leaks: Check all joints, septa, and tubing for leaks. Ensure ground glass joints are properly greased (if applicable) and that septa are fresh and not punctured excessively.
-
Positive Pressure: Was a slight positive pressure of inert gas maintained throughout the entire reaction, including during reagent addition and sampling? A constant, gentle outflow of gas through the bubbler is the best indicator.[10]
-
-
Problem 3: The solid this compound is clumpy and difficult to transfer.
-
Possible Cause: Partial Hydrolysis. The reagent has already been exposed to some moisture during storage or brief handling, causing it to clump. The surface of the solid has likely degraded.
-
Solution:
-
Storage: Always store this compound in a tightly sealed container, preferably inside a desiccator or a freezer under an inert atmosphere.[14] Some suppliers package it in Sure/Seal™ bottles, which are ideal for storage.[2]
-
Handling: The best practice is to weigh and handle the solid exclusively inside a glovebox.[9] If a glovebox is unavailable, weigh the reagent quickly and immediately transfer it to a solids addition tube that can be promptly attached to the Schlenk line for evacuation.
-
-
Experimental Protocols & Visual Workflows
Key Reagent Properties
| Property | Value | Source |
| Chemical Formula | C₅H₃BrClNO₂S | |
| Molecular Weight | 256.51 g/mol | |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, away from moisture. | [14] |
| Key Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation. | [3][15] |
Diagram 1: The Evacuate-Refill Cycle Workflow
Caption: Workflow for purging glassware using evacuate-refill cycles.
Protocol 1: Setting Up a Reaction Flask on a Schlenk Line
-
Dry Glassware: Oven-dry all glassware (reaction flask, condenser, stir bar, etc.) at >120 °C for at least 4 hours.
-
Assemble Hot: While still hot, assemble the glassware and quickly connect it to the Schlenk line manifold via thick-walled tubing. Seal all openings with rubber septa or glass stoppers.[1]
-
First Evacuation: Ensure the connection to the inert gas is closed. Open the stopcock on the flask to the vacuum manifold. The system will now be under vacuum. Allow it to evacuate for 2-5 minutes.
-
First Refill: Close the stopcock to the vacuum manifold. Slowly open the stopcock to the inert gas manifold to backfill the flask. You should see the flow rate in your oil bubbler increase and then settle. Do not open the stopcock too quickly, as this can cause oil from the bubbler to be sucked back.
-
Repeat Cycles: Repeat steps 3 and 4 at least two more times for a total of three evacuate-refill cycles.[6]
-
Final State: After the final refill, leave the flask under a positive pressure of inert gas, indicated by a slow, steady bubbling rate (1-2 bubbles/sec) in the oil bubbler.[13] The flask is now ready for the addition of solvents and reagents.
Diagram 2: Troubleshooting Low Reaction Yield
Caption: Decision tree for troubleshooting low yield reactions.
Protocol 2: Transferring Solid this compound via Solids Addition Tube
-
Preparation: In a glovebox, weigh the desired amount of this compound directly into a clean, dry solids addition tube. Seal the tube before removing it from the glovebox. If a glovebox is not available, perform this step as quickly as possible in the open air to minimize moisture exposure.
-
Attachment: Grease the ground glass joint of the solids addition tube and attach it to a side neck of your main reaction flask, which is already under a positive pressure of inert gas. Secure the joint with a clip. The solid should be in the "up" position, away from the flask opening.
-
Purging: The solids addition tube is now part of the reaction apparatus but still contains air. Carefully perform three evacuate-refill cycles on the entire reaction setup, including the newly attached tube, as described in Protocol 1.
-
Addition: Once the system is fully purged and under positive inert gas pressure, you can add the solid. Tilt and gently tap the solids addition tube to allow the powder to fall into the reaction flask.
-
Completion: Once the addition is complete, the tube can be rotated back to its original position or removed and replaced with a glass stopper under a strong counter-flow of inert gas.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ucd.ie [ucd.ie]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 14. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of 6-Bromopyridine-2-sulfonyl Chloride Reaction Products
For researchers, scientists, and professionals in drug development, 6-bromopyridine-2-sulfonyl chloride stands as a pivotal reagent. Its bifunctional nature—possessing a highly reactive sulfonyl chloride group and a versatile bromopyridine core—makes it an invaluable building block for introducing the pyridyl-sulfonyl moiety into a diverse range of molecules. This guide provides an in-depth technical comparison of its primary reaction products, supported by experimental data, detailed characterization protocols, and an analysis of alternative synthetic strategies. Our focus is not merely on procedural steps but on the underlying chemical principles that govern these transformations, ensuring a robust and reproducible synthetic approach.
The Central Role of this compound
This compound is a crystalline solid with a molecular weight of 256.51 g/mol [1]. The electron-withdrawing nature of the sulfonyl chloride group and the nitrogen atom in the pyridine ring makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility. The most common transformations involve reactions with primary or secondary amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thiosulfonates, respectively. These functional groups are prevalent in a vast array of pharmacologically active compounds, making mastery of these reactions essential for medicinal chemistry.[2][3]
Primary Reaction Pathways and Product Characterization
The reactivity of this compound is dominated by its susceptibility to nucleophilic attack at the sulfonyl group. Below, we dissect the synthesis and characterization of its three principal product classes.
Caption: Primary reaction pathways of this compound.
Part A: Sulfonamides – The Cornerstone of Medicinal Chemistry
The reaction between a sulfonyl chloride and an amine is the most common method for synthesizing sulfonamides, a functional group critical to numerous therapeutic agents.[2][3][4]
Causality in Experimental Design: The reaction requires a base, typically a non-nucleophilic amine like pyridine or triethylamine. The base serves two crucial roles: first, to deprotonate the amine nucleophile, increasing its reactivity, and second, to quench the HCl byproduct generated during the reaction, preventing protonation of the starting amine which would render it unreactive. The choice of solvent is often an aprotic one, such as dichloromethane (DCM) or tetrahydrofuran (THF), to avoid reaction with the sulfonyl chloride.
Experimental Protocol: Synthesis of 6-Bromo-N-benzylpyridine-2-sulfonamide
-
To a stirred solution of benzylamine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (10 mL) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DCM (5 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure sulfonamide.
Product Characterization: A Self-Validating System
A combination of spectroscopic methods is used to confirm the structure and purity of the resulting sulfonamide.
| Technique | Expected Observations for 6-Bromo-N-benzylpyridine-2-sulfonamide | Reference |
| ¹H NMR | Pyridine protons (~7.5-8.0 ppm), benzyl CH₂ protons (~4.3 ppm), aromatic benzyl protons (~7.2-7.4 ppm), and a sulfonamide N-H proton (variable, ~8.8-10.2 ppm). | [5] |
| ¹³C NMR | Characteristic signals for the pyridine and benzene ring carbons, the benzyl CH₂ carbon, and the absence of the sulfonyl chloride starting material. | [5] |
| LC-MS | A single major peak in the liquid chromatogram. The mass spectrum should show the correct molecular ion peak [M+H]⁺. For C₁₂H₁₁BrN₂O₂S, the expected monoisotopic mass is 325.97 Da. | [6][7] |
| FTIR | Presence of N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and characteristic strong S=O stretching bands (~1350 and 1160 cm⁻¹). | [8] |
Part B: Sulfonate Esters – Activating Alcohols
The reaction of this compound with alcohols or phenols yields sulfonate esters. This transformation is particularly useful as it converts a poorly-leaving hydroxyl group into a good sulfonate leaving group, facilitating subsequent substitution or elimination reactions.[9][10][11]
Causality in Experimental Design: This reaction is almost exclusively run in the presence of pyridine. Pyridine acts not only as a base to neutralize the HCl byproduct but also as a nucleophilic catalyst. It can attack the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then readily attacked by the alcohol.[12]
Experimental Protocol: Synthesis of Phenyl 6-Bromopyridine-2-sulfonate
-
Dissolve phenol (1.0 eq.) in anhydrous pyridine (10 volumes) and cool the solution to 0 °C.
-
Add this compound (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-5 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with cold 1M CuSO₄ solution (to remove pyridine), water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired sulfonate ester.
Part C: Thiosulfonates – Accessing the S-S Linkage
While less common than sulfonamide formation, the reaction with thiols provides access to thiosulfonates (R-SO₂-S-R'). These compounds are of interest in their own right and can serve as precursors to other sulfur-containing molecules.[13]
Causality in Experimental Design: The reaction proceeds via nucleophilic attack of the thiol sulfur atom on the electrophilic sulfonyl chloride sulfur. Unlike reactions with amines or alcohols, this reaction often does not require a base, as thiols are sufficiently nucleophilic and the resulting HCl can be tolerated or removed.
Experimental Protocol: Synthesis of S-Phenyl 6-Bromopyridine-2-thiosulfonate
-
To a solution of this compound (1.0 eq.) in THF (10 mL), add thiophenol (1.05 eq.) at room temperature.
-
Stir the mixture for 4-6 hours. The progress can be monitored by observing the disappearance of the starting materials via TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over MgSO₄, filter, and evaporate the solvent to yield the crude thiosulfonate, which can be purified by crystallization or chromatography.
Comparative Analysis: Alternative Synthetic Routes
While this compound is a direct and effective reagent, alternative methods exist for synthesizing its derivative products, often starting from more readily available or functionally tolerant precursors.
Caption: Comparison of starting points for sulfonamide synthesis.
Performance Comparison of Sulfonamide Synthesis Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations | Reference |
| Direct Method | This compound | Amine, Base | Mild (0 °C to RT) | High yields, straightforward, reliable. | Sulfonyl chloride can be moisture-sensitive; may not be commercially available. | [2][4] |
| From Thiols | 6-Bromo-2-mercaptopyridine | H₂O₂/SOCl₂ or NCS | Mild, one-pot possible | Readily available starting materials, rapid. | Requires handling of oxidizing and chlorinating agents. | [14][15][16] |
| From Sulfonic Acids | 6-Bromopyridine-2-sulfonic acid | POCl₃, SO₂Cl₂ or TCCA | Often harsh, can be done with microwave | Utilizes stable sulfonic acid precursors. | Chlorination step can use harsh/toxic reagents, limiting functional group tolerance. | [2][3] |
| Late-Stage from Primary Sulfonamides | 6-Bromopyridine-2-sulfonamide | Pyrylium salts, MgCl₂ | Mild (60 °C) | Excellent for late-stage functionalization of complex molecules, high functional group tolerance. | Requires prior synthesis of the primary sulfonamide. | [17][18] |
Alternatives for Thiosulfonate Synthesis: Other modern methods include the copper-catalyzed coupling of sulfonylhydrazides with thiols or the iron-catalyzed aerobic coupling of thiols and sodium sulfinates.[19][20] These routes can offer advantages in terms of catalyst cost and environmental impact compared to traditional methods.
Conclusion and Future Outlook
This compound remains a highly effective and versatile reagent for the synthesis of sulfonamides, sulfonate esters, and thiosulfonates. Its reactions are generally high-yielding, proceed under mild conditions, and are amenable to a wide range of substrates. The direct sulfonylation approach is often the most straightforward path for accessing these valuable compounds.
However, for applications involving complex molecules or late-stage functionalization, alternative strategies starting from thiols or primary sulfonamides offer compelling advantages in functional group tolerance and milder activation conditions. The choice of synthetic route should therefore be guided by the specific target molecule, the availability of starting materials, and the required tolerance for sensitive functional groups. Understanding the causality behind each protocol and the full suite of available analytical characterization techniques is paramount to achieving success in the synthesis of these vital chemical entities.
References
- 1. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. 856013-04-2|6-Bromopyridine-2-sulfonamide|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 6-bromopyridine-2-sulfonamide (C5H5BrN2O2S) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. eurjchem.com [eurjchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reactions of Alcohols [www2.chemistry.msu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Thiosulfonate - Wikipedia [en.wikipedia.org]
- 14. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 15. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. Thiosulfonate synthesis by S-S coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Alternatives for 6-Bromopyridine-2-sulfonyl Chloride in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful discovery of novel therapeutics. The sulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] The synthesis of this critical functional group often relies on the use of sulfonyl chlorides. Among these, 6-Bromopyridine-2-sulfonyl chloride has emerged as a valuable reagent, offering a unique combination of reactivity and functionality. However, a deep understanding of its alternatives is crucial for optimizing synthetic routes, modulating physicochemical properties, and ultimately, enhancing the developability of drug candidates.
This guide provides an in-depth, objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols. We will explore the nuances of their reactivity, stability, and the impact of their structural variations on the biological and pharmacokinetic profiles of the resulting sulfonamides.
The Strategic Importance of the Pyridine Sulfonamide Scaffold
The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. When incorporated into a sulfonamide, the resulting pyridinesulfonamide can act as a bioisostere for carboxylic acids, mimicking their hydrogen bonding capabilities while offering improved pharmacokinetic properties such as increased water solubility, bioavailability, and resistance to hydrolysis.[2]
This compound offers a distinct advantage by introducing a bromine atom at a key position. This halogen can serve as a handle for further functionalization through cross-coupling reactions, allowing for late-stage diversification of drug candidates. Furthermore, the electronic properties of the bromine atom can influence the reactivity of the sulfonyl chloride and the pKa of the resulting sulfonamide, which can be critical for target engagement and pharmacokinetic properties.
Reactivity and Stability: A Comparative Analysis
The reactivity of pyridine-2-sulfonyl chlorides is significantly influenced by the electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions.[3] This makes the sulfonyl group at the 2-position susceptible to nucleophilic attack. However, this inherent reactivity can also lead to instability.
Key Considerations:
-
Reactivity: The reactivity of substituted pyridine-2-sulfonyl chlorides in sulfonamide formation is influenced by both electronic and steric factors. Electron-withdrawing groups on the pyridine ring can increase the electrophilicity of the sulfonyl group, potentially leading to faster reaction rates.
A Landscape of Alternatives to this compound
The choice of an alternative to this compound is driven by the specific goals of the synthetic campaign, including the desired substitution pattern, reactivity profile, and the need for a more stable reagent.
Other Substituted Pyridine-2-sulfonyl Chlorides
A variety of substituted pyridine-2-sulfonyl chlorides are commercially available, offering a range of electronic and steric properties.
| Reagent | Key Features | Potential Advantages |
| Pyridine-2-sulfonyl chloride hydrochloride | The unsubstituted parent compound.[4] | Provides a baseline for understanding the impact of substituents. |
| 5-Chloro-pyridine-2-sulfonyl chloride hydrochloride | Introduces a chlorine atom at the 5-position.[5] | The chloro group can influence electronic properties and provides a potential site for nucleophilic aromatic substitution. |
| Methyl-substituted pyridine-2-sulfonyl chlorides | Incorporates electron-donating methyl groups. | Can modulate the electronics and lipophilicity of the resulting sulfonamide. |
Alternative Positions of the Sulfonyl Chloride Group
The position of the sulfonyl chloride on the pyridine ring has a profound impact on reactivity and the vector for substitution on the final compound.
| Reagent | Key Features | Potential Advantages |
| Pyridine-3-sulfonyl chloride | The sulfonyl chloride is at the meta-position to the nitrogen. | Generally more stable than the 2- and 4-isomers. The resulting sulfonamide has a different vector for substitution. |
| Pyridine-4-sulfonyl chloride | The sulfonyl chloride is at the para-position to the nitrogen. | Highly reactive due to electronic activation by the ring nitrogen. |
More Stable Sulfonylating Agents
The inherent instability of some sulfonyl chlorides has led to the development of more stable alternatives that can be converted to the active sulfonylating species in situ or serve as direct replacements.
| Reagent Class | Example | Key Features | Potential Advantages |
| Sulfonate Esters | 2,4,6-Trichlorophenyl (TCP) pyridine-2-sulfonates[6] | Bench-stable solids that can be stored for extended periods.[6] | Safer to handle and store than the corresponding sulfonyl chlorides. React with amines under heating to form sulfonamides.[6] |
| Sulfonyl Fluorides | Pyridine-2-sulfonyl fluoride | Generally more stable than sulfonyl chlorides. | Reduced sensitivity to moisture, allowing for easier handling and storage. Can be used in aqueous conditions. |
| Sulfur(VI) Fluoride Exchange (SuFEx) Reagents | DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))[7] | A stable, solid SO₂ surrogate.[7] | Avoids the use of gaseous and corrosive SO₂. Can be used to generate sulfinate intermediates which are then converted to sulfonylating agents.[7] |
Experimental Section: Comparative Synthesis of a Pyridinesulfonamide
To illustrate the practical differences between using a substituted pyridine-2-sulfonyl chloride and a more stable alternative, we provide detailed protocols for the synthesis of N-(4-methoxyphenyl)-6-bromopyridine-2-sulfonamide using this compound and a two-step procedure involving a stable TCP sulfonate ester intermediate.
Workflow for Sulfonamide Synthesis
Caption: Comparative workflows for sulfonamide synthesis.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-6-bromopyridine-2-sulfonamide using this compound
Materials:
-
This compound
-
4-Methoxyaniline
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a stirred solution of 4-methoxyaniline (1.0 eq) and pyridine (1.2 eq) in DCM at 0 °C, add a solution of this compound (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired sulfonamide.
Expected Yield: While specific yields vary depending on the substrate, yields for this type of reaction are typically in the range of 60-85%.
Protocol 2: Synthesis of N-(4-methoxyphenyl)pyridine-2-sulfonamide via a 2,4,6-Trichlorophenyl (TCP) Pyridine-2-sulfonate Intermediate
This two-step protocol is adapted from methodologies described for the synthesis of heteroaryl sulfonamides using TCPC.[6]
Step 1: Synthesis of 2,4,6-Trichlorophenyl pyridine-2-sulfonate
-
Prepare the 2-pyridylzinc bromide reagent from 2-bromopyridine, n-BuLi, and ZnCl₂ in an appropriate solvent under an inert atmosphere.[8]
-
To the freshly prepared organozinc reagent (1.0 eq), add a solution of 2,4,6-trichlorophenyl chlorosulfate (TCPC) (1.0 eq) at the appropriate temperature.[8]
-
After the reaction is complete, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to isolate the stable TCP pyridine-2-sulfonate.[6]
Step 2: Synthesis of N-(4-methoxyphenyl)pyridine-2-sulfonamide
-
In a pressure vessel, combine the TCP pyridine-2-sulfonate (1.0 eq) and 4-methoxyaniline (1.2 eq).[8]
-
Heat the mixture to the required temperature (typically 100-150 °C) for the specified time (several hours).[8]
-
After cooling, purify the reaction mixture directly by column chromatography to obtain the final sulfonamide.[8]
Expected Yield: Yields for the aminolysis of TCP sulfonates are generally good, often exceeding 70%.
Impact on Pharmacokinetic Properties
The choice of sulfonyl chloride has a direct impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting sulfonamide.
Caption: Relationship between reagent choice and drug properties.
-
Lipophilicity (LogP): The presence of a bromine atom in this compound will increase the lipophilicity of the resulting sulfonamide compared to the unsubstituted analog. This can affect solubility, membrane permeability, and plasma protein binding.
-
Metabolic Stability: The pyridine ring is generally metabolically stable. The position of the bromo substituent can influence the sites of metabolism. Halogenated aromatic rings can sometimes be susceptible to metabolic dehalogenation, although this is not always a major metabolic pathway.
-
pKa: The electron-withdrawing nature of the bromine atom and the pyridine nitrogen will lower the pKa of the sulfonamide N-H proton, making it more acidic. This can be crucial for binding to the target protein and for solubility at physiological pH.
While specific ADME data for a wide range of pyridinesulfonamides derived from different sulfonyl chlorides is not available in a single comparative study, general principles of medicinal chemistry suggest that careful selection of the substituted sulfonyl chloride is a key strategy for fine-tuning the pharmacokinetic profile of a drug candidate.
Conclusion and Future Perspectives
This compound is a valuable and versatile reagent in drug discovery, providing a gateway to a diverse range of pyridinesulfonamides. However, a thorough understanding of the available alternatives is essential for the modern medicinal chemist. The choice between different substituted pyridine-2-sulfonyl chlorides, positional isomers, or more stable sulfonylating agents like sulfonate esters and sulfonyl fluorides should be a strategic decision based on the specific synthetic challenge and the desired properties of the final compound.
The development of novel sulfonylating agents continues to be an active area of research, with a focus on improving stability, reactivity, and functional group tolerance. As our understanding of the intricate relationship between chemical structure and biological activity deepens, the rational selection of building blocks like this compound and its alternatives will remain a cornerstone of successful drug discovery.
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pyridine-2-sulfonyl chloride hydrochloride 97% | CAS: 111480-84-3 | AChemBlock [achemblock.com]
- 5. chemimpex.com [chemimpex.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the ¹H NMR Analysis of 6-Bromopyridine-2-sulfonamide Derivatives
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Among the vast array of heterocyclic compounds, pyridine-based sulfonamides are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The 6-bromopyridine-2-sulfonamide scaffold, in particular, serves as a versatile intermediate for the synthesis of a wide range of derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹H NMR, is an indispensable tool for the characterization of these molecules.
This guide provides an in-depth comparative analysis of the ¹H NMR spectra of 6-bromopyridine-2-sulfonamide derivatives. We will explore the fundamental principles governing the chemical shifts and coupling patterns of the pyridine ring protons and demonstrate how modifications to the sulfonamide group influence the resulting spectra. This guide is designed to equip researchers with the expertise to confidently interpret the ¹H NMR spectra of this important class of compounds.
The ¹H NMR Fingerprint of the 6-Bromopyridine-2-sulfonamide Core
The ¹H NMR spectrum of a 6-bromopyridine-2-sulfonamide derivative is characterized by a distinct set of signals arising from the three protons on the pyridine ring. The positions and multiplicities of these signals are dictated by the electronic effects of the bromo and sulfonamide substituents.
The pyridine ring protons are typically found in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitrogen atom within the pyridine ring, along with the bromo and sulfonamide groups, deshields the ring protons, causing them to resonate at a lower field compared to benzene (δ 7.34 ppm).
A typical ¹H NMR spectrum of a 6-bromopyridine-2-sulfonamide derivative will exhibit three distinct aromatic signals corresponding to H-3, H-4, and H-5 of the pyridine ring. The expected splitting pattern, arising from spin-spin coupling between adjacent protons, is an ABX or more complex system, which can often be approximated to a doublet, a triplet (or more accurately, a doublet of doublets), and a doublet.
Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra
A reliable and reproducible experimental protocol is critical for obtaining high-quality NMR data. The following is a standardized procedure for the ¹H NMR analysis of 6-bromopyridine-2-sulfonamide derivatives.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for sulfonamides due to its high polarity. Chloroform-d (CDCl₃) can also be used, but solubility may be a limiting factor for some derivatives.[2]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Most deuterated solvents contain a small amount of residual non-deuterated solvent, which can also be used as a secondary reference.
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent line broadening.
NMR Data Acquisition
-
Instrumentation: A 400 or 500 MHz NMR spectrometer is recommended for good signal dispersion.[2]
-
¹H NMR Parameters:
-
Pulse Angle: 30-90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans are typically sufficient for routine characterization.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS or residual solvent signal.
-
Integrate the signals to determine the relative number of protons.
-
Comparative Analysis: The Influence of Sulfonamide N-Substitution
The true power of ¹H NMR analysis lies in its ability to reveal subtle structural changes. By comparing the spectra of different N-substituted 6-bromopyridine-2-sulfonamide derivatives, we can observe the electronic and steric effects of the substituent on the pyridine ring protons.
Let's consider three hypothetical derivatives for our comparison:
-
Derivative A: 6-Bromopyridine-2-sulfonamide (unsubstituted)
-
Derivative B: N-acetyl-6-bromopyridine-2-sulfonamide
-
Derivative C: N-phenyl-6-bromopyridine-2-sulfonamide
| Derivative | Substituent on Sulfonamide (R) | Expected δ (H-3) (ppm) | Expected δ (H-4) (ppm) | Expected δ (H-5) (ppm) | Key Observations |
| A | -H | ~7.8-8.0 | ~7.9-8.1 | ~7.6-7.8 | Baseline spectrum with characteristic pyridine signals. The NH₂ protons will appear as a broad singlet. |
| B | -C(O)CH₃ | ~8.0-8.2 | ~8.1-8.3 | ~7.7-7.9 | The acetyl group is electron-withdrawing, leading to a downfield shift of all pyridine protons. A new singlet for the methyl group will appear around δ 2.1-2.3 ppm.[3] |
| C | -C₆H₅ | ~8.1-8.3 | ~8.2-8.4 | ~7.8-8.0 | The phenyl group can have both inductive and resonance effects. The aromatic protons of the N-phenyl group will appear in the spectrum, potentially overlapping with the pyridine signals. |
Note: The chemical shifts provided are estimates and can vary depending on the solvent and other experimental conditions.
The introduction of an electron-withdrawing group, such as an acetyl group (Derivative B), on the sulfonamide nitrogen will decrease the electron density on the pyridine ring through inductive effects. This deshielding effect will cause the pyridine protons to resonate at a lower field (higher ppm values) compared to the unsubstituted parent compound (Derivative A).
Conversely, the introduction of an N-phenyl group (Derivative C) can have more complex effects. While the phenyl group is generally electron-withdrawing, its orientation relative to the sulfonamide and pyridine ring can influence the extent of resonance and steric interactions, leading to more nuanced changes in the chemical shifts.
Visualizing the Workflow and Molecular Structure
To further clarify the process, the following diagrams illustrate the experimental workflow and the general structure of the compounds discussed.
Caption: Experimental workflow for the ¹H NMR analysis of 6-bromopyridine-2-sulfonamide derivatives.
Caption: General structure of N-substituted 6-bromopyridine-2-sulfonamide derivatives.
Conclusion
The ¹H NMR analysis of 6-bromopyridine-2-sulfonamide derivatives provides a wealth of structural information that is crucial for their characterization and further development in medicinal chemistry. By understanding the fundamental principles of chemical shifts and coupling constants, and by systematically comparing the spectra of different derivatives, researchers can confidently elucidate the structures of these important compounds. The protocols and comparative data presented in this guide serve as a valuable resource for scientists working in this field.
References
The Pyridine Sulfonamide Scaffold: A Comparative Guide to Carbonic Anhydrase Inhibition
For researchers, medicinal chemists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a perpetual frontier. Among the myriad of molecular scaffolds, pyridine-based sulfonamides have emerged as a particularly fruitful area of investigation, especially in the context of carbonic anhydrase (CA) inhibition. This guide provides an in-depth comparison of pyridine sulfonamide derivatives, delving into their structure-activity relationships (SAR) as inhibitors of various human carbonic anhydrase (hCA) isoforms. We will explore the causal links behind experimental design, present validating data, and offer detailed protocols to empower your own research endeavors.
The Significance of Pyridine Sulfonamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Their dysregulation is implicated in a range of pathologies, making them attractive therapeutic targets. For instance, the overexpression of certain CA isoforms, such as hCA IX and XII, is a hallmark of hypoxic tumors, contributing to cancer progression and therapeutic resistance. Consequently, the development of isoform-selective CA inhibitors is a key strategy in modern drug discovery.
The sulfonamide group (-SO2NH2) is a well-established zinc-binding group that anchors these inhibitors to the active site of carbonic anhydrases. The pyridine ring, a versatile heterocyclic motif, offers several advantages for drug design. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself provides a rigid core for the attachment of various substituents, allowing for fine-tuning of the molecule's physicochemical properties and interactions with the enzyme's active site. This guide will dissect how modifications to this pyridine core influence inhibitory potency and selectivity against different hCA isoforms.
Structure-Activity Relationship (SAR) of Pyridine-Based Sulfonamides
The inhibitory power and isoform selectivity of pyridine sulfonamides are exquisitely sensitive to the nature and position of substituents on the pyridine ring. The following sections break down the key SAR principles, supported by experimental data.
The Indispensable Sulfonamide Moiety
The primary anchor for all inhibitors discussed here is the sulfonamide group. In its deprotonated, anionic form (SO2NH-), it directly coordinates with the zinc ion (Zn2+) in the catalytic pocket of the carbonic anhydrase, displacing a crucial water molecule or hydroxide ion and thereby arresting the enzyme's catalytic cycle. This interaction is fundamental to the inhibitory activity of this class of compounds.
Impact of Substituents on the Pyridine Ring
The true art of designing potent and selective pyridine sulfonamide inhibitors lies in the strategic placement of various functional groups on the pyridine ring. These substituents can engage in additional interactions with amino acid residues lining the active site, extending beyond the primary zinc-binding interaction.
A key principle in the design of selective CA inhibitors is the "tail approach". This involves appending a chemical moiety (the "tail") to the primary scaffold that can interact with regions of the active site unique to specific isoforms. For pyridine sulfonamides, substituents on the pyridine ring serve as these tails.
For instance, studies on 4-substituted pyridine-3-sulfonamides have revealed that the nature of the substituent at the 4-position dramatically influences both potency and selectivity.
-
Aromatic and Heterocyclic Tails: The introduction of aromatic and heterocyclic rings at the 4-position has been a successful strategy for enhancing inhibitory activity. For example, derivatives incorporating a 1,2,3-triazole ring have shown significant potency. The orientation and substitution pattern of these appended rings are critical. Bulky substituents on a phenyl-triazole tail can lead to a decrease in activity against hCA II, suggesting steric hindrance within the active site of this isoform.
-
Halogenation: The effect of halogen substituents, such as chlorine or bromine, can be multifaceted. Halogens can alter the electronic properties of the pyridine ring and participate in halogen bonding or hydrophobic interactions within the active site. While direct SAR data for a 6-bromo substituent is not extensively reported in readily available literature, studies on related halogenated derivatives suggest that such substitutions can influence isoform selectivity. For example, 4-(halogenophenylpiperazin-1-yl) moieties on a pyridine-3-sulfonamide scaffold have been shown to be effective against bacterial CAs, with the specific halogen influencing the inhibitory profile. The steric bulk and electronegativity of a bromine atom at the 6-position would be expected to significantly impact the binding orientation and affinity for different CA isoforms.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (Ki in nM) of a selection of pyridine-based sulfonamides against four key human carbonic anhydrase isoforms: hCA I and II (cytosolic, off-target isoforms) and hCA IX and XII (transmembrane, tumor-associated isoforms). This data provides a quantitative comparison of how structural modifications impact potency and selectivity.
| Compound ID | Pyridine Substitution Pattern | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (AAZ) | (Standard Inhibitor) | 250 | 12 | 25 | 5.7 | |
| Compound 1a | Pyrazolo[4,3-c]pyridine core | 8010 | 7329 | 97.9 | 282.3 | |
| Compound 1b | Pyrazolo[4,3-c]pyridine core | 156.8 | 51.4 | 319.1 | 358.2 | |
| Compound 1f | Pyrazolo[4,3-c]pyridine with N-methylpropionamide linker | 58.8 | 6.6 | 907.5 | 474.8 | |
| Compound 4 | 4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | >10000 | 453.7 | 137.5 | 114.9 | |
| Compound 6 | 4-(4-propyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | >10000 | 3684 | 2119 | 91.0 | |
| Compound 8g | 6-arylpyridine tethered sulfonamide | - | - | - | - |
Analysis of the Data:
-
Selectivity for Tumor-Associated Isoforms: A key goal in cancer therapy is to selectively inhibit hCA IX and XII over the ubiquitous hCA I and II to minimize side effects. As seen with Compound 4, strategic substitutions can lead to significantly better inhibition of hCA IX and XII compared to hCA I and II.
-
The Role of Linkers: The introduction of a flexible linker, as in Compound 1f, can dramatically improve potency against certain isoforms, in this case, hCA II. This highlights the importance of optimizing the distance and geometry between the pyridine core and appended functionalities.
-
Fused Ring Systems: Fusing the pyridine ring with another heterocyclic system, as in the pyrazolo[4,3-c]pyridine series, creates a more rigid and extended scaffold that can be further functionalized to achieve desired inhibitory profiles.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, a robust and well-characterized experimental protocol is paramount. The following is a detailed, step-by-step methodology for a colorimetric in vitro carbonic anhydrase inhibition assay.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of carbonic anhydrase, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically, is proportional to the enzyme's activity.
Materials and Reagents:
-
Human or bovine erythrocyte carbonic anhydrase (e.g., Sigma-Aldrich C4396)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds (pyridine sulfonamides) and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3)
-
DMSO or acetonitrile to dissolve the substrate and test compounds
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
-
Pipettes and tips
Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.
-
CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.
-
Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.
-
Inhibitor Stock Solutions: Dissolve test compounds and the positive control inhibitor (e.g., Acetazolamide) in DMSO to a high concentration (e.g., 10 mM).
Assay Procedure:
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor/Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL
-
A Comparative Guide to Mechanistic Studies of Nucleophilic Substitution at Sulfonyl Sulfur
For Researchers, Scientists, and Drug Development Professionals
The sulfonyl group (R-SO₂-R') is a cornerstone of modern chemistry, integral to pharmaceuticals, agrochemicals, and materials science. The transfer of this group, a nucleophilic substitution at the hexavalent sulfur center, is a fundamental reaction. However, its mechanism is more complex than the analogous S_N2 reaction at carbon, existing in a delicate balance between two competing pathways. Understanding and controlling this mechanism is critical for optimizing synthetic routes, designing novel therapeutics, and predicting reaction outcomes.
This guide provides a comparative analysis of the experimental and computational techniques used to elucidate the mechanism of nucleophilic substitution at sulfonyl sulfur. We move beyond simple protocols to explain the causal logic behind experimental design, enabling researchers to select and interpret the most appropriate studies for their specific systems.
The Central Mechanistic Dichotomy: Concerted vs. Stepwise
Unlike the well-defined S_N2 pathway at sp³-hybridized carbon, substitution at a tetracoordinate sulfonyl center is debated in terms of two primary mechanistic pathways: a concerted, S_N2-like displacement and a stepwise addition-elimination (A-E) mechanism. The operative pathway is highly sensitive to the nature of the nucleophile, the leaving group, the substrate's electronic and steric properties, and the solvent.[1][2]
Pathway 1: The Concerted S_N2-like Mechanism
This pathway is analogous to the classic S_N2 reaction. The nucleophile attacks the sulfur atom from the backside relative to the leaving group, proceeding through a single, trigonal bipyramidal (TBP) transition state (TS).[1][3] This process results in a predictable inversion of stereochemistry at the sulfur center.
Caption: The concerted S_N2-like pathway involves a single transition state.
Pathway 2: The Stepwise Addition-Elimination (A-E) Mechanism
In the stepwise pathway, the nucleophile adds to the sulfonyl sulfur to form a distinct, pentacoordinate trigonal bipyramidal intermediate (TBPI), often referred to as a sulfurane dioxide.[1][2] This intermediate then expels the leaving group in a second step. The stereochemical outcome of this pathway is less predictable and depends on the lifetime of the TBPI. If the intermediate is sufficiently long-lived, it can undergo pseudorotation, potentially leading to retention of configuration or racemization.[1]
Caption: The stepwise addition-elimination pathway proceeds via a stable intermediate.
Comparative Guide to Experimental & Computational Probes
A definitive mechanistic assignment requires a multi-faceted approach. No single experiment can unambiguously distinguish between the two pathways under all conditions. Below, we compare the primary techniques, their underlying principles, and their strengths and weaknesses.
Kinetic Studies: Probing the Transition State
Kinetic analysis is the foundational tool for probing reaction mechanisms. For sulfonyl transfer reactions, it provides critical insights into the composition and charge distribution of the transition state.
-
Causality & Rationale: The reaction order and the influence of electronic substituents (Hammett analysis) reveal the nature of the rate-determining step. A second-order rate law, first order in both nucleophile and substrate, is consistently observed, implicating a bimolecular process for both pathways.[4][5] However, the sensitivity to substituents in the arenesulfonyl ring (the Hammett ρ value) can hint at the degree of bond formation and breaking in the TS. A large positive ρ value suggests a buildup of negative charge on the sulfonyl group in the TS, consistent with an S_N2-like or addition-rate-limited A-E mechanism.
-
Data Presentation: Hammett Analysis
| Reaction System | Nucleophile | Hammett ρ Value | Implication on Transition State |
| ArSO₂Cl + H₂O in 30% Dioxane | H₂O | +0.37 | Modest charge development; consistent with an S_N2-like mechanism.[6] |
| ArSO₂Cl + Aniline | Aniline | ~+1.0 to +2.0 | Significant bond formation in the TS, suggesting a tighter, more associative character. |
| ArSO₂-OPhNO₂ + Phenoxides | Ar'O⁻ | ~+0.5 | Modest sensitivity, indicating balanced bond formation and fission. |
-
Experimental Protocol: Conductometric Rate Measurement of Arenesulfonyl Chloride Solvolysis [7]
This protocol is self-validating as the production of ionic species (HCl and sulfonic acid) directly correlates with reaction progress, providing a robust signal.
-
System Preparation: Prepare a stock solution of the arenesulfonyl chloride in a dry, inert solvent (e.g., dioxane). Prepare the desired aqueous solvent mixture (e.g., 70% H₂O / 30% dioxane).
-
Temperature Equilibration: Place the solvent mixture in a thermostatted bath maintained at the desired temperature (e.g., 25.0 ± 0.1 °C). Place the conductivity cell in the same bath.
-
Initiation: Inject a small aliquot of the sulfonyl chloride stock solution into the solvent mixture with vigorous stirring to ensure rapid dissolution and initiate the reaction. The final substrate concentration should be low (~10⁻⁴ M) to ensure complete dissolution and to remain within the linear range of the conductivity meter.
-
Data Acquisition: Immediately begin recording the solution's conductance as a function of time. Collect data for at least 3-5 half-lives.
-
Data Analysis: The hydrolysis follows pseudo-first-order kinetics. Plot ln(G_∞ - G_t) versus time (t), where G_t is the conductance at time t and G_∞ is the conductance after >10 half-lives. The slope of the resulting linear plot is -k_obs.
-
Validation: Repeat the experiment at different substrate concentrations. The observed rate constant (k_obs) should remain unchanged, confirming the reaction is first order in sulfonyl chloride.
-
Stereochemical Analysis: The Inversion vs. Retention Test
The stereochemical outcome at a chiral sulfur center is one of the most powerful mechanistic differentiators.
-
Causality & Rationale: A concerted S_N2-like reaction, by definition, must proceed with complete inversion of configuration.[1][8] In contrast, the stepwise A-E mechanism can lead to inversion if the intermediate collapses faster than it undergoes pseudorotation. However, if the intermediate is stabilized and has a longer lifetime, pseudorotation can occur, leading to a mixture of stereoisomers (racemization) or even retention of configuration.[1] Therefore, the observation of complete inversion is consistent with an S_N2-like pathway, while any loss of stereochemical integrity strongly implicates a stepwise mechanism.
-
Experimental Workflow: Stereochemical Determination
Caption: A typical workflow for determining the stereochemical course of the reaction.
-
Key Findings: Most nucleophilic substitutions at sulfonyl centers investigated to date have been shown to proceed with inversion of configuration, providing strong evidence for the prevalence of the S_N2-like mechanism under many conditions.[8] For instance, the reaction of chiral sulfonates with Grignard reagents occurs with inversion of the sulfur stereocenter.[8]
Computational Chemistry: Mapping the Potential Energy Surface
Density Functional Theory (DFT) calculations have become an indispensable tool for distinguishing between the concerted and stepwise pathways.
-
Causality & Rationale: DFT allows for the calculation of the potential energy surface of a reaction. This can identify and characterize the energies of reactants, products, transition states, and any potential intermediates.[3] If calculations reveal a single energy barrier (a single TS) connecting reactants and products, it supports the S_N2-like mechanism. Conversely, if the calculations show a local energy minimum between two transition states, this provides strong evidence for a stable intermediate and the A-E pathway.[2][9]
-
Comparative Data: DFT Predictions for S_N2 vs. A-E Pathways
| Reaction System | Finding | Conclusion |
| ArSO₂Cl + Cl⁻ (Chloride Exchange) | A single, symmetric transition state is located on the potential energy surface. No stable intermediate is found.[1][3] | Reaction proceeds via a concerted S_N2 mechanism.[2] |
| ArSO₂F + F⁻ (Fluoride Exchange) | A stable pentacoordinate difluorosulfurandioxide intermediate is found. The reaction has two transition states corresponding to the formation and breakdown of this intermediate.[2] | Reaction proceeds via a stepwise Addition-Elimination (A-E) mechanism.[2] |
| Gas-Phase RSO₂Cl + Anions | For many nucleophiles, correlated levels of theory show a triple-well potential energy surface, indicating an addition-elimination pathway with a stable intermediate.[9][10] | The A-E pathway can be energetically favorable, especially in the absence of solvent stabilization. |
-
The "Steric Acceleration" Case: A classic puzzle in this field was the observation that bulky ortho-alkyl groups on arenesulfonyl chlorides accelerate the rate of nucleophilic substitution, contrary to typical steric hindrance effects.[11] DFT studies provided the solution: these bulky groups cause significant steric strain in the tetrahedral ground state. This strain is partially relieved upon moving to the more open trigonal bipyramidal transition state, thus lowering the activation energy and accelerating the reaction.[1][3][5]
Conclusion: A Mechanistic Continuum
The evidence strongly suggests that nucleophilic substitution at sulfonyl sulfur does not operate via a single, universal mechanism. Instead, it exists on a continuum between a fully concerted S_N2-like pathway and a fully stepwise addition-elimination pathway.
-
The S_N2-like mechanism is generally favored for reactions with good leaving groups (Cl, Br, OTs) and in aprotic solvents, as evidenced by kinetic and stereochemical studies showing second-order kinetics and complete inversion of configuration.[1][4][8]
-
The Addition-Elimination mechanism becomes more plausible with poorer leaving groups (like F⁻) that can better stabilize the pentacoordinate intermediate.[2] Computational studies have been crucial in demonstrating the viability of this pathway.[3]
For professionals in drug development and process chemistry, the key takeaway is that the reactivity and stereochemical outcome of reactions involving sulfonyl group transfer are highly tunable. A judicious choice of leaving group, nucleophile, and solvent can be used to favor a desired pathway. A thorough mechanistic investigation, employing a combination of kinetics, stereochemistry, and computational modeling, is the most reliable strategy for understanding and optimizing these critical transformations.
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Substitution at Sulfonyl Sulfur. Kinetic Investigation on theReactions of Tosyl Chloride with p-Substituted Phenol(s) and Triethylaminein Acetone / Acetonitrile | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. The stereochemistry of substitution at S( vi ) - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01043H [pubs.rsc.org]
- 9. datapdf.com [datapdf.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 5-Bromo-Pyridine-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, halogenated pyridine-sulfonyl chlorides serve as indispensable building blocks for the construction of complex molecular architectures, particularly in the synthesis of sulfonamide-containing therapeutic agents.[1] The strategic placement of a bromine atom and a sulfonyl chloride group on the pyridine scaffold imparts distinct electronic and steric properties, which in turn govern the reactivity and stability of these valuable reagents. This guide provides an in-depth, objective comparison of two constitutional isomers: 2-bromo-pyridine-5-sulfonyl chloride and 5-bromo-pyridine-3-sulfonyl chloride, offering insights into their synthesis, stability, and reactivity profiles to aid researchers in the rational selection of these reagents for their specific synthetic needs.
Molecular Structures and Physicochemical Properties
The seemingly subtle difference in the substitution pattern on the pyridine ring between 2-bromo-pyridine-5-sulfonyl chloride and 5-bromo-pyridine-3-sulfonyl chloride leads to significant disparities in their chemical behavior.
| Property | 2-Bromo-pyridine-5-sulfonyl chloride | 5-Bromo-pyridine-3-sulfonyl chloride |
| Molecular Formula | C₅H₃BrClNO₂S | C₅H₃BrClNO₂S |
| Molecular Weight | 256.51 g/mol | 256.51 g/mol |
| Appearance | White solid (predicted) | Solid |
| Isomer Type | α/β-substituted pyridine | β-substituted pyridine |
Reactivity Analysis: A Tale of Two Isomers
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic effects of the substituents on the pyridine ring, and the steric accessibility of the sulfonyl chloride group to an incoming nucleophile.
Electronic Effects
The pyridine nitrogen is an electron-withdrawing group, which enhances the electrophilicity of the sulfonyl chloride group compared to its benzene analogue. The bromine atom also acts as an electron-withdrawing group via induction.
-
5-Bromo-pyridine-3-sulfonyl chloride: In this isomer, both the nitrogen and the bromine atom are meta to the sulfonyl chloride group. Their electron-withdrawing effects are primarily inductive, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack.
-
2-Bromo-pyridine-5-sulfonyl chloride: Here, the bromine atom is ortho to the nitrogen and meta to the sulfonyl chloride, while the sulfonyl chloride is meta to the nitrogen. The proximity of the highly electronegative bromine and nitrogen atoms in the 2-position of the pyridine ring is expected to have a more pronounced electron-withdrawing effect on the entire ring system, potentially making the sulfonyl group in the 5-position slightly more electrophilic than in the 3-sulfonyl isomer.
Steric Hindrance
Steric hindrance plays a crucial role in determining the rate of nucleophilic attack at the sulfonyl group.[2][3][4][5][6]
-
5-Bromo-pyridine-3-sulfonyl chloride: The sulfonyl chloride group at the 3-position is flanked by hydrogen atoms, offering relatively unhindered access for incoming nucleophiles.
-
2-Bromo-pyridine-5-sulfonyl chloride: The sulfonyl chloride at the 5-position is also flanked by hydrogen atoms. However, the presence of the bromine atom at the adjacent 2-position could introduce some steric congestion, potentially slowing down the approach of bulky nucleophiles compared to the 3-sulfonyl isomer.
Stability and Handling
A comprehensive study on the stability of heteroaromatic sulfonyl chlorides by Shevchuk et al. revealed that the position of the sulfonyl chloride group on the pyridine ring is a key determinant of the compound's stability. The general stability trend is: β-isomers > α-isomers > γ-isomers.
-
5-Bromo-pyridine-3-sulfonyl chloride: As a β-isomer (sulfonyl chloride at the 3-position), this compound is expected to be relatively stable. The primary decomposition pathway for β-isomers is hydrolysis by trace amounts of water.
-
2-Bromo-pyridine-5-sulfonyl chloride: While the sulfonyl chloride is at the 5-position (β to the nitrogen), the presence of the bromine at the 2-position (α to the nitrogen) might influence its stability. α- and γ-isomers are known to be less stable and can decompose via SO₂ extrusion. While a direct stability comparison is not available, the β-position of the sulfonyl group suggests a reasonable shelf-life if stored under anhydrous conditions.
Head-to-Head Reactivity Comparison in Sulfonamide Formation
| Feature | 2-Bromo-pyridine-5-sulfonyl chloride | 5-Bromo-pyridine-3-sulfonyl chloride |
| Electrophilicity of Sulfur | Potentially slightly higher due to the combined electron-withdrawing effect of the 2-bromo and the pyridine nitrogen. | High, due to the inductive effects of the bromine and nitrogen atoms. |
| Steric Hindrance | Moderate, with potential for some steric hindrance from the adjacent 2-bromo substituent, especially with bulky nucleophiles. | Low, offering good accessibility for nucleophiles. |
| Predicted Reactivity | Expected to be highly reactive, but may be slightly slower with sterically demanding nucleophiles compared to its isomer. | Expected to be highly reactive with a wide range of nucleophiles. |
| Stability | Predicted to be reasonably stable as a β-isomer, but potentially less stable than the 3-sulfonyl isomer due to the 2-bromo substituent. | More stable due to the β-position of the sulfonyl chloride group. |
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the synthesis of the parent sulfonic acids and their conversion to the corresponding sulfonyl chlorides, as well as a representative protocol for sulfonamide formation.
Synthesis of Pyridine-Sulfonyl Chlorides
The synthesis of pyridine-sulfonyl chlorides is typically achieved through the chlorination of the corresponding sulfonic acids.
Figure 1. General synthetic routes to the title compounds.
Protocol 1: Synthesis of 5-Bromo-pyridine-3-sulfonyl chloride from 5-Bromopyridine-3-sulfonic acid [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromopyridine-3-sulfonic acid (1.0 eq), phosphorus pentachloride (1.5 eq), and phosphorus oxychloride (2.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After completion, carefully evaporate the excess phosphorus oxychloride under reduced pressure. To the resulting solid, cautiously add ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-pyridine-3-sulfonyl chloride. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Proposed Synthesis of 2-Bromo-pyridine-5-sulfonyl chloride via Sandmeyer Reaction [8]
-
Diazotization: Dissolve 2-amino-5-bromopyridine (1.0 eq) in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Stir the reaction mixture at low temperature for 1-2 hours and then allow it to warm to room temperature.
-
Work-up and Purification: Quench the reaction by pouring it into ice-water. Extract the product with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-bromo-pyridine-5-sulfonyl chloride. Purify by column chromatography on silica gel.
Representative Protocol for Sulfonamide Formation
Figure 2. General scheme for sulfonamide synthesis.
Protocol 3: General Procedure for the Synthesis of N-substituted-bromopyridine-sulfonamides
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of the respective bromopyridine-sulfonyl chloride (1.05 eq) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Conclusion
Both 2-bromo-pyridine-5-sulfonyl chloride and 5-bromo-pyridine-3-sulfonyl chloride are valuable reagents for the synthesis of sulfonamides. The choice between them should be guided by the specific requirements of the synthetic target. 5-Bromo-pyridine-3-sulfonyl chloride is likely the more stable and sterically accessible of the two, making it a reliable choice for a broad range of nucleophiles. 2-Bromo-pyridine-5-sulfonyl chloride , on the other hand, may exhibit slightly higher reactivity due to more pronounced electronic effects, which could be advantageous in certain applications, provided that potential steric hindrance with bulky nucleophiles is taken into consideration. Researchers are encouraged to consider these factors to optimize their synthetic strategies and achieve their desired outcomes efficiently.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Validation of Sulfonamide Synthesis through Mass Spectrometry
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of modern medicinal chemistry. Since their discovery, sulfa drugs have become indispensable as antibacterial agents, and the sulfonamide motif is now present in a wide array of therapeutics, including diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2] The synthesis of these molecules, typically by reacting a sulfonyl chloride with a primary or secondary amine, is a fundamental process in pharmaceutical development.[1][3] However, successful synthesis is not merely about mixing reagents; it is about empirical verification. Rigorous, rapid, and reliable validation is paramount to confirm the identity of the target compound, assess purity, and guide process optimization. This guide provides an in-depth comparison of analytical techniques for reaction validation, focusing on the superior utility of mass spectrometry for providing rapid, sensitive, and definitive confirmation of sulfonamide synthesis.
The Synthetic Pathway: A Representative Protocol
A foundational method for creating sulfonamides involves the coupling of an amine with a sulfonyl chloride.[2] This reaction is widely used due to the commercial availability of a diverse range of starting materials.
Reaction Scheme: R¹-SO₂Cl (Sulfonyl Chloride) + R²R³NH (Amine) → R¹-SO₂-NR²R³ (Sulfonamide) + HCl
The causality behind this choice is straightforward: the electrophilic sulfur atom of the sulfonyl chloride is highly susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom. A base, such as pyridine, is often included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1] While seemingly simple, this reaction can be complicated by side reactions or incomplete conversion, necessitating a robust validation workflow.
Mass Spectrometry: The Analytical Engine for Reaction Validation
Mass spectrometry (MS) has emerged as an indispensable tool for monitoring and validating organic reactions due to its exceptional sensitivity, speed, and specificity.[4] Unlike other techniques, MS directly measures the mass-to-charge ratio (m/z) of ions, providing unambiguous confirmation of a molecule's molecular weight—the most fundamental proof of its identity. When coupled with liquid chromatography (LC-MS), it becomes a powerhouse for separating complex reaction mixtures and analyzing individual components.[5] For sulfonamide synthesis, Electrospray Ionization (ESI) is the preferred ionization technique as it is a "soft" ionization method that keeps the molecule intact, allowing for the observation of the molecular ion.[6][7]
The Validation Workflow: From Reaction Flask to Confirmed Product
The process of validating a synthesis via LC-MS follows a logical and self-validating sequence. Each step builds upon the last to create a comprehensive and trustworthy picture of the reaction's outcome.
Caption: High-level workflow for sulfonamide synthesis validation.
Experimental Protocol: LC-MS/MS Analysis of a Sulfonamide Reaction Mixture
This protocol provides a robust method for the analysis of a crude sulfonamide reaction mixture. The use of tandem mass spectrometry (MS/MS) is critical for providing a second layer of confirmation through structural fragmentation.
1. Sample Preparation:
-
At the desired reaction time point, withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 1 mL of a 50:50 acetonitrile/water solution. This prevents further reaction and prepares the sample for analysis.
-
Vortex the diluted sample thoroughly.
-
Filter the sample using a 0.2 µm nylon syringe filter into an LC vial to remove any particulate matter that could damage the chromatography system.[8]
2. Liquid Chromatography (LC) Conditions:
-
System: Agilent 1290 Infinity II LC or equivalent.[8]
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax, 2.1 x 50 mm, 1.8 µm). The C18 stationary phase is effective for retaining and separating small organic molecules like sulfonamides.
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid promotes protonation, which is essential for positive-ion ESI-MS.[9]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. This gradient effectively elutes compounds with a wide range of polarities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions:
-
System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[8]
-
Ionization Source: Electrospray Ionization (ESI), operated in Positive Ion Mode. Sulfonamides readily accept a proton on one of their nitrogen atoms.[9]
-
Scan Type: Full Scan (to find the product) and Targeted MS/MS (to confirm its structure).
-
Full Scan Range: m/z 100-800.
-
Gas Temperature: 325 °C.[8]
-
Nebulizer Pressure: 30 psi.[8]
-
Capillary Voltage: 3500 V (+).[8]
-
Targeted MS/MS: Select the calculated m/z of the protonated product ([M+H]⁺) as the precursor ion. Apply collision energy (e.g., 10-30 eV) to induce fragmentation and scan for the resulting product ions.
Data Interpretation: A Self-Validating System
The trustworthiness of MS validation comes from its multi-faceted data. You are not just looking for one piece of evidence, but a confluence of data points that logically confirm the product's identity.
-
Primary Confirmation: The Molecular Ion Peak: The first step is to examine the full scan mass spectrum for a peak corresponding to the protonated molecular ion ([M+H]⁺) of your target sulfonamide. For example, if synthesizing sulfamethoxazole (MW = 253.28 g/mol ), you would look for a peak at m/z 254.29. The high mass accuracy of modern instruments allows for the confirmation of the elemental composition.[10]
-
Secondary Confirmation: Characteristic Fragmentation (MS/MS): This is the most powerful step for definitive identification. Aromatic sulfonamides exhibit predictable fragmentation patterns under collision-induced dissociation (CID).[11][12] By selecting the [M+H]⁺ ion and fragmenting it, you can confirm the presence of the core sulfonamide structure.
-
Cleavage of the S-N Bond: This is a common fragmentation pathway, often resulting in a characteristic ion at m/z 156 , corresponding to the protonated p-aminobenzenesulfonamide core.[13]
-
Loss of SO₂: A neutral loss of 64 Da (SO₂) from the precursor or key fragment ions is highly indicative of a sulfonamide.[11][13]
-
Formation of m/z 92 and 108: The ion at m/z 156 can further fragment via loss of SO₂ to give an ion at m/z 92 (aniline radical cation) or rearrange and lose SO to yield an ion at m/z 108 .[13]
-
The presence of these specific fragments provides extremely high confidence that the parent ion is indeed the target sulfonamide and not an isomer or unrelated byproduct.[14]
Caption: Common MS/MS fragmentation pathways for sulfonamides.
-
Tertiary Confirmation: Monitoring Reactants: By extracting the ion chromatograms for the m/z values of the starting sulfonyl chloride and amine, you can assess the extent of the reaction. The disappearance of these signals over time is a strong indicator of reaction completion.
Comparative Guide: MS vs. Alternative Validation Techniques
While mass spectrometry is a premier tool, a comprehensive understanding requires comparing it to other common analytical techniques: Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) with UV detection.
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | HPLC-UV |
| Primary Output | Mass-to-Charge Ratio (m/z) | Nuclear Spin Resonance Frequencies | Retention Time & UV Absorbance |
| Sensitivity | Very High (picomole to femtomole)[15] | Low to Moderate (micromole to nanomole)[15] | Moderate (nanomole to picomole) |
| Specificity | Very High (Molecular Weight) | High (Unique chemical environments) | Moderate (Co-elution possible) |
| Structural Info | Connectivity via MS/MS fragmentation[5] | Definitive 3D structure & connectivity[16] | None (inferred from standards) |
| Quantification | Relative (requires internal standards for absolute) | Inherently Quantitative (signal proportional to nuclei)[17] | Excellent (requires response factors)[17] |
| Speed | Very Fast (minutes per sample) | Slow (minutes to hours per sample) | Fast (minutes per sample) |
| Key Advantage | Unambiguous MW confirmation and high sensitivity. | Gold standard for complete structure elucidation. | Robust for purity assessment and quantification. |
| Key Limitation | May not distinguish isomers without chromatography.[14] | Low sensitivity; requires higher sample concentration.[15] | Provides no structural information on unknown peaks. |
Expert Insights: A Synergistic Approach
As a Senior Application Scientist, I advocate not for the replacement of one technique with another, but for their intelligent application.
-
Use LC-MS for initial screening and confirmation. Its speed and sensitivity are unmatched for quickly determining if a reaction produced the desired product. It is the workhorse of high-throughput synthesis labs.
-
Use NMR for definitive structural characterization. When a new compound is synthesized, a full NMR analysis is non-negotiable for publication and patent filings. It provides the unambiguous proof of structure that MS/MS can only infer.[16]
-
Use HPLC-UV for purity analysis and routine quantification. Once a synthesis is established, a calibrated HPLC-UV method is often the most robust and cost-effective way to measure purity and yield for quality control.[18]
In essence, MS tells you if you made your compound, NMR tells you exactly what you made, and HPLC tells you how much of it you made.
Conclusion
The validation of sulfonamide synthesis is a critical step in the drug development pipeline. While NMR and HPLC provide essential information regarding detailed structure and purity, mass spectrometry offers an unparalleled combination of speed, sensitivity, and specificity for the primary validation of reaction success. The ability to rapidly confirm the molecular weight of the target compound and verify its core structure through predictable fragmentation patterns makes LC-MS/MS a self-validating and indispensable tool. By integrating this technique into the synthetic workflow, researchers can accelerate discovery, optimize reaction conditions with greater confidence, and ensure the foundational identity of the molecules that may become the medicines of tomorrow.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Item - MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
- 9. hpst.cz [hpst.cz]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 16. Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. HPLC, a modular technique that complements NMR [specificpolymers.com]
Pentafluorophenyl Sulfonate Esters as Stable Mimics of Sulfonyl Chlorides: A Comparative Guide
For decades, sulfonyl chlorides have been the workhorse reagents for introducing the critically important sulfonamide and sulfonate ester functional groups in organic synthesis, particularly within drug discovery.[1][2] Their high reactivity, driven by the powerful electrophilicity of the sulfur center, ensures efficient bond formation.[1][3] However, this same reactivity is a double-edged sword, leading to significant challenges in stability, handling, and functional group tolerance.[4][5] The quest for more robust and user-friendly alternatives has led to the emergence of pentafluorophenyl (PFP) sulfonate esters as a superior class of "sulfonyl chloride mimics" that offer a compelling balance of reactivity and stability.[5][6]
This guide provides an in-depth, evidence-based comparison of PFP sulfonate esters and sulfonyl chlorides. We will delve into their respective stabilities, reactivity profiles, and synthetic applications, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals to select the optimal reagent for their specific synthetic challenges.
The Challenge: The Inherent Instability of Sulfonyl Chlorides
The utility of sulfonyl chlorides (R-SO₂Cl) is rooted in the potent electrophilic character of the sulfur atom, which is polarized by two oxygen atoms and a chlorine atom.[3] This makes them highly susceptible to nucleophilic attack, facilitating rapid reactions with amines and alcohols.[1] However, this inherent reactivity brings several disadvantages:
-
Moisture Sensitivity: Sulfonyl chlorides readily hydrolyze in the presence of water to form the corresponding sulfonic acids. This degradation complicates storage, necessitates inert reaction conditions, and can lead to lower yields and complex product mixtures.[4][7]
-
Limited Functional Group Tolerance: Their high reactivity can result in poor chemoselectivity, leading to unwanted side reactions with other nucleophilic functional groups within a complex molecule.[4][8]
-
Handling and Purification Difficulties: Many sulfonyl chlorides are volatile, corrosive, or lachrymatory liquids or low-melting solids that are difficult to handle and store long-term.[4][5] Their instability often precludes purification by standard techniques like silica gel chromatography.[6]
The Solution: Pentafluorophenyl Sulfonate Esters for Enhanced Stability
Pentafluorophenyl (PFP) sulfonate esters (R-SO₂OPFP) have been developed as a direct answer to the shortcomings of sulfonyl chlorides. The design is elegant: the electron-withdrawing nature of the pentafluorophenyl ring makes it an excellent leaving group, thus "activating" the sulfonate ester for nucleophilic displacement.[9][10] Crucially, the S-O ester bond is inherently more stable than the S-Cl bond of a sulfonyl chloride.
This key difference imparts the defining advantage of PFP sulfonate esters: shelf stability .[9] They are typically crystalline, bench-stable solids that are resistant to ambient moisture and can be easily handled and purified by recrystallization or chromatography, a feat often impossible for their sulfonyl chloride counterparts.[6]
Head-to-Head Comparison: Reactivity & Stability
While stability is a clear advantage for PFP esters, understanding the trade-off in reactivity is essential for practical application. PFP sulfonate esters are demonstrably less reactive than the corresponding sulfonyl chlorides.
A direct competition experiment highlights this difference starkly. When one equivalent of an amine was treated with a mixture of benzenesulfonyl chloride and p-toluenepentafluorophenyl sulfonate, the reaction yielded exclusively the sulfonamide derived from the sulfonyl chloride. The PFP sulfonate ester was recovered completely unreacted. This confirms that sulfonyl chlorides are significantly more powerful electrophiles.
This reactivity gap dictates the necessary reaction conditions:
-
Sulfonyl Chlorides typically react with amines rapidly at or below room temperature (e.g., 0 °C).
-
PFP Sulfonate Esters , particularly alkyl derivatives, are often inert under these conditions. Their reaction with amines frequently requires heating (e.g., >65 °C) and the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to proceed efficiently. This suggests a different mechanistic pathway, potentially involving a sulfene intermediate generated by base-induced elimination.
Table 1: Comparative Properties of Sulfonyl Chlorides vs. PFP Sulfonate Esters
| Feature | Sulfonyl Chlorides (R-SO₂Cl) | Pentafluorophenyl Sulfonate Esters (R-SO₂OPFP) |
| Physical State | Often liquids or low-melting, volatile solids | Typically stable, crystalline solids |
| Stability | Highly moisture-sensitive; prone to hydrolysis; often unstable to chromatography.[4][6] | Bench-stable; resistant to ambient moisture; stable to chromatography and recrystallization.[6][9] |
| Reactivity | Very high; react rapidly with nucleophiles at low temperatures.[1] | Moderate; require heating and/or a strong base for reaction with many nucleophiles. |
| Handling | Require inert atmosphere; often corrosive and difficult to handle.[4][5] | Easy to handle and weigh in air. |
| Purification | Difficult; often used crude or purified by distillation, which is not always feasible. | Readily purified by standard laboratory techniques (recrystallization, chromatography).[6] |
| Compatibility | Poor tolerance for cross-coupling conditions. | Excellent stability under Suzuki, Sonogashira, and other cross-coupling conditions.[4][11][12] |
Expanding the Synthetic Toolbox
The practical implications of these differences are profound. PFP sulfonate esters are not merely substitutes for sulfonyl chlorides but are enabling reagents that open new synthetic avenues.
Synthesis and Application of PFP Sulfonate Esters
Modern synthetic methods have made PFP sulfonate esters readily accessible from a variety of starting materials, including sulfonic acids, aryl diazonium salts, and boronic acids.[4][5][11] Their true power lies in their unique compatibility with reaction conditions that would instantly destroy a sulfonyl chloride. A prime example is their use in palladium-catalyzed cross-coupling reactions. The PFP sulfonate ester group is stable enough to act as a protecting group for a sulfonic acid, allowing Suzuki or Sonogashira reactions to be performed on another part of the molecule.[4][11][12][13][14] This dual functionality as both a stable protecting group and a precursor to sulfonamides is a significant advantage in complex molecule synthesis.
Caption: Workflow showing the dual utility of PFP sulfonate esters in cross-coupling and subsequent aminolysis.
Experimental Protocols
The following protocols provide generalized, step-by-step methodologies for the synthesis of sulfonamides using both classes of reagents.
Protocol 1: Sulfonamide Synthesis via Sulfonyl Chloride
This protocol outlines a standard procedure for reacting an amine with a sulfonyl chloride.
Caption: Standard experimental workflow for sulfonamide synthesis using a sulfonyl chloride.
Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.2-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.0-1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to ambient temperature and stir for 1-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization or chromatography if the product is stable enough.
Protocol 2: Sulfonamide Synthesis via PFP Sulfonate Ester
This protocol is representative of conditions often required for less reactive PFP esters.
Caption: Experimental workflow for sulfonamide synthesis using a PFP sulfonate ester, often requiring heat.
Methodology:
-
Reaction Setup: In a flask equipped with a condenser, combine the PFP sulfonate ester (1.0 eq.), the amine (1.1-1.2 eq.), and a strong, non-nucleophilic base (e.g., DBU, 1.2 eq.) in a suitable solvent such as acetonitrile or THF. An inert atmosphere is good practice but often not strictly necessary.
-
Heating: Heat the reaction mixture to 65-80 °C and stir.
-
Reaction: Monitor the reaction by TLC or LC-MS until the starting ester is consumed (typically 4-24 hours).
-
Workup: Allow the mixture to cool to ambient temperature. Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove the base and excess amine, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. The crude product can be reliably purified by silica gel column chromatography or recrystallization.
Conclusion: Selecting the Right Reagent for the Job
The choice between a sulfonyl chloride and a pentafluorophenyl sulfonate ester is a strategic one based on the specific requirements of the synthesis.
-
Sulfonyl chlorides remain the reagent of choice for simple, rapid sulfonamide formations where the substrate lacks sensitive functional groups and the inherent instability of the reagent is manageable. Their high reactivity is an asset for driving reactions to completion quickly.
-
Pentafluorophenyl sulfonate esters are the superior option in the context of complex, multi-step synthesis. Their exceptional stability allows for safer and more convenient handling, purification, and storage. More importantly, their compatibility with a broader range of reaction conditions, especially modern cross-coupling chemistry, unlocks synthetic pathways that are inaccessible with sulfonyl chlorides. They are not just mimics, but advanced reagents that provide a more controlled and versatile approach to constructing molecules containing the vital sulfonamide linkage.
For the modern medicinal or process chemist, mastering the use of both reagents is key, but the increasing complexity of therapeutic targets means the robust and versatile nature of PFP sulfonate esters will continue to drive their adoption as the new standard.
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pentafluorophenol and its derivatives [en.highfine.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl sulfonate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Kinetics of Engagement: A Comparative Guide to 6-Bromopyridine-2-sulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic agent design. The choice of sulfonylating agent is a critical decision, profoundly influencing reaction efficiency, substrate scope, and the overall feasibility of a synthetic route. Among the diverse arsenal of available reagents, 6-Bromopyridine-2-sulfonyl chloride presents a unique combination of reactivity and functionality. This guide provides an in-depth kinetic analysis of its performance in sulfonamide formation, objectively compared with common alternatives, and supported by experimental insights to inform your research and development endeavors.
The Dichotomy of this compound: Reactivity and Instability
This compound is a bifunctional reagent, offering both a reactive sulfonyl chloride for sulfonamide bond formation and a bromine-substituted pyridine ring amenable to further functionalization, such as cross-coupling reactions. This dual nature makes it an attractive building block in the synthesis of complex molecules. However, its utility is tempered by a significant challenge: inherent instability.
Like many 2-pyridinesulfonyl chlorides, the 6-bromo derivative is susceptible to decomposition through the extrusion of sulfur dioxide (SO2), leading to the formation of 2,6-dibromopyridine.[1][2] This decomposition pathway is a critical consideration in its storage and handling, often necessitating low temperatures and inert atmospheres.[3]
Key Mechanistic Insight: The instability of α-isomeric pyridine sulfonyl chlorides is attributed to the electron-withdrawing nature of the pyridine nitrogen, which facilitates the cleavage of the C-S bond and subsequent loss of SO2.[1] This contrasts with the greater stability of β-isomeric pyridine sulfonyl chlorides where this electronic effect is less pronounced.[1][2]
Kinetic Profile: A Comparative Perspective
A thorough understanding of reaction kinetics is paramount for process optimization and rational reagent selection. While specific kinetic data for the reaction of this compound with a wide range of amines is not extensively documented in publicly available literature, we can infer its reactivity profile by comparing it to well-characterized sulfonylating agents.
Comparison with Arylsulfonyl Chlorides: The Role of the Pyridine Ring
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom. The electron-withdrawing pyridine ring in this compound is expected to enhance the electrophilicity of the sulfonyl sulfur compared to benzenesulfonyl chlorides bearing electron-donating or neutral substituents.
| Reagent | Key Features | Expected Relative Reactivity with Amines |
| This compound | Electron-deficient pyridine ring; inherent instability. | High |
| p-Toluenesulfonyl chloride (TsCl) | Electron-donating methyl group; high stability. | Moderate |
| Benzenesulfonyl chloride (BsCl) | Unsubstituted aromatic ring; good stability. | Moderate |
| p-Nitrobenzenesulfonyl chloride (NsCl) | Electron-withdrawing nitro group; high stability. | Very High |
Causality Behind Reactivity: The rate of sulfonamide formation is directly proportional to the electrophilicity of the sulfonyl sulfur. Electron-withdrawing groups on the aromatic or heteroaromatic ring increase this electrophilicity, accelerating the nucleophilic attack by the amine. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.
The Impact of the Bromo Substituent
The bromine atom at the 6-position of the pyridine ring further influences the reactivity through its inductive electron-withdrawing effect, which should, in principle, increase the electrophilicity of the sulfonyl group. This makes this compound a highly reactive agent for sulfonamide synthesis.
Experimental Protocol: Kinetic Analysis of Sulfonamide Formation
To provide a practical framework for evaluating the kinetics of reactions involving this compound, a detailed experimental protocol for a representative reaction with an amine is outlined below. This protocol is designed to be a self-validating system, allowing for the determination of reaction rates and the subsequent comparison with alternative reagents under identical conditions.
Materials and Methods
-
Reagents: this compound, aniline (or other amine of interest), anhydrous acetonitrile (solvent), triethylamine (base).
-
Instrumentation: UV-Vis spectrophotometer with a temperature-controlled cuvette holder, or an HPLC equipped with a UV detector.
Step-by-Step Experimental Workflow
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, aniline, and triethylamine of known concentrations in anhydrous acetonitrile.
-
Kinetic Run (UV-Vis Spectroscopy):
-
Equilibrate the spectrophotometer and reactant solutions to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the amine and base solutions.
-
Initiate the reaction by rapidly adding the sulfonyl chloride solution and start data acquisition, monitoring the change in absorbance at a wavelength where the product sulfonamide absorbs and the starting materials do not.
-
-
Data Analysis:
-
Determine the initial reaction rate from the change in absorbance over time.
-
Perform a series of experiments varying the concentration of each reactant to determine the reaction order with respect to each component.
-
Calculate the second-order rate constant (k) for the reaction.
-
dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Prep_Solutions [label="Prepare Stock Solutions\n(Sulfonyl Chloride, Amine, Base)"]; }
subgraph "cluster_reaction" { label="Kinetic Measurement"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Mix_Reactants [label="Mix Amine and Base in Cuvette"]; Initiate_Reaction [label="Add Sulfonyl Chloride\n& Start Acquisition"]; Monitor_Absorbance [label="Monitor Absorbance vs. Time"]; }
subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Determine_Rate [label="Determine Initial Rate"]; Vary_Concentrations [label="Vary Reactant Concentrations"]; Calculate_k [label="Calculate Rate Constant (k)"]; }
Prep_Solutions -> Mix_Reactants [label="Transfer to Cuvette"]; Mix_Reactants -> Initiate_Reaction [label="Initiate Reaction"]; Initiate_Reaction -> Monitor_Absorbance [style=dashed]; Monitor_Absorbance -> Determine_Rate; Determine_Rate -> Vary_Concentrations [label="Repeat for\ndifferent [Reactant]"]; Vary_Concentrations -> Calculate_k [label="Analyze Rate Data"]; }
Caption: Workflow for the kinetic analysis of sulfonamide formation.
Alternatives to this compound
Given the stability challenges associated with this compound, several alternative strategies and reagents are employed in drug discovery and development.[4]
More Stable Sulfonylating Agents
-
p-Toluenesulfonyl chloride (TsCl) and Methanesulfonyl chloride (MsCl): These are widely used, stable, and cost-effective reagents.[5] However, they lack the pyridine moiety for subsequent functionalization.
-
Substituted Benzenesulfonyl Chlorides: Reagents like p-nitrobenzenesulfonyl chloride offer high reactivity due to the electron-withdrawing nitro group and are generally more stable than their pyridine-based counterparts.
-
Sulfonyl Fluorides: The corresponding sulfonyl fluorides are significantly more stable than sulfonyl chlorides, though their reactivity is lower.[1][2] They represent a trade-off between stability and reactivity.
Alternative Synthetic Methodologies
-
In situ generation of sulfonyl chlorides: Methods have been developed for the one-pot synthesis of sulfonamides from thiols or sulfonic acids, avoiding the isolation of the often-unstable sulfonyl chloride intermediate.[6]
-
Reductive amination of sulfonyl chlorides: This approach can provide access to sulfinamides, which are precursors to sulfonamides.[7]
Caption: Comparison of this compound with alternatives.
Conclusion: A Calculated Choice
This compound is a potent but challenging reagent. Its high reactivity, driven by the electronic properties of the bromopyridine ring, makes it an efficient choice for the synthesis of sulfonamides. However, its inherent instability necessitates careful handling and consideration of its shelf-life. For researchers in drug development, the decision to employ this reagent should be based on a careful weighing of its synthetic advantages against its practical limitations. When the incorporation of a functionalized pyridine moiety is a primary objective, the kinetic benefits of this compound may outweigh the challenges. In other scenarios, more stable and cost-effective alternatives might be the more prudent choice. A thorough kinetic understanding of the specific reaction system, as outlined in this guide, is crucial for making an informed and successful decision.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
